Isopentane
Description
Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.
This compound is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).
This compound is a natural product found in Punica granatum with data available.
This compound is an organic, branched-chain alkane with five carbon atoms.
This compound is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane | |
|---|---|---|
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InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
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InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(C)C | |
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Molecular Formula |
C5H12, Array | |
| Record name | ISOPENTANE | |
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Related CAS |
76701-33-2 | |
| Record name | Butene, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8025468 | |
| Record name | 2-Methylbutane | |
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Molecular Weight |
72.15 g/mol | |
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Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
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Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS No. |
78-78-4, 68513-65-5 | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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Foundational & Exploratory
Technical Master Guide: 2-Methylbutane (Isopentane) in Biopharma R&D
Introduction: The "Goldilocks" Alkane
2-Methylbutane (Isopentane,
For researchers and drug development professionals, this volatility is not a defect but a primary feature. It allows for rapid solvent removal without thermal degradation of sensitive analytes (thermolabile compounds) and serves as the industry standard for cryogenic flash-freezing of biological tissues. This guide dissects the physical behaviors, chemical reactivities, and validated protocols that make 2-methylbutane indispensable in the modern laboratory.
Thermophysical Profile
The utility of 2-methylbutane is dictated by its phase behavior. The following data, sourced from the National Institute of Standards and Technology (NIST), defines its operational window.
Table 1: Critical Thermophysical Properties of 2-Methylbutane
| Property | Value | Unit | Significance in R&D |
| Boiling Point | 27.8 ± 0.2 | °C | Rapid evaporation; risk of pressurization in closed vessels. |
| Melting Point | -159.9 | °C | Remains liquid at extremely low temps; ideal for cryo-baths. |
| Density | 0.62 | g/mL | Floats on water; facilitates phase separation in extractions. |
| Vapor Pressure | 79.15 | kPa (at 20°C) | High volatility; requires active ventilation. |
| Flash Point | -51 | °C | Extreme flammability hazard even in cold environments. |
| Dielectric Constant | 1.84 | Non-polar; highly selective for lipids and neutral organics. |
Data Source: NIST Chemistry WebBook [1]
The Cryogenic Standard: Flash-Freezing Histology
In drug development and pathology, preserving muscle and tissue morphology without freeze-fracture artifacts is critical. Direct immersion in liquid nitrogen (
The Solution: 2-Methylbutane acts as a heat-transfer bridge. It remains liquid at -160°C (cooled by
Experimental Protocol: Artifact-Free Muscle Biopsy Freezing
Objective: Snap-freeze skeletal muscle for histology (H&E, ATPase stains) with zero ice crystal damage.
Materials:
-
Liquid Nitrogen (
) -
Metal beaker (stainless steel or aluminum)
-
Long forceps
-
Dewar flask[6]
Workflow:
-
Preparation: Pour ~50mL of 2-methylbutane into the metal beaker.
-
Cooling: Lower the metal beaker into a Dewar of
. Do not let flow into the this compound. -
The Self-Validating Step (Visual Cue): Watch the this compound closely.[7] As it approaches its freezing point (-160°C), white, opaque "pebbles" or a "chalky" solid layer will begin to form at the bottom and sides of the beaker.
-
Validation: If the liquid is clear, it is not cold enough. If it is solid, it is too cold. You want a slurry or liquid just starting to precipitate solid.
-
-
Immersion: Remove the beaker from the
bath. Immediately submerge the tissue sample (mounted on cork/tragacanth gum) into the this compound for 15–20 seconds. -
Transfer: Move the sample rapidly to dry ice or a -80°C freezer.
Diagram 1: Cryogenic Heat Transfer Logic
Figure 1: Thermodynamic workflow for flash-freezing. 2-Methylbutane acts as the conductive interface, bypassing the vapor barrier formed by direct liquid nitrogen contact.
Chemical Reactivity & Synthesis
In synthetic chemistry, 2-methylbutane is not merely a solvent; it is a substrate for radical halogenation. Its structure reveals a hierarchy of reactivity governed by bond dissociation energy (BDE).[8]
Mechanistic Insight: Tertiary Selectivity
The molecule possesses three distinct types of C-H bonds:[8]
-
Primary (
): Strongest bond, least stable radical. -
Secondary (
): Intermediate stability. -
Tertiary (
): Weakest bond (~403 kJ/mol), most stable radical.[8]
During free-radical substitution (e.g., chlorination or bromination), the tertiary carbon is the preferential site of attack. This selectivity is driven by hyperconjugation , where adjacent C-H sigma bonds stabilize the half-empty p-orbital of the radical center [2].
Selectivity Ratio (Chlorination): While statistically there is only 1 tertiary hydrogen vs. 9 primary hydrogens, the relative reactivity rate per hydrogen is approx 5.0 (Tertiary) : 3.8 (Secondary) : 1.0 (Primary).
Diagram 2: Radical Substitution Pathway
Figure 2: Kinetic control in radical halogenation. The tertiary pathway (green) is energetically favored due to the stability of the tertiary radical intermediate.[8]
Solvation & Extraction Applications
In pharmaceutical extraction, 2-methylbutane is often preferred over n-hexane or heptane when processing thermolabile compounds (e.g., certain lipids, essential oils, or drug metabolites).
The "Low-Boil" Advantage[9]
-
Energy Efficiency: Requires minimal energy to distill off the solvent.
-
Sample Integrity: Evaporation can occur at room temperature or under mild vacuum, preventing heat-induced isomerization or degradation of the active pharmaceutical ingredient (API).
-
Lipidomics: It is frequently used in solvent mixtures (e.g., with isopropanol) to extract neutral lipids from plasma without extracting polar phospholipids, offering a cleaner baseline for Mass Spectrometry [3].
Safety & Handling Protocols
The physical properties that make 2-methylbutane useful also make it hazardous.[5]
-
Pressure Buildup: Because its boiling point (27.8°C) is near ambient temperature, waste containers sealed in a cool lab can pressurize rapidly if the HVAC fails or if moved to a warmer area. Protocol: Always use vented caps or leave waste containers slightly loose in the fume hood until disposal.
-
Static Discharge: As a non-conductive hydrocarbon, it accumulates static charge during pouring. Protocol: Ground all metal containers and transfer lines.
-
Inhalation: High concentrations act as a central nervous system depressant.[9] Use only in a certified chemical fume hood.
References
-
NIST Chemistry WebBook. "2-Methylbutane: Thermophysical Properties." National Institute of Standards and Technology.[4] [Link]
-
Master Organic Chemistry. "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." [Link]
-
Mayo Clinic Laboratories. "Muscle Biopsy Specimen Preparation and Freezing Protocol." [Link]
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PubChem. "2-Methylbutane Compound Summary (Safety & Hazards)." National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Isopentane: Molecular Formula, Weight, and Physicochemical Properties
Abstract
Isopentane, systematically known as 2-methylbutane, is a branched-chain alkane of significant interest in both industrial and research settings. As one of the three structural isomers of pentane, its unique molecular architecture imparts distinct physicochemical properties that are leveraged in a multitude of applications, from its role as a blowing agent and solvent to its critical function in cryopreservation protocols within drug development and life sciences research. This guide provides a comprehensive technical overview of this compound, focusing on its molecular formula, precise molecular weight, and key properties. It further contextualizes this data by comparing this compound to its structural isomers and detailing its practical applications, particularly for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
This compound is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms connected by single bonds. Its fundamental identity is defined by its molecular and structural formulas.
Molecular and Structural Formula
The molecular formula for this compound is C₅H₁₂ .[1][2][3] This formula indicates that each molecule of this compound contains five carbon atoms and twelve hydrogen atoms. However, the molecular formula is shared by two other compounds, necessitating an examination of its structural formula to differentiate it.
The structure of this compound consists of a four-carbon (butane) chain with a single methyl group (-CH₃) branching off from the second carbon atom.[4][5] This branched structure is the defining characteristic of this compound.
-
Condensed Structural Formula: (CH₃)₂CHCH₂CH₃
While the traditional name "this compound" is still widely used in industrial and laboratory contexts, the systematic IUPAC name, 2-methylbutane, is preferred in formal chemical literature as it unambiguously describes the molecular structure.[7][8]
The Isomerism of Pentane
The molecular formula C₅H₁₂ corresponds to three distinct compounds known as structural isomers. These isomers share the same number and types of atoms but differ in their atomic arrangement, leading to different physical and chemical properties.[7][9]
The three structural isomers of pentane are:
-
n-Pentane: A linear, unbranched five-carbon chain.
-
This compound (2-methylbutane): A branched-chain alkane, as described above.[4][6]
-
Neopentane (2,2-dimethylpropane): A highly branched structure with a central carbon atom bonded to four other carbon atoms.[7][9]
The degree of branching significantly influences intermolecular van der Waals forces. As branching increases, the molecule becomes more compact and spherical, reducing the surface area available for intermolecular contact. This weakening of intermolecular forces directly results in lower boiling points compared to less branched isomers.[4]
Caption: Structural formulas of the three pentane isomers.
Table 1: Comparative Properties of Pentane Isomers
| Property | This compound (2-methylbutane) | n-Pentane | Neopentane (2,2-dimethylpropane) |
| Boiling Point | 27.8 °C[6] | 36.1 °C | 9.5 °C |
| Melting Point | -159.9 °C[6] | -129.7 °C | -16.6 °C |
| Octane Rating (RON) | 93.7 | 61.7 | 85.5 |
| Data sourced from Vulcanchem[4]. |
Physicochemical Properties and Molecular Weight
The molecular structure of this compound dictates its physical and chemical behavior. A precise understanding of these properties is essential for its safe handling and effective application.
Molecular Weight
The molecular weight (or molar mass) of this compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms (5 carbons and 12 hydrogens).
Key Physicochemical Data
The properties of this compound make it an extremely volatile and flammable liquid under standard conditions.[2][11] Its low boiling point, just above room temperature, means it will readily evaporate on a warm day.[2] The following table summarizes its most critical properties for laboratory and industrial use.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid with a gasoline-like odor | [3][6] |
| Boiling Point | 27.8 - 28.2 °C | [6][7][10] |
| Melting Point | -159.9 °C | [6][10][12] |
| Density | 0.620 g/cm³ (at 20 °C) | [6][10][13] |
| Flash Point | -51 °C | [1][6][10] |
| Vapor Pressure | 76.99 kPa (at 20 °C) | [7] |
| Vapor Density | 2.48 - 2.6 (Relative to Air) | [3][10] |
| Solubility in Water | 0.049 g/L (at 25 °C); practically insoluble | [13] |
| Solubility in Organic Solvents | Miscible with hydrocarbons, oils, alcohol, and ether | [10][14] |
| Autoignition Temperature | 420 °C | [7] |
| Explosive Limits | 1.3 - 7.6% by volume in air | [10] |
Experimental Protocols and Applications in Research
For drug development professionals and researchers, this compound is not merely a chemical compound but a critical tool, particularly in histology and cryobiology.
Application in Cryosectioning
One of the most vital laboratory uses of this compound is for the rapid freezing (or "snap-freezing") of biological specimens for cryosectioning.[7][11] This technique is essential for preserving tissue morphology and antigenicity for microscopic analysis. Direct immersion in liquid nitrogen can cause the formation of a layer of gaseous nitrogen around the tissue, which insulates it and slows the freezing process, leading to the formation of damaging ice crystals.
This compound, cooled by liquid nitrogen, acts as an efficient heat transfer medium. Its freezing point is approximately -160 °C, and it remains liquid at the temperature of liquid nitrogen (-196 °C), allowing for extremely rapid and uniform freezing of the tissue sample without the insulating gas-layer effect.[7][11]
Experimental Protocol: Snap-Freezing of Biological Tissue
Caption: Workflow for snap-freezing biological samples using an this compound bath.
Causality Behind Protocol Choices:
-
Use of this compound as an Intermediate: this compound is chosen over direct liquid nitrogen immersion to prevent the Leidenfrost effect, ensuring a rapid, uniform freeze rate that minimizes ice crystal artifacts in the tissue.[7][15]
-
Monitoring for Slushy Consistency: The visual cue of opaqueness or slush indicates that the this compound has reached its freezing point, the optimal temperature for snap-freezing.[15]
-
Blotting Excess this compound: Removing residual this compound is crucial before storage to prevent potential degradation of the sample or interference with subsequent sectioning and staining procedures.
Safety and Handling for Laboratory Professionals
The physicochemical properties of this compound necessitate strict safety protocols.
-
Extreme Flammability: With a flash point of -51 °C, this compound is extremely flammable. All ignition sources (sparks, open flames, hot surfaces) must be rigorously excluded from the work area.[13][16] Electrical equipment must be explosion-proof.[17]
-
Volatility and Inhalation Hazard: this compound is highly volatile, and its vapors are heavier than air, meaning they can accumulate in low-lying areas.[10][13] Inhalation may cause drowsiness, dizziness, and central nervous system depression.[16][17] All work should be conducted in a well-ventilated area or a certified chemical fume hood.
-
Aspiration Hazard: If liquid this compound is swallowed, it can enter the lungs and may be fatal.[16][18] Vomiting should not be induced.
Conclusion
This compound (2-methylbutane) is a C₅H₁₂ alkane with a molecular weight of 72.15 g/mol . Its branched structure distinguishes it from its isomers, n-pentane and neopentane, giving it a unique profile of high volatility, low boiling point, and a very low freezing point. These properties make it indispensable in various industrial processes, including foam blowing and fuel formulation. For researchers and drug development professionals, this compound's most critical role is as a heat-transfer medium for the cryopreservation of biological samples, a foundational technique in modern histology and pathology that relies directly on its distinct molecular properties. A thorough understanding of its formula, molecular weight, and associated safety protocols is paramount for its effective and safe utilization in the laboratory.
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Grokipedia. (n.d.). This compound. Retrieved from [Link]
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Air Liquide. (n.d.). This compound Gas Encyclopedia. Retrieved from [Link]
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Junyuan Petroleum Group. (2021, January 29). What is this compound?. Retrieved from [Link]
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Junyuan Petroleum Group. (2020, October 19). 2-Methylbutane, Synonyms: iso-Pentane, this compound, CAS# 78-78-4, chemical formula C₅H₁₂. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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YouTube. (2022, April 4). How to Write the Structure for this compound. Retrieved from [Link]
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DHCPL. (n.d.). Iso-Pentane. Retrieved from [Link]
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Shell. (2016, April). This compound Technical Datasheet. Retrieved from [Link]
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FMI. (n.d.). This compound Market Size, Share, Trends, Analysis by 2034. Retrieved from [Link]
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Patsnap. (2025, July 25). This compound and Its Physiological Impacts Occupational Safety Analysis. Retrieved from [Link]
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Quora. (2018, July 23). What is the IUPAC name of this compound and neopentane?. Retrieved from [Link]
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Fisher Scientific. (2023, October 20). SAFETY DATA SHEET. Retrieved from [Link]
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Isopentane (2-Methylbutane): Physicochemical Criticality in Cryopreservation and Solvent Extraction
Executive Summary
Isopentane (2-methylbutane,
This guide analyzes the mechanistic basis of this compound’s phase behaviors.[1] It contrasts the thermodynamic failures of direct liquid nitrogen (
Physicochemical Characterization
This compound differs from its isomer, n-pentane, primarily through its branched structure.[1][2][3] This branching reduces the surface area available for Van der Waals interactions, lowering the boiling point slightly below that of n-pentane and significantly depressing the freezing point.[1]
Table 1: Critical Thermodynamic Properties
| Property | Value | Scientific Relevance |
| Boiling Point (BP) | 27.8°C (82.0°F) | Enables rapid, low-energy evaporation for solvent removal in drug formulation.[1] High volatility requires strict flammability controls.[1][4] |
| Melting Point (MP) | -159.9°C (-255.8°F) | Allows the fluid to remain liquid at temperatures approaching cryogenic limits, facilitating rapid heat conduction.[1] |
| Density | 0.62 g/mL | Low density; floats on water but is denser than liquid nitrogen.[1] |
| Flash Point | -51°C (-60°F) | Extreme flammability hazard; vapor can ignite even at sub-zero temperatures.[1] |
| Vapor Pressure | ~76 kPa at 20°C | High vapor pressure drives rapid evaporation but necessitates fume hood usage.[1] |
Application Science: Cryogenic Tissue Preservation
The primary application of this compound in histology and pathology is flash freezing (snap freezing).[1] The scientific imperative here is to prevent the formation of crystalline ice, which ruptures cell membranes and creates "Swiss cheese" artifacts in tissue sections.[1]
3.1 The Leidenfrost Effect Mitigation
Direct immersion of warm tissue into Liquid Nitrogen (
-
Mechanism: When tissue (
) hits , the extreme temperature differential causes the nitrogen to boil instantly at the interface.[1] -
Insulation: This boiling creates a persistent gas vapor layer (nitrogen gas) around the tissue.[1][5]
-
Failure: Gas is a poor thermal conductor.[1] The cooling rate slows, allowing water molecules within the cells to align into large, damaging hexagonal ice crystals.[1][5]
The this compound Solution: this compound, when chilled to -150°C (near its freezing point), remains a liquid.[1] It has a much higher specific heat capacity than nitrogen gas and does not boil upon contact with the tissue.[1] This ensures direct liquid-to-solid contact , maximizing thermal conductivity and freezing the tissue so rapidly that water vitrifies (becomes amorphous) rather than crystallizing.[1]
Diagram 1: Thermodynamic Mechanism of Flash Freezing
Caption: Comparative workflow demonstrating how this compound mitigates the Leidenfrost effect to preserve tissue integrity.[1]
Application Science: Solvation & Extraction
In drug development and organic synthesis, this compound’s Boiling Point (27.8°C) is the critical functional property.[1]
-
Thermolabile Compound Recovery: Many pharmaceutical intermediates degrade at high temperatures.[1] this compound allows for solvent removal (via rotary evaporation) at ambient or slightly cooled temperatures, eliminating thermal stress on the active pharmaceutical ingredient (API).[1]
-
Extraction Kinetics: Its non-polar nature makes it ideal for extracting lipids and neutral compounds.[1] The low boiling point ensures that trace solvent residues can be removed completely without harsh vacuum conditions.[1]
Experimental Protocols
Protocol A: High-Integrity Tissue Flash Freezing (The Slurry Method)
Objective: To freeze tissue blocks for cryosectioning without ice crystal artifacts.[1]
Materials:
-
This compound (2-Methylbutane), HPLC grade.[1]
-
Liquid Nitrogen (
).[1][5] -
Stainless steel beaker (approx. 200-500 mL).[1]
-
Insulated Dewar or Styrofoam box.[1]
-
OCT (Optimal Cutting Temperature) compound.[1]
Step-by-Step Methodology:
-
Setup: Place the stainless steel beaker inside the Styrofoam box. Pack the space around the beaker with dry ice or leave empty to fill with
. -
Primary Cooling: Pour ~100mL of this compound into the steel beaker.
-
Slurry Formation (Critical Step): Carefully pour
into the Styrofoam box surrounding the beaker.[1] Do not pour directly into the this compound yet.-
Note: You can add small amounts of
directly to the this compound if speed is required, but this risks splashing.[1] -
Endpoint: Monitor the this compound.[1][4][5][6][7][8][9][10][11] As it cools to -150°C, it will become opaque and viscous (syrupy).[1] White pebbles of solid this compound may form at the bottom.[1] This "slurry" state indicates the ideal temperature.[1]
-
-
Tissue Preparation: Embed the fresh tissue sample in OCT compound within a cryomold.[1]
-
Immersion: Using long forceps, submerge the cryomold into the this compound slurry.[1][6]
-
Time: Hold for 20–60 seconds depending on tissue size.[1]
-
-
Transfer: Remove the sample. It is now frozen solid.[1] Immediately transfer to dry ice or a -80°C freezer.
Protocol B: Solvent Evaporation for Thermolabile APIs
Objective: Remove solvent from a heat-sensitive drug formulation.[1]
-
System: Rotary Evaporator with a chilled condenser (set to 0°C or lower).
-
Bath Temperature: Set the water bath to 20°C (Room Temp).
-
Vacuum: Apply mild vacuum (approx. 400-500 mbar).
-
Process: this compound will distill rapidly due to its 27.8°C boiling point.[1] The latent heat of vaporization is supplied by the ambient bath, preventing the sample from heating up.[1]
-
Completion: Once bubbling ceases, vent the system with nitrogen gas to prevent oxidation.[1]
Safety & Handling (E-E-A-T Critical)
This compound poses unique risks due to its volatility and flammability.[1][7][9]
-
Flash Point Hazard: With a flash point of -51°C, this compound vapors can ignite even when the liquid is cooled in a freezer.[1] Never store this compound in a standard household-style refrigerator/freezer. It requires spark-proof (explosion-proof) storage.[1]
-
Static Electricity: The non-conductive nature of this compound generates static charge during pouring.[1] Ground all metal containers during transfer.
-
Ventilation: The boiling point (27.8°C) is near typical lab ambient temperatures.[1] On a hot day, this compound can boil in the bottle, building pressure.[1] Open bottles slowly in a fume hood.
Diagram 2: Safety & Handling Logic
Caption: Decision tree for safe storage and handling to prevent ignition events.
References
-
National Institute of Standards and Technology (NIST). Isobutane (2-Methylpropane) Thermophysical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
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Leica Biosystems. Freezing Biological Tissue Samples: Methods and Mechanisms. Knowledge Pathway.[1][5] [Link]
-
UNC Lineberger Comprehensive Cancer Center. Frozen Tissue Preparation and Histology Protocols. [Link][1]
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Isopentane in the Laboratory: A Technical Guide to Safe Handling and Use
Isopentane, also known as 2-methylbutane, is a highly volatile and flammable branched-chain alkane. Its low boiling point and use in achieving cryogenic temperatures make it a valuable reagent in many research and drug development laboratories.[1] However, its physical properties also present significant hazards that demand a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth technical overview of this compound's properties, hazards, and the necessary control measures to ensure its safe use by researchers, scientists, and drug development professionals.
Understanding the Inherent Risks: Hazard Identification and Classification
This compound's primary danger lies in its extreme flammability and the potential for its vapor to form explosive mixtures with air.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound with the following hazard statements:
-
H224: Extremely flammable liquid and vapour. [2][4][5] This is the most critical hazard. This compound can be ignited by sparks, open flames, or even hot surfaces.[6]
-
H304: May be fatal if swallowed and enters airways. [2][4][5] Due to its low viscosity, this compound can be easily aspirated into the lungs if swallowed, which can cause a severe and potentially fatal chemical pneumonitis.[2]
-
H336: May cause drowsiness or dizziness. [2][4][5] Inhalation of this compound vapors can depress the central nervous system, leading to symptoms like headache, nausea, and loss of coordination.[7]
-
H411: Toxic to aquatic life with long lasting effects. [2][4][5] Spills and improper disposal can cause long-term harm to the environment.[2]
-
EUH066: Repeated exposure may cause skin dryness or cracking. [4][5]
It is imperative that all laboratory personnel handling this compound are aware of these hazards before commencing any work.
Physicochemical Properties and Their Safety Implications
A clear understanding of this compound's physical and chemical properties is fundamental to managing its risks effectively.
| Property | Value | Safety Implication |
| CAS Number | 78-78-4 | Unique identifier for the substance.[5] |
| Molecular Formula | C₅H₁₂ | |
| Molecular Weight | 72.15 g/mol | |
| Boiling Point | ~27°C (80.6°F) | Extremely volatile; will readily evaporate at room temperature, creating a flammable vapor.[8] |
| Vapor Pressure | 79 kPa (592.55 mm Hg) at room temperature | High vapor pressure contributes to the rapid formation of flammable concentrations in the air.[7] |
| Vapor Density | 2.5 (Air = 1) | Vapors are heavier than air and will accumulate in low-lying areas, increasing the risk of ignition from a distant source.[7] |
| Appearance | Colorless liquid | |
| Odor | Gasoline-like |
The combination of a low boiling point and high vapor pressure means that an open container of this compound at room temperature will quickly produce a significant amount of flammable vapor. The fact that this vapor is heavier than air means it can travel along benchtops and floors to an ignition source, leading to a flashback.[3]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This is often referred to as the "Hierarchy of Controls."
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to control vapor inhalation and contain potential spills.[2]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable vapors.[9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[6][9]
-
Explosion-Proof Equipment: Use only explosion-proof electrical equipment and non-sparking tools in areas where this compound is handled and stored.[7][10]
Personal Protective Equipment (PPE): Essential for Direct Handling
While engineering controls are designed to minimize exposure, appropriate PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical splash goggles are required.[11] A face shield should also be worn when there is a significant risk of splashing.[5]
-
Hand Protection: Nitrile rubber gloves are a good choice for protection against this compound.[4] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[5] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a respirator with an appropriate organic vapor cartridge (type AX) should be used.[2][5]
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Clear the work area of any unnecessary items and potential ignition sources.
-
Grounding: If transferring this compound between metal containers, ensure they are properly grounded and bonded.[6]
-
Dispensing: Slowly dispense the required amount of this compound, avoiding splashing. Keep containers closed when not in use.[5]
-
Heating: Never heat this compound with an open flame. Use a heating mantle or a controlled temperature water bath.
-
Completion: Once the procedure is complete, securely close all containers and clean the work area. Remove and properly dispose of contaminated gloves. Wash hands thoroughly.[5]
Storage Requirements
-
Location: Store this compound in a designated flammables storage cabinet.[6] The storage area should be cool, dry, and well-ventilated.[5]
-
Temperature: Keep away from heat and direct sunlight.[9] Some suppliers recommend refrigerated storage between 2-8°C (36-46°F).[2][5] If refrigerated, use only a refrigerator specifically designed for the storage of flammable materials.
-
Incompatibilities: this compound should be stored separately from oxidizing materials.[9][11]
-
Container Integrity: Ensure containers are tightly sealed and in good condition.[5]
Waste Disposal
All this compound waste must be treated as hazardous waste.[2]
-
Collect waste this compound in a clearly labeled, sealed container.
-
Do not mix this compound waste with other chemical waste streams.[2]
-
Dispose of the waste through your institution's environmental health and safety office, following all local and national regulations.[2]
Emergency Procedures: Preparedness is Key
All laboratory personnel must be familiar with the emergency procedures for this compound.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Response
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large.
-
Eliminate Ignition Sources: Turn off all potential ignition sources, including hot plates, stirrers, and other electrical equipment.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Absorb: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[4]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable container for disposal.[4]
-
Clean: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish an this compound fire.[5][12] Do not use a solid water jet, as it may be ineffective and spread the fire.[4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]
-
Procedure: If it can be done without risk, move containers away from the fire area. Use a water spray to cool fire-exposed containers.[5][12] The only truly safe way to extinguish an this compound fire is to stop the flow of fuel.[12]
Conclusion
This compound is a versatile and useful solvent in the laboratory, but its inherent hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being well-versed in emergency procedures, researchers can mitigate the risks and handle this compound with confidence and safety.
References
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Gokemi. (Date unavailable). This compound. Retrieved from [Link]
-
Carl ROTH. (Date unavailable). Safety Data Sheet: this compound. Retrieved from [Link]
-
Safety Data Sheet. (2021, February 23). This compound (2-Methylbutane). Retrieved from [Link]
-
Climalife UK. (Date unavailable). This compound. Retrieved from [Link]
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Isopentane (2-Methylbutane): Technical Guide for Bio-Banking & Molecular Analysis
Executive Summary
Isopentane (2-methylbutane) is a branched-chain alkane (
For researchers in drug development and histopathology, this compound is not merely a solvent; it is the gold standard quenching agent for preventing freeze-fracture artifacts in biopsy samples. This guide synthesizes the physicochemical mechanisms driving its utility, validated protocols for cryopreservation, and its emerging role in lipidomic profiling.
Part 1: Physicochemical Profile & Structure-Function Analysis
The utility of this compound is dictated by its structural isomerism. As a branched alkane, the methyl group at the C2 position reduces the surface area available for Van der Waals interactions compared to n-pentane.
Key Thermodynamic Advantages
-
Depressed Freezing Point: The branching disrupts crystal packing, allowing this compound to remain liquid down to
. This is critical for cryopreservation, as it allows the fluid to act as a heat sink at temperatures far below the freezing point of biological water, ensuring vitrification rather than crystallization. -
High Volatility: With a boiling point of
, this compound can be rapidly removed from lipid extracts under mild conditions, preventing thermal degradation of heat-sensitive analytes.
Table 1: Comparative Properties of Pentane Isomers
| Property | This compound (2-Methylbutane) | n-Pentane | Relevance to Research |
| Molecular Formula | Structural Isomers | ||
| Boiling Point | Higher volatility facilitates rapid solvent removal in lipidomics. | ||
| Melting/Freezing Point | Critical: this compound remains liquid at lower temps, enabling deeper supercooling for tissue quenching. | ||
| Density ( | Floats on water; immiscible. | ||
| Flash Point | Extreme flammability hazard; requires spark-proof handling. |
Data Sources: PubChem [1], Shell Chemicals [2].
Part 2: Primary Application – Cryogenic Tissue Quenching
In pre-clinical drug trials, the validity of immunohistochemistry (IHC) and in situ hybridization (ISH) data depends on tissue morphology. Direct immersion of tissue into Liquid Nitrogen (
The Mechanism: Mitigating the Leidenfrost Effect
When warm tissue (
-
Result: Slow freezing rate
Ice crystal formation Cell membrane rupture ("Swiss Cheese" artifact).[5]
The this compound Solution:
this compound, cooled to its freezing point (
Validated Protocol: this compound-LN2 Snap Freezing
Objective: Preserve skeletal muscle or brain tissue morphology without freeze-fracture.
Materials:
-
This compound (HPLC Grade)
-
Liquid Nitrogen (
)[2] -
Stainless steel beaker (Pyrex is prone to thermal shock fracture)
-
Dewar flask[6]
Workflow Diagram:
Figure 1: Validated workflow for artifact-free tissue snap-freezing using an this compound-LN2 slurry.
Critical Steps for Integrity:
-
The Slurry Indicator: Do not freeze until you see white, pebble-like solids forming at the bottom of the this compound beaker. This indicates the solvent has reached its phase transition point (
), the optimal temperature for quenching [3]. -
Immersion Time:
-
Biopsy (3mm): 10–15 seconds.
-
Whole Brain (Rat):[2] 50–60 seconds.
-
Over-freezing: Leaving tissue too long can cause cracking due to differential thermal contraction.
-
-
Solvent Evaporation: Never place this compound-soaked tissue directly into a
freezer. The solvent vapors can accumulate and damage the compressor or cause an explosion. Allow this compound to evaporate on dry ice first.[1]
Part 3: Secondary Application – Lipidomics & Extraction
This compound is increasingly utilized in lipidomics as a non-polar solvent component, particularly for extracting hydrophobic lipids (triacylglycerols, sterols) where chloroform is undesirable due to toxicity or specific selectivity issues.
The Hexane-Isopropanol vs. This compound Logic
While the Folch method (Chloroform:Methanol) is standard, this compound-based mixtures (often substituted for hexane) offer high solvation power for neutral lipids with easier solvent recovery due to the lower boiling point (
Protocol: Differential Extraction of Neutral Lipids
-
Homogenization: Tissue homogenized in Isopropanol (precipitates proteins).
-
Addition: Add this compound (or Hexane/Isopentane mix).
-
Phase Separation: Induce separation with water. This compound forms the upper organic layer containing neutral lipids (TAGs, Cholesterol esters).
-
Evaporation: The low boiling point of this compound allows rapid concentration of the lipid fraction under a nitrogen stream at room temperature, preserving thermally unstable lipid species [4].
Part 4: Safety & Handling (High-Risk)
This compound is a Category 1 Flammable Liquid . Its vapor is heavier than air (
| Hazard | Mitigation Protocol |
| Static Discharge | Use only grounded, stainless steel containers. Never pour rapidly from plastic containers. |
| Inhalation | Use in a certified fume hood. High concentrations cause narcosis and respiratory irritation [5]. |
| Cryogenic Burns | When cooled to |
| Storage | Store in explosion-proof cabinets. Keep below |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6556, this compound. PubChem.[8] [Link]
-
Shell Chemicals (2025). this compound Technical Datasheet. Shell Global. [Link]
-
UNC Lineberger Comprehensive Cancer Center. Frozen Tissue Preparation Guide. University of North Carolina. [Link]
-
Leica Biosystems. Freezing Biological Tissue Samples: Mitigating Ice Crystal Artifacts. Leica Biosystems Knowledge Pathway. [Link]
-
Carl Roth. Safety Data Sheet: 2-Methylbutane (this compound). Carl Roth GmbH. [Link]
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An In-Depth Technical Guide to the Health Hazards of Isopentane Inhalation in a Laboratory Setting
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the potential health hazards associated with isopentane inhalation in a laboratory environment. Beyond outlining risks, this document delves into the mechanisms of toxicity, establishes field-proven safety protocols, and offers actionable emergency response procedures to ensure a self-validating system of laboratory safety.
This compound: Properties, Utility, and Inherent Risks
This compound (2-methylbutane) is a colorless, highly volatile, and extremely flammable liquid with a characteristic gasoline-like odor.[1][2] Its low boiling point (27.8°C) and flash point (<-51°C) mean that it readily forms vapor at room temperature, which can quickly lead to a harmful concentration of air.[1][3] In laboratory and pharmaceutical settings, it is frequently used as a solvent and as a rapid freezing agent (cryogen) for tissue samples in histology and other applications.
The very properties that make this compound useful also constitute its primary hazards. Its high volatility ensures that inhalation is the primary route of occupational exposure.[4] The vapor is heavier than air, allowing it to accumulate in low-lying areas and travel significant distances to an ignition source, posing a severe fire and explosion risk.[1]
The Toxicological Profile of Inhaled this compound
When this compound is inhaled, it is rapidly absorbed into the bloodstream via the lungs and distributed throughout the body, with a high affinity for adipose tissue. The primary toxic effect of this compound is its action as a central nervous system (CNS) depressant.[4]
Mechanism of Toxicity
This compound's lipophilic nature allows it to easily cross the blood-brain barrier. In the CNS, it is believed to interfere with neurotransmission, leading to depressant effects. While the precise molecular mechanism is not fully elucidated, it shares characteristics with other volatile aliphatic hydrocarbons. Metabolism occurs primarily in the liver via the cytochrome P-450 system, producing metabolites such as 2-pentanol, 3-pentanol, and 2-pentanone, which are then excreted.[5] It is crucial to understand that high concentrations of this compound vapor can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[1]
The following diagram illustrates the pathway from inhalation to systemic effects.
Caption: Pathway of this compound from inhalation to systemic effects.
Acute Health Effects
Acute exposure to this compound vapor can lead to a range of symptoms, primarily affecting the central nervous and respiratory systems. The severity of these symptoms is directly correlated with the concentration and duration of exposure.
-
Low to Moderate Concentrations: Initial symptoms include dizziness, drowsiness, headache, lightheadedness, nausea, and vomiting.[1][2][6] Irritation of the nose, throat, and lungs may also occur, causing coughing and shortness of breath.[2][7]
-
High Concentrations: As exposure levels increase, the CNS depression becomes more severe, potentially leading to unconsciousness and, in extreme cases, death.[1][4] High concentrations in the air can also displace oxygen, leading to asphyxiation.[1]
-
Aspiration Hazard: If this compound is ingested and subsequently vomited, there is a significant risk of aspiration into the lungs. This can cause chemical pneumonitis, a severe and potentially fatal lung injury.[1][6][8]
Chronic Health Effects
The data on chronic, long-term exposure to this compound is less comprehensive.[4] However, repeated, prolonged contact is known to have defatting effects on the skin, leading to dryness, cracking, and dermatitis.[1][7][9] There is a recognized gap in knowledge regarding potential long-term effects like carcinogenicity or reproductive toxicity.[4]
Occupational Exposure Limits (OELs)
To mitigate the risks of inhalation, several regulatory and advisory bodies have established OELs. It is critical for laboratory managers and safety officers to be aware of these limits and implement monitoring where necessary.
| Issuing Body | Guideline | Value (8-Hour TWA unless noted) | Source |
| OSHA | Permissible Exposure Limit (PEL) | 1000 ppm | [2] |
| NIOSH | Recommended Exposure Limit (REL) | 120 ppm (10-hr TWA) | [2] |
| Ceiling Limit | 610 ppm (15-min) | [2] | |
| ACGIH | Threshold Limit Value (TLV) | 600 ppm | [2][3][4] |
TWA: Time-Weighted Average
It is noteworthy that the NIOSH REL and ACGIH TLV are significantly more stringent than the OSHA PEL.[2][4] As a matter of best practice and scientific integrity, laboratories should aim to maintain exposure levels well below the most conservative limit (NIOSH REL of 120 ppm).
Risk Mitigation and Safe Handling Protocols
A multi-layered approach, following the hierarchy of controls, is the most effective strategy for mitigating the hazards of this compound inhalation.
Caption: Emergency response flowchart for this compound inhalation exposure.
Protocol for Acute Inhalation Exposure
-
Immediate Action: Remove the affected individual from the exposure area to fresh air at once. [1][2]2. Call for Help: Alert coworkers and call for emergency medical assistance immediately.
-
First Aid:
-
If breathing has stopped, trained personnel should begin rescue breathing, using appropriate barrier devices. [2] * Keep the individual at rest and warm. [6] * Do NOT induce vomiting. [1]4. Provide Information: Ensure that the Safety Data Sheet (SDS) for this compound is available for the emergency responders.
-
Protocol for Spills
-
Evacuate: Evacuate all non-essential personnel from the danger area. [9]2. Control Ignition Sources: Remove all sources of ignition and ensure the area is ventilated. [10]3. Containment: For small spills, absorb the liquid with sand or an inert, non-combustible absorbent material. [1]Collect the material using non-sparking tools and place it in a sealed container for disposal. [1][11]4. Do Not Use Water: Do not wash spills into the sewer system, as this can create a fire or explosion hazard downstream. [1]5. Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
References
- This compound (T3D3429). (2014). Exposome-Explorer - IARC.
- Assessing the Toxicological Data for this compound Exposure. (2025).
- ICSC 1153 - this compound. (2014).
- Iso Pentane CAS No 78-78-4 MATERIAL SAFETY D
- This compound - SAFETY D
- This compound (2-Methylbutane)
- Hazardous Substance Fact Sheet - this compound. New Jersey Department of Health.
- Safety D
- R601A (this compound)
- 2-METHYLBUTANE (this compound). (2023).
- This compound Safety D
- Toxic Screening Level Justification for 78-78-4. (2001).
- This compound Safety D
- This compound. CAMEO Chemicals - NOAA.
- This compound and Its Physiological Impacts Occupational Safety Analysis. (2025).
- This compound - Safety D
- This compound SAFETY DATA SHEET. (2015).
- Chiba, S., & Oshida, S. (1991). [Metabolism and toxicity of n-pentane and this compound]. Nippon Hoigaku Zasshi, 45(2), 128-137.
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- 5. [Metabolism and toxicity of n-pentane and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. This compound and Its Physiological Impacts Occupational Safety Analysis [eureka.patsnap.com]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. airgas.com [airgas.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Cryopreservation Dynamics: The Role of Isopentane in Neuroscience Histology
Executive Summary
In neuroscience, the structural integrity of neuronal circuits and the molecular stability of transcriptomic profiles are non-negotiable. The transition from living tissue to a frozen block represents the single highest risk point for data loss. While Liquid Nitrogen (LN2) is the standard for cold storage, it is a catastrophic medium for direct tissue freezing due to the Leidenfrost effect.
This technical guide details the thermodynamics and application of Isopentane (2-Methylbutane) as a heat-transfer interface. It establishes the "Gold Standard" protocol for flash-freezing brain tissue to achieve vitrification—an amorphous, glass-like state that prevents the formation of destructive ice crystals.
Part 1: Thermodynamics of Cryopreservation
The Enemy: Ice Crystal Nucleation
Biological tissue is approximately 70-80% water. When freezing occurs slowly (e.g., in a -80°C freezer or on dry ice), water molecules have time to align into a hexagonal lattice structure. This crystallization causes volume expansion, rupturing cell membranes and displacing organelles.[1] In brain tissue, this manifests as "Swiss Cheese" artifacts—vacuoles that mimic edema or neurodegeneration, rendering morphological analysis impossible.
The Mechanism: Overcoming the Leidenfrost Effect
Direct immersion of warm tissue (~37°C) into LN2 (-196°C) triggers the Leidenfrost Effect . The extreme temperature difference causes the LN2 immediately surrounding the tissue to boil instantly, creating an insulating vapor layer (nitrogen gas).[1][2] This gas barrier drastically slows the rate of heat transfer, allowing ice crystals to nucleate in the tissue core.
This compound acts as a thermal bridge.
-
Freezing Point: -159.9°C (remains liquid just above LN2 temperatures).
-
Thermal Conductivity: High.
-
Mechanism: When cooled by LN2 to ~-160°C, this compound does not boil upon contact with tissue. It maintains direct liquid-to-solid contact, stripping heat from the tissue milliseconds faster than the critical rate of ice nucleation. This results in vitrification rather than crystallization.
Part 2: The Gold Standard Protocol (LN2-Cooled this compound)
Prerequisites & Safety
-
This compound (2-Methylbutane): HPLC grade or similar.
-
Liquid Nitrogen (LN2): Source dewar.
-
Vessels: Stainless steel beaker (250-500mL) and a Styrofoam box.
-
Safety: this compound is extremely flammable and volatile.[3] All steps must occur in a fume hood.
Step-by-Step Workflow
1. The Supercooling Setup
-
Place the stainless steel beaker inside the Styrofoam box.
-
Fill the beaker 1/3 full with this compound.
-
Carefully pour LN2 into the Styrofoam box around the beaker (creating a jacket).
-
Critical Step: Slowly add small amounts of LN2 directly into the this compound if needed to accelerate cooling, but the "jacket" method is cleaner.
-
The "White Pebble" Indicator: Monitor the this compound.[1][2][3][4] As it approaches -160°C, opaque white "pebbles" (frozen this compound) will begin to form at the bottom of the beaker. This indicates the liquid is at its thermodynamic floor and ready for tissue.
2. Tissue Preparation
-
Dissect the brain rapidly (< 5 mins post-mortem) to prevent hypoxia-induced signaling changes.
-
Blot excess blood/CSF gently.
-
Optional: For cryosectioning alignment, place tissue in a cryomold with OCT (Optimal Cutting Temperature) compound. Note: For pure RNA/omics, freeze tissue directly without OCT to avoid polymer interference.
3. The Flash Freeze
-
Using long forceps, submerge the tissue (or mold) completely into the supercooled this compound.
-
Agitate: Gently swirl the sample. Movement breaks any minor thermal gradients.
-
Duration:
-
Transfer: Move immediately to dry ice or a -80°C freezer. Do not allow partial thawing.[1]
Part 3: Visualization of Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct freezing method based on downstream applications (Histology vs. Omics).
Caption: Decision logic for selecting the freezing medium. Note that fresh tissue strictly requires the colder LN2-cooled this compound method to prevent crystallization.[1]
Part 4: Comparative Analysis of Freezing Media
The following table contrasts the three most common laboratory freezing methods.
| Feature | Direct Liquid Nitrogen | Dry Ice + this compound Slurry | LN2-Cooled this compound (Recommended) |
| Temperature | -196°C | ~ -78°C | ~ -160°C |
| Heat Transfer | Poor (Vapor Barrier) | Moderate (Conductive) | Excellent (Conductive) |
| Freezing Rate | Variable/Slow (Core) | Medium | Rapid (Flash) |
| Artifact Risk | High (Cracking, Shattering) | Moderate (Ice Crystals in deep tissue) | Lowest (Vitrification) |
| Best Use Case | Small biopsies (<1mm) | Fixed tissue; Sucrose-protected brains | Fresh frozen brains; RNA/DNA analysis |
Part 5: Troubleshooting & Quality Control
The "Swiss Cheese" Artifact
-
Symptom: H&E staining reveals jagged holes or vacuoles within the neuropil.
-
Cause: Freezing was too slow. This often happens if the this compound was not chilled enough (no white pebbles visible) or if the volume of this compound was too small for the tissue mass.
-
Remedy: Ensure this compound is at -160°C before immersion. Increase the volume of this compound.[5]
Tissue Cracking
-
Symptom: Large macroscopic fissures across the brain block.
-
Cause: Thermal stress from cooling too fast without cryoprotection, or leaving the tissue in -160°C this compound for too long (thermal contraction).
-
Remedy: Remove tissue immediately once it turns opaque. For fixed tissue, ensure equilibration in 30% sucrose (cryoprotectant) prior to freezing.[3]
RNA Degradation (RIN < 7)
-
Symptom: Smear on electrophoresis gel; low RIN scores.
-
Cause: Partial thawing during transfer or storage.
-
Remedy: Pre-chill all forceps and storage tubes on dry ice. Never allow the sample to warm above -80°C once frozen.
References
- National Institutes of Health (NIH) / Vertex AI Search.
- Leica Biosystems.Freezing Biological Tissue Samples: Overcoming the Leidenfrost Effect.
- University of Alabama at Birmingham (UAB).Freezing Tissues For Cryosectioning: Protocols and this compound Usage.
- Thermo Fisher Scientific.Thaw Frozen Tissues Without Damaging RNA.
- Carl Roth.
Sources
spectroscopic properties of isopentane for analytical chemistry
An In-depth Technical Guide to the Spectroscopic Properties of Isopentane for Analytical Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Significance of this compound
This compound (2-methylbutane, C₅H₁₂) is a branched-chain alkane that holds a significant position in various scientific and industrial domains. Its utility spans from being a key component in gasoline to enhance octane ratings, a blowing agent in polymer production, a solvent in chemical synthesis, and a cryogen for rapid freezing in histology.[1][2][3] Given its widespread use, the ability to accurately identify and quantify this compound is paramount for quality control, process monitoring, and research applications.[4][5]
This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, offering researchers, scientists, and drug development professionals a practical framework for its analysis. We will delve into the principles and applications of vibrational (Infrared and Raman), nuclear magnetic resonance, and mass spectrometric techniques. The focus will be on interpreting spectral data with a clear rationale behind the experimental methodologies, ensuring both scientific rigor and practical applicability.
Caption: Molecular structure of this compound (C₅H₁₂).
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. For a simple alkane like this compound, these spectra are dominated by C-H and C-C bond stretching and bending modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A key prerequisite for IR absorption is a change in the molecule's dipole moment during the vibration.
The IR spectrum of this compound is characterized by strong absorptions in the C-H stretching region and a complex "fingerprint" region below 1500 cm⁻¹ that is unique to the molecule.[6]
Table 1: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity | Reference |
| ~2960 - 2870 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups | Strong | [7][8] |
| ~1470 - 1450 | C-H bending (scissoring) of CH₂ and asymmetric bending of CH₃ | Medium | [7][8] |
| ~1385 - 1365 | C-H bending (symmetric umbrella mode) of CH₃ groups, often a doublet for the gem-dimethyl group | Medium-Strong | [7][8] |
| Below 1300 | Complex C-C stretching and C-H rocking/twisting vibrations (Fingerprint Region) | Variable | [6] |
Causality in Interpretation: The doublet observed around 1380 cm⁻¹ is particularly diagnostic for the presence of an isopropyl group, (CH₃)₂CH-, which is a key structural feature of this compound. This splitting arises from the interaction of the symmetric bending modes of the two methyl groups attached to the same carbon.
Caption: General workflow for acquiring an FTIR spectrum of this compound.
Protocol 1: Acquiring a Liquid-Phase FTIR Spectrum
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl) with a volatile solvent like isopropanol and allow it to dry completely. Perform a background scan to account for atmospheric H₂O and CO₂.
-
Sample Application: Apply a single drop of liquid this compound directly onto the ATR crystal or create a thin film between two salt plates.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Co-adding 16 to 32 scans is typically sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal or salt plates after analysis.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that detects light scattered inelastically from a molecule. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. Symmetrical vibrations and vibrations of non-polar bonds (like C-C) tend to produce strong Raman signals.
For this compound, Raman spectroscopy is particularly effective for observing the carbon backbone vibrations.[9]
Table 2: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity | Reference |
| ~2850 - 3000 | C-H stretching vibrations of CH₂, and CH₃ groups | Strong | [9][10] |
| ~1400 - 1500 | CH₂ and CH₃ bending vibrations | Medium | [9] |
| ~800 - 1075 | C-C stretching vibrations | Strong | [9] |
| < 700 | C-C-C bending (skeletal) vibrations | Medium | [9] |
Self-Validating System: The combined use of IR and Raman spectroscopy provides a robust method for identifying this compound. For instance, the symmetric C-C stretching vibrations, which are strong in the Raman spectrum, are often weak or absent in the IR spectrum. This complementary information confirms the molecular structure and helps distinguish this compound from its isomers, n-pentane and neopentane, which have different symmetries and thus different spectral activities.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the four unique proton environments in the molecule.
Table 3: ¹H NMR Spectral Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| (CH₃)₂CH- | ~0.83 | Doublet | 6H | [12] |
| -CH₂- | ~1.19 | Quartet | 2H | [12] |
| -CH- | ~1.27 | Multiplet | 1H | [12] |
| -CH₂-CH₃ | ~0.86 | Triplet | 3H | [12] |
Causality in Experimental Choices: The choice of a deuterated solvent (e.g., CDCl₃) is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.[12] Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm) because it is chemically inert and its signal appears upfield of most organic proton signals.
Caption: Unique proton and carbon environments in this compound.
¹³C NMR Spectroscopy
Due to molecular symmetry, this compound exhibits four distinct signals in its ¹³C NMR spectrum, corresponding to its four unique carbon environments.
Table 4: ¹³C NMR Spectral Data for this compound
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| (CH₃)₂CH- | ~22.3 | [12] |
| -CH- | ~30.0 | [12] |
| -CH₂- | ~31.9 | [12] |
| -CH₂-CH₃ | ~11.8 | [12] |
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.
-
Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving high-resolution spectra.
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is required for ¹³C due to its low natural abundance (1.1%) and lower gyromagnetic ratio.
-
-
Data Processing: Process both spectra by applying phase correction and baseline correction. Integrate the peaks in the ¹H spectrum. Reference the chemical shifts to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For structural elucidation, the fragmentation pattern of the molecular ion provides a molecular puzzle that can be pieced together.
Electron Ionization (EI) Mass Spectrum of this compound
In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). For this compound, the molecular ion has a mass-to-charge ratio (m/z) of 72.[13] This ion is energetically unstable and fragments in predictable ways.[14]
The fragmentation of branched alkanes is governed by the formation of the most stable carbocation. Cleavage of C-C bonds is common, with the positive charge preferentially remaining on the more substituted fragment.
Table 5: Key Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Identity / Origin | Relative Abundance | Reference |
| 72 | [C₅H₁₂]⁺• | Molecular Ion | Low | [11][15] |
| 57 | [C₄H₉]⁺ | Loss of a •CH₃ radical; forms a stable secondary carbocation | High (often base peak) | [15][16] |
| 43 | [C₃H₇]⁺ | Loss of a •C₂H₅ radical | High | [11][12] |
| 29 | [C₂H₅]⁺ | Loss of a •C₃H₇ radical | Medium | [12][17] |
Expertise in Interpretation: The base peak (the most intense peak) in the this compound spectrum is often at m/z 57. This is a direct consequence of the molecular structure. The loss of a methyl group from the molecular ion results in the formation of a secondary (2°) carbocation, [(CH₃)₂CHCH₂]⁺. This ion is more stable than the primary (1°) carbocation that would be formed by the loss of an ethyl group from n-pentane. This difference in fragmentation makes it possible to distinguish between the isomers.[15][16]
Caption: Key fragmentation pathways of this compound in EI-MS.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 ppm.
-
GC Method Setup:
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation from other volatile components.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Setup:
-
Ion Source: Use electron ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
-
Mass Analyzer: Scan a mass range of m/z 20 to 100.
-
-
Analysis: Inject 1 µL of the sample. The this compound will be separated from other components by the GC column based on its boiling point and then enter the MS for ionization and detection.
-
Data Interpretation: Identify the GC peak corresponding to this compound by its retention time. Analyze the mass spectrum of that peak and compare it to a reference library (e.g., NIST) for positive identification.
Summary of Analytical Applications
The spectroscopic techniques detailed in this guide are routinely applied in various professional settings:
-
Petrochemical Industry: GC-MS and FTIR are used to quantify the isomeric composition of pentanes in gasoline and other fuel products, as this compound is a valuable octane booster.[1][2]
-
Environmental Analysis: this compound is a volatile organic compound (VOC). GC-MS is the standard method for monitoring its presence in air and water samples.[1]
-
Pharmaceutical and Chemical Manufacturing: As a solvent, the purity of this compound is critical. NMR and GC-MS are used to detect and identify trace impurities that could affect reaction outcomes or product quality.[5][18]
-
Instrument Calibration: Due to its stability and well-defined properties, this compound serves as a reliable calibration standard for analytical instruments, particularly gas chromatographs.[1]
Conclusion
This compound possesses a distinct spectroscopic signature across multiple analytical platforms. Its vibrational spectra provide a unique fingerprint, its NMR spectra reveal its unambiguous chemical structure, and its mass spectrum displays a predictable fragmentation pattern rooted in carbocation stability. By understanding and applying the principles and protocols outlined in this guide, researchers and scientists can confidently identify, quantify, and assess the purity of this compound, ensuring the integrity and success of their work.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6556, this compound. Retrieved from [Link]
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Rasmussen, R. S. (1948). Vibrational Frequency Assignments for Paraffin Hydrocarbons; Infra‐Red Absorption Spectra of the Butanes and Pentanes. The Journal of Chemical Physics, 16(7), 712–727. Retrieved from [Link]
-
Matrosov, I. I., & Zaripov, A. R. (2018). Raman Spectra of n-Butane, Isobutane, n-Pentane, and this compound in a Methane Environment. Optics and Spectroscopy, 125, 15-19. Retrieved from [Link]
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Pacific Northwest National Laboratory (n.d.). This compound (C5H12) - VPL. Retrieved from [Link]
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Matrosov, I. I., & Zaripov, A. R. (2018). Raman spectra of n-pentane and this compound in a methane environment. Journal of Physics: Conference Series, 1135, 012053. Retrieved from [Link]
-
Patsnap (2024). This compound as a Calibration Gas for Analytical Devices. Retrieved from [Link]
-
NIST (2024). Butane, 2-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Wiley Science Solutions (2024). This compound - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]
-
NIST (2024). Butane, 2-methyl- Vapor Pressure. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (2024). Experimental data for C5H12 (Butane, 2-methyl-). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]
-
Doc Brown's Chemistry (2024). mass spectrum of 2-methylbutane fragmentation pattern. Retrieved from [Link]
-
NIST (2024). Neopentane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry (2024). mass spectrum of pentane fragmentation pattern. Retrieved from [Link]
-
NIST (2024). Pentane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Patsnap (2024). This compound as an Experimental Hydrocarbon in Chemical Kinetics. Retrieved from [Link]
-
NIST (2024). IR Spectrum for Butane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley Science Solutions (2024). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Wiley Science Solutions (2024). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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Wikipedia (2024). This compound. Retrieved from [Link]
-
Organic Spectroscopy International (2015). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Automated Topology Builder (ATB) and Repository (n.d.). This compound | C5H12. Retrieved from [Link]
-
Doc Brown's Chemistry (2024). infrared spectrum of pentane. Retrieved from [Link]
-
ChemSurvival (2018). MS fragmentation patterns. YouTube. Retrieved from [Link]
-
DHC Solvent Chemie GmbH (2024). Iso-Pentane. Retrieved from [Link]
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Methodological & Application
Application Note: Optimized Isopentane Flash-Freezing for High-Fidelity Histology and Molecular Analysis
Executive Summary & Core Directive
Preserving the structural integrity and molecular stability of biological tissues is the foundational step in high-quality histology and "omics" analysis. The standard use of liquid nitrogen (LN2) alone is often insufficient due to the Leidenfrost effect , which creates an insulating vapor barrier that retards freezing rates, leading to ice crystal formation (morphological damage) and RNA degradation.
This guide details the Isopentane (2-methylbutane) Protocol , a method that utilizes this compound as a secondary cryogen to bypass the Leidenfrost effect. By maintaining this compound at its phase-transition point (~-160°C), researchers can achieve vitreous-like freezing, preserving cellular architecture for H&E/IHC and stabilizing nucleic acids for transcriptomics.
Mechanism of Action: Overcoming the Leidenfrost Effect
To understand the necessity of this compound, one must understand the thermodynamics of heat transfer in cryogenics.
-
The Problem (Direct LN2): When warm tissue (37°C or 20°C) contacts Liquid Nitrogen (-196°C), the extreme temperature difference causes the LN2 to boil instantly. This creates a layer of nitrogen gas (vapor barrier) around the tissue.[1][2] Gas is a poor thermal conductor, slowing the cooling rate. Slow cooling allows water molecules to align into hexagonal ice crystals, which puncture cell membranes ("Swiss Cheese" artifact).
-
The Solution (this compound): this compound remains liquid at very low temperatures (Freezing point: -159.9°C). When tissue contacts cold this compound, the liquid does not boil immediately (higher heat capacity relative to the interface). This ensures direct liquid-to-solid contact , maximizing thermal conductivity and freezing the tissue faster than the rate of ice crystal nucleation.
Visualization: Thermodynamic Heat Transfer
Figure 1: Comparative thermodynamics of Direct LN2 vs. This compound freezing. The this compound bridge eliminates the vapor barrier.[2]
Materials & Safety Specifications
Critical Safety Warning
This compound (2-Methylbutane) is extremely volatile and flammable. [3][4]
-
Boiling Point: ~27.8°C (Room Temperature).
-
Flash Point: <-51°C.
-
Protocol Requirement: All dispensing and cooling must occur within a certified Chemical Fume Hood . Never store this compound in a sealed container at room temperature without a pressure-release mechanism.
Equipment List
-
This compound (2-Methylbutane): ACS Reagent Grade, ≥99.5%.
-
Liquid Nitrogen (LN2): Industrial grade.
-
Metal Beaker (50-200ml): Stainless steel or aluminum (plastic insulates too well; metal is required for rapid cooling).
-
Dewar Flask: To hold the LN2 bath.
-
Long Forceps: 12-inch, serrated tips.
-
OCT Compound: Optimal Cutting Temperature embedding medium.[5][6]
-
Cryomolds: Vinyl molds appropriately sized for the tissue.
Protocol A: High-Fidelity Morphology (OCT Embedded)
Best for: Histology (H&E), Immunohistochemistry (IHC), In Situ Hybridization (ISH).
Step 1: The "White Pebble" Setup
The most common error is using this compound that is too warm (>-130°C) or frozen solid (<-160°C).
-
Place the metal beaker inside the Dewar.
-
Fill the Dewar with LN2, surrounding the beaker (do not get LN2 inside the beaker).
-
Pour this compound into the metal beaker (approx. 50mL or 2 inches deep).
-
Wait for the Indicator: Watch the bottom of the this compound beaker.[5]
-
Too Warm: Liquid is clear.
-
Optimal: You will see white, opaque "pebbles" or a slurry forming at the bottom. This indicates the this compound has reached its freezing point (~-160°C).[1][4][7]
-
Too Cold: The this compound freezes into a solid block.[7] (If this happens, remove the beaker from LN2 briefly to thaw slightly).
-
Step 2: Tissue Preparation[2][8][9]
-
Dissect tissue rapidly. Autolysis begins immediately.
-
Label the cryomold.[8]
-
Add a small layer of OCT to the bottom of the mold.
-
Cover tissue completely with OCT. Ensure no bubbles (bubbles = freeze gaps).
Step 3: The Immersion (The Critical Moment)
-
Grasp the cryomold with long forceps.[9]
-
Technique: Slowly lower the mold into the "slurry" this compound.
-
Crucial:Do not submerge the mold completely. The this compound should come up the sides of the mold but not flow over the top onto the OCT.[1] this compound mixing with liquid OCT can cause cracking and interfere with sectioning.
-
-
Hold: Hold steady for 30–60 seconds (depending on block size).
-
Visual Check: The OCT will turn from clear to solid white.[7]
-
Transfer: Move immediately to Dry Ice for temporary transport, then -80°C for storage.
Protocol B: Snap-Freezing for Molecular Analysis (No OCT)
Best for: RNA-seq, Western Blot, Proteomics (where OCT polymer might interfere).
-
Setup: Prepare the this compound/LN2 bath as described above (wait for the "slurry").
-
Preparation: Place the fresh tissue sample inside a cryovial OR wrap loosely in aluminum foil.
-
Note: For maximum speed, some labs drop fresh tissue directly into the this compound. If doing this, ensure the tissue is retrieved immediately to prevent solvent infiltration.
-
-
Freezing: Submerge the cryovial/foil packet fully into the this compound slurry.
-
Duration: 10–20 seconds.
-
Storage: Transfer to LN2 storage or -80°C immediately.
Workflow Visualization
Figure 2: Decision tree for this compound Freezing based on downstream application.
Quality Control & Troubleshooting
Comparative Freezing Metrics
| Method | Cooling Rate (°C/min) | Ice Crystal Size | Tissue Morphology | RNA Integrity (RIN) |
| Standard Freezer (-20°C) | Slow (<10) | Large (Severe damage) | Poor | Low |
| Direct LN2 (-196°C) | Moderate (Vapor Barrier) | Medium (Periphery OK, Core damaged) | Variable | Moderate |
| This compound/Dry Ice (-78°C) | Fast | Small | Good | High |
| This compound/LN2 (-160°C) | Ultra-Fast | Vitreous (Negligible) | Excellent | High |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Swiss Cheese" Holes | Freezing too slow.[1][10] | Ensure this compound is at -160°C (slurry phase).[1] Do not use warm this compound.[1][4] |
| Block Cracking | Freezing too fast or uneven thermal expansion.[1] | Do not leave in this compound too long (>1 min). Ensure tissue is completely covered in OCT. |
| Tissue Curling | Uneven embedding. | Flatten tissue gently in the mold before adding the top layer of OCT. |
| Soft Block in Cryostat | Incomplete freezing or lipid content. | Allow block to acclimate in cryostat (-20°C) for 20 mins. Fatty tissues (breast/brain) may need colder cutting temps (-25°C). |
| This compound Boiling | This compound is too warm. | Add more LN2 to the outer Dewar. Wait for the "white pebbles" to reappear. |
References
-
Leica Biosystems. "Freezing Biological Tissue Samples." Knowledge Pathway. Accessed October 2023.[11] [Link]
-
National Institutes of Health (NIH). "SOP: Freezing Tissues for Biorepositories." Biospecimen Research Database. [Link]
-
Ghag, N. et al. (2025).[7] "Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples." Bio-protocol. [Link]
-
University of North Carolina (UNC). "Frozen Tissue Preparation." Lineberger Comprehensive Cancer Center Core Facilities. [Link]
Sources
- 1. med.nyu.edu [med.nyu.edu]
- 2. Freezing Biological Tissue Samples [leicabiosystems.com]
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- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. cinj.org [cinj.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.ie [fishersci.ie]
Application Notes & Protocols: Isopentane as a Reaction Medium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopentane (2-methylbutane), a branched-chain alkane, offers a unique set of physicochemical properties that render it a valuable, albeit specialized, reaction medium in organic synthesis.[1][2] Its pronounced non-polar nature, low boiling point, and exceptionally low freezing point position it as an ideal solvent for specific applications, most notably in cryochemistry and for reactions involving thermally sensitive intermediates. This guide provides an in-depth exploration of this compound's utility as a reaction solvent, detailing its fundamental properties, key application areas, and step-by-step protocols for its effective use in the modern research laboratory.
Introduction: The Rationale for this compound in Synthesis
While common ethereal or aromatic solvents dominate the landscape of organic synthesis, this compound presents distinct advantages in niche, yet critical, applications.[2] Unlike more conventional non-polar solvents, this compound's primary appeal lies in its volatility and its ability to remain liquid over a wide range of cryogenic temperatures.[3] This makes it an excellent medium for reactions that require precise temperature control at very low temperatures to minimize side reactions, stabilize reactive intermediates, or control enantioselectivity.
This compound is a colorless, odorless, and highly flammable liquid.[4] Its chemical inertness is a significant asset, as it is unlikely to participate in most organic reactions. However, its extreme flammability necessitates stringent safety precautions.[4]
Physicochemical Properties of this compound
A thorough understanding of this compound's physical properties is crucial for its effective application as a reaction medium.
| Property | Value | Significance in Organic Synthesis |
| Molecular Formula | C₅H₁₂ | Low molecular weight, non-polar. |
| Boiling Point | 27.8 °C (82 °F) | Facilitates easy removal post-reaction, but requires careful handling to prevent evaporation.[5][6] |
| Melting Point | -160 °C (-256 °F) | Enables its use in cryogenic reactions where other solvents would freeze.[3][5][6] |
| Density | 0.62 g/mL at 20 °C | Less dense than water, facilitating aqueous workups.[5] |
| Solubility in Water | Very low | Forms a distinct biphasic system with water.[2] |
| Solubility | Miscible with many organic solvents | Can be used in co-solvent systems to fine-tune reaction conditions.[7] |
| Dielectric Constant | 1.84 | Highly non-polar, suitable for reactions favoring non-polar environments. |
Core Applications in Organic Synthesis
Low-Temperature Reactions
The most prominent application of this compound in organic synthesis is as a solvent for reactions conducted at cryogenic temperatures. Its low melting point allows for the creation of reaction baths at temperatures as low as -160 °C when used in conjunction with liquid nitrogen.[3] This is particularly advantageous for:
-
Stabilization of Reactive Intermediates: Many organometallic reagents, such as certain organolithium species, are unstable at ambient temperatures and are prone to decomposition. Conducting reactions in an this compound/liquid nitrogen bath can significantly enhance their stability and allow for their effective use in synthesis.
-
Enhanced Selectivity: In many reactions, the desired product is formed preferentially at lower temperatures, while side reactions become more prevalent as the temperature increases. The use of this compound as a cryogenic solvent can lead to higher yields and purities of the target molecule.
Organometallic Chemistry
While ethers like diethyl ether and tetrahydrofuran (THF) are the conventional solvents for Grignard and organolithium reactions, this compound can be a suitable alternative or co-solvent in specific cases. Its non-polar nature can influence the aggregation state and reactivity of organometallic species. For instance, in reactions where solvent coordination to the metal center is undesirable, this compound's lack of heteroatoms is an advantage.
Photochemical Reactions at Cryogenic Temperatures
This compound's ability to form a clear, rigid glass at cryogenic temperatures makes it an excellent medium for photochemical reactions studied by matrix-isolation spectroscopy.[8] In this technique, a reactive species is generated photochemically and trapped in the inert this compound matrix at low temperatures, allowing for its spectroscopic characterization.[8] This provides invaluable insights into reaction mechanisms.
Experimental Protocols
Protocol 1: General Setup for a Low-Temperature Reaction in this compound
This protocol outlines the fundamental steps for establishing a cryogenic reaction environment using an this compound bath.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet/outlet
-
Dewar flask
-
This compound
-
Liquid nitrogen
-
Thermocouple thermometer
Procedure:
-
System Inerting: Assemble the reaction flask and flame-dry under a stream of inert gas (nitrogen or argon) to remove any moisture. Allow the flask to cool to room temperature under the inert atmosphere.
-
Solvent Transfer: Add the required volume of anhydrous this compound to the reaction flask via a cannula or syringe under a positive pressure of inert gas.
-
Bath Preparation: Place the reaction flask in a Dewar flask. Carefully add this compound to the Dewar to a level that will immerse the reaction flask.
-
Cooling: Slowly add liquid nitrogen to the this compound in the Dewar with gentle stirring. Monitor the temperature of the bath with a thermocouple. Caution: Add liquid nitrogen in small portions to avoid vigorous boiling and splashing.
-
Temperature Equilibration: Once the desired temperature is reached (e.g., -78 °C with a dry ice/acetone bath, or lower with liquid nitrogen), allow the reaction mixture to equilibrate for 10-15 minutes before adding reagents.
-
Reagent Addition: Add reagents slowly and dropwise via syringe or a pressure-equalizing dropping funnel. The exothermic nature of many reactions can cause a significant temperature increase if reagents are added too quickly.[9]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Quenching and Workup: Once the reaction is complete, quench the reaction at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reactions). Allow the mixture to warm to room temperature before proceeding with the standard aqueous workup and extraction.
Caption: Workflow for a typical low-temperature reaction using this compound.
Protocol 2: Illustrative Example - Low-Temperature Aldol Reaction
This protocol provides a hypothetical example of a lithium enolate-mediated Aldol reaction where this compound could be employed as the solvent to enhance diastereoselectivity.
Reaction: Lithium diisopropylamide (LDA) mediated formation of a ketone enolate followed by reaction with an aldehyde at low temperature.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium in hexanes
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous this compound
-
Anhydrous THF (as a co-solvent if needed for solubility)
-
Saturated aqueous ammonium chloride
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous this compound.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to form LDA.
-
Add the ketone (1.0 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture to -100 °C using an this compound/liquid nitrogen bath.
-
Slowly add the aldehyde (1.0 eq) to the enolate solution.
-
Stir the reaction mixture at -100 °C for 2-4 hours, monitoring the reaction by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety and Handling
This compound is an extremely flammable liquid with a low flash point and a high vapor pressure.[4] Its vapors are heavier than air and can travel considerable distances to an ignition source.
-
Fire Safety: Always handle this compound in a well-ventilated fume hood, away from any potential ignition sources (open flames, hot plates, electrical sparks). Ensure that all electrical equipment is properly grounded to prevent static discharge. Have a Class B fire extinguisher readily available.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[10]
-
Spills: In case of a small spill, absorb the this compound with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous waste.[10] For larger spills, evacuate the area and contact emergency services.
Sources
- 1. This compound Synthesis Using Green Chemistry Techniques [eureka.patsnap.com]
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- 6. Iso-Pentane – DHCPL [dhcpl.com]
- 7. haltermann-carless.com [haltermann-carless.com]
- 8. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: Flash-Freezing Brain Tissue with Isopentane for High-Fidelity Protein Extraction
Abstract
The preservation of molecular integrity in post-mortem brain tissue is a race against thermodynamics and enzymatic activity. Upon death or resection, brain tissue—rich in lipids and water—undergoes rapid autolysis and dephosphorylation. Standard freezing methods, such as direct immersion in liquid nitrogen (LN2), often fail due to the Leidenfrost effect , creating an insulating vapor barrier that slows cooling and promotes ice crystal formation.[1][2] This application note details the Isopentane (2-methylbutane) Flash-Freezing Protocol , a method that bypasses the vapor barrier to achieve ultra-rapid cooling rates (>100°C/min). This technique is critical for preserving labile phosphoproteins, preventing proteolysis, and maintaining structural fidelity for downstream Western Blotting, Mass Spectrometry, and Immunohistochemistry (IHC).
Scientific Mechanism: Overcoming the Leidenfrost Effect
To understand why this compound is required, one must understand the physics of heat transfer at cryogenic temperatures.
The Problem: Direct Liquid Nitrogen (LN2)
When warm tissue (~37°C) contacts LN2 (-196°C), the extreme temperature difference causes the liquid nitrogen immediately adjacent to the tissue to boil instantly. This creates a persistent layer of nitrogen gas (vapor) around the sample.[3]
-
Insulation: Gas is a poor thermal conductor. This shell insulates the tissue, slowing the freezing process.[3]
-
Consequence: The slow freezing rate allows water molecules to rearrange into large, sharp ice crystals.[2][3] These crystals rupture cell membranes (lysis) and damage organelles, releasing proteases that degrade proteins of interest.
The Solution: this compound as a Heat Transfer Medium
This compound (Freezing point: -159.9°C) remains liquid at temperatures far below the freezing point of water but does not boil upon contact with the tissue.
-
Direct Contact: Because no vapor barrier forms, the cold liquid this compound maintains direct contact with the tissue surface.
-
Vitrification-like Cooling: The heat extraction is rapid and uniform, freezing the water in a near-vitreous state (amorphous ice) rather than crystalline ice.
Visualization: Heat Transfer Dynamics
The following diagram illustrates the difference in thermal conductivity pathways between the two methods.
Figure 1: Comparison of thermal transfer efficiency. The nitrogen vapor shell acts as an insulator, whereas this compound allows direct, rapid cooling.[2]
Materials and Safety Preparation
Critical Safety Warning
This compound is extremely flammable and volatile. [4]
-
Flash Point: -51°C.
-
Boiling Point: 27.8°C (Room temperature).
-
Requirement: All steps involving open this compound containers must be performed in a certified chemical fume hood . Never use near sparks or open flames.
Equipment List
-
This compound (2-Methylbutane): HPLC grade or better (≥99%).
-
Liquid Nitrogen (LN2): ~2-4 Liters.
-
Primary Container (Inner): Stainless steel beaker (250mL - 500mL). Plastic becomes brittle and may crack.
-
Secondary Container (Outer): Styrofoam box or Dewar flask large enough to hold the steel beaker with clearance.
-
Forceps: Long-handled, pre-cooled.
-
Cryo-gloves and Eye Protection.
Protocol: The "Slurry" Method (Gold Standard)
This protocol achieves the lowest possible temperature (~-150°C to -160°C) without solidifying the this compound completely.
Step-by-Step Methodology
1. Setup the Cooling Bath
-
Place the stainless steel beaker into the Styrofoam box.
-
Pour ~100-200mL of this compound into the steel beaker.
-
Carefully pour LN2 into the Styrofoam box (surrounding the steel beaker). Do not pour LN2 directly into the this compound.
-
Note: Ensure the level of LN2 is slightly higher than the this compound level for maximum cooling, but low enough to prevent splashing into the beaker.
2. Achieve the "Slurry" State (The Visual Cue)
-
Monitor the this compound.[2][3][4][5][6][7][8] As it cools, it will drop from room temp to -160°C.[4]
-
The Cue: White, opaque pebbles (frozen this compound) will begin to form at the bottom and sides of the beaker. The liquid will become viscous and "syrupy."
-
Action: Stop adding LN2. This slurry indicates the this compound is at its freezing point (-160°C).[4] This is the optimal temperature.
3. Tissue Dissection and Immersion
-
Dissect the brain tissue rapidly (under <2 mins post-mortem is ideal).
-
Optional: If morphology is critical, place tissue in a cryomold with OCT compound.[4] For pure protein extraction, loose tissue is preferred to avoid OCT contamination in lysates.
-
Using forceps, submerge the tissue completely into the this compound slurry.
-
Agitate gently: Swirl the tissue slowly to ensure fresh, cold liquid constantly contacts the surface.
4. Timing the Freeze
-
Mouse Brain: 15 – 30 seconds.
-
Rat Brain: 45 – 60 seconds.
-
Human Block (1cm³): 60 – 90 seconds.
-
Warning: Do not over-freeze (leave for >2 mins), or the tissue may crack due to thermal stress, which complicates sectioning (though less critical for bulk protein extraction).
5. Storage
-
Remove tissue and immediately place on dry ice or transfer to pre-chilled cryovials.[8]
-
Store at -80°C long-term.
Workflow Visualization
Figure 2: Operational workflow for this compound flash-freezing.
Quality Control & Validation
How do you know if the freezing was successful?
Visual Inspection (Morphology)
| Observation | Diagnosis | Cause |
| Smooth, pale surface | Pass | Optimal freezing rate. |
| Cracked/Shattered | Fail (Conditional) | Frozen too long or too cold (thermal stress). Acceptable for protein, bad for slicing. |
| "Mushy" Center | Fail | Removed too early; core did not freeze. |
| Swiss Cheese Holes | Fail | Slow freezing (Leidenfrost effect). Ice crystals formed.[3][8][9] |
Molecular Validation (Western Blot)
To validate protein integrity, run a Western Blot for a labile phosphoprotein (e.g., p-CREB, p-Akt) and a stable loading control (GAPDH).
-
Success: Sharp, distinct bands for phosphoproteins.
-
Failure: Smearing or absence of phospho-bands indicates phosphatase activity occurred during slow cooling.
Downstream: From Frozen Block to Lysate
For protein extraction, the tissue must never thaw until it is in the lysis buffer.
-
Cryo-Pulverization: Crush the frozen brain tissue in a liquid-nitrogen-cooled mortar and pestle (or Covaris cryo-prep) into a fine powder.
-
Lysis: Add boiling SDS buffer or ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) directly to the frozen powder.
-
Homogenization: Sonicate or mechanically homogenize immediately.
Rationale: Thawing the solid block allows a "wave" of protease activity to move through the tissue as the ice melts. Pulverizing while frozen ensures the buffer inhibits enzymes the moment the phase change occurs.
References
-
Leica Biosystems. "Freezing Biological Tissue Samples." Knowledge Pathway. Available at: [Link]
-
National Institutes of Health (NIH). "Genotype-Tissue Expression (GTEx) Project Protocol." Biospecimen Collection. Available at: [Link]
-
PubChem. "this compound - Safety Data Sheet (SDS)." National Library of Medicine. Available at: [Link]
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- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. cinj.org [cinj.org]
- 6. (EN) Freezing Tissue in OCT using this compound - (FR) Congélation de tissus dans de l'OCT avec l'i... [protocols.io]
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- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. biorxiv.org [biorxiv.org]
Application Note: A Comprehensive Guide to Utilizing Isopentane as a Calibration Standard in Gas Chromatography
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of isopentane as a calibration standard in gas chromatography (GC). This compound, or 2-methylbutane, is a volatile, flammable hydrocarbon whose well-defined physicochemical properties make it an excellent reference compound for the quantitative analysis of volatile organic compounds (VOCs) in diverse matrices.[1][2] This document elucidates the fundamental principles of GC calibration, details the rationale for selecting this compound, and offers comprehensive, step-by-step protocols for standard preparation, instrument setup, and data analysis. By integrating field-proven insights with authoritative standards, this note serves as a self-validating system for achieving accurate, reproducible, and reliable quantitative results.
The Foundational Role of Calibration in Gas Chromatography
Gas chromatography is a premier technique for quantitative analysis, separating complex mixtures into individual components.[3][4] However, the signal produced by a detector is a relative response, not an absolute measure of concentration. Calibration is the critical process that establishes a precise relationship between the detector's response (typically peak area or height) and the known concentration of an analyte.[5][6] A well-constructed calibration is the bedrock of accurate quantification, ensuring that analytical results are not only precise but also traceable and defensible.[7]
This compound (C₅H₁₂) is frequently employed as a calibration standard, particularly in the petrochemical, environmental, and industrial sectors.[1] Its high volatility, stability, and distinct chromatographic behavior make it an ideal candidate for calibrating methods designed for light hydrocarbon analysis.[1][8]
Physicochemical Properties of this compound
Understanding the properties of a calibration standard is essential for method development. This compound is a colorless, highly flammable liquid with a characteristic gasoline-like odor.[8] Its properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ | [9] |
| Molar Mass | 72.15 g/mol | [8] |
| Boiling Point | 27.8 °C (82 °F) | [10] |
| Vapor Pressure | 76.8 kPa (576 mmHg) at 20 °C | [8] |
| Density | 0.620 g/cm³ at 20 °C | [10] |
| Solubility in Water | 0.36 g/L at 20 °C | [10] |
| Autoignition Temp. | 420 °C (788 °F) |
Principles of Calibration Strategy: External vs. Internal Standard
Two primary calibration techniques are used in gas chromatography: the external standard method and the internal standard method.[3][11]
-
External Standard Method: This is the most common approach, where a series of standards containing the analyte of interest (in this case, this compound) at known concentrations are prepared and analyzed separately from the unknown samples.[3][12] A calibration curve is generated by plotting the detector response against the concentration.[5] This method is straightforward but requires highly consistent and reproducible injection volumes, as any variation directly impacts the final calculated concentration.[6][11]
-
Internal Standard (IS) Method: In this technique, a known amount of a different, non-interfering compound (the internal standard) is added to every blank, calibration standard, and unknown sample.[13][14] The calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[3] This method is powerful because it compensates for variations in injection volume, sample preparation losses, and instrument drift, thereby improving precision and accuracy.[12][13] The key is to select an IS that is chemically similar to the analyte but chromatographically resolved from it and all other sample components.[13][15]
This guide will focus on the External Standard Method for its simplicity and wide applicability.
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a multi-point calibration curve using serial dilutions of a high-purity this compound stock solution.
Critical Safety Precautions
This compound is an extremely flammable liquid and vapor (H224) and may be fatal if swallowed and enters airways (H304).[16][17] It may also cause drowsiness or dizziness (H336).[16][17]
-
Always handle this compound and its solutions in a well-ventilated fume hood.[18]
-
Keep away from all ignition sources, including heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[17][18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves.[16]
-
Store this compound in a tightly closed container in a cool, dry, and segregated area away from oxidizing agents.[18]
Materials and Equipment
-
High-purity this compound (≥99.5%)[10]
-
High-purity solvent (e.g., Toluene, n-Hexane, Isooctane)[2][19]
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated micropipettes or gas-tight syringes
-
2 mL autosampler vials with PTFE-lined septa
-
Vortex mixer
Step-by-Step Methodology
-
Prepare the Stock Standard (e.g., 10,000 mg/L): a. Tare a 100 mL volumetric flask on an analytical balance. b. Carefully add approximately 1.0 g of high-purity this compound directly into the flask and record the exact weight. c. Immediately dilute to the mark with the chosen solvent (e.g., toluene). d. Cap the flask securely and mix thoroughly by inverting it several times. e. Calculate the exact concentration: Concentration (mg/L) = (Weight of this compound in mg) / 0.1 L.
-
Perform Serial Dilutions: a. Label a series of 10 mL volumetric flasks for each calibration level (e.g., 1000, 500, 100, 50, 10 mg/L). b. To prepare the 1000 mg/L standard, transfer 10 mL of the 10,000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent. c. To prepare the 500 mg/L standard, transfer 5 mL of the 1000 mg/L solution into a 10 mL flask and dilute to the mark. d. Continue this process of diluting the previous standard to create the full range of concentrations. A detailed guide on serial dilution techniques can be found in instructional videos on standard preparation.[20]
-
Transfer to Vials: a. Transfer an aliquot of each calibration standard and a solvent blank into separate 2 mL autosampler vials. b. Cap the vials immediately to prevent the evaporation of the volatile this compound.
Workflow for Standard Preparation
Caption: Workflow for preparing this compound calibration standards.
Protocol 2: GC System Configuration and Analysis
This section provides a typical set of GC parameters suitable for analyzing this compound. These should be considered a starting point and optimized for your specific instrument and application.
Typical GC Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | GC with Flame Ionization Detector (FID) | FID provides excellent sensitivity for hydrocarbons. |
| Column | ZB-624 (30m x 0.32mm, 1.8µm) or similar | A mid-polarity column suitable for separating volatile compounds.[2] |
| Carrier Gas | Helium or Hydrogen, 1.5 mL/min constant flow | Inert mobile phase to carry the analyte through the column. |
| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1.0 µL | Must be consistent across all injections.[6] |
| Split Ratio | 50:1 | Prevents column overloading with high concentration samples. |
| Oven Program | 35 °C (hold 6 min), then ramp 13 °C/min to 150 °C | Temperature program to ensure good separation from the solvent and other potential components.[2] |
| Detector Temp. | 250 °C | Prevents condensation of analytes in the detector. |
Step-by-Step Analysis Procedure
-
System Equilibration: Ensure the GC system is stable, with consistent gas flows and temperatures, before starting the analysis.[21]
-
Sequence Setup: Create a sequence in the chromatography data system (CDS). The sequence should begin with one or two solvent blank injections, followed by the calibration standards from lowest to highest concentration.
-
Run Sequence: Start the analysis sequence. It is best practice to inject each calibration standard multiple times (e.g., n=3) to assess the precision of the system.[6]
-
Analyze Unknown Samples: After the calibration curve is established and verified, analyze the unknown samples using the same instrument method.
-
Quality Control: Periodically re-inject a mid-level calibration standard (as a Continuing Calibration Verification or CCV) to monitor for instrument drift during a long sequence.
Analytical Workflow Diagram
Caption: Workflow for GC calibration and sample analysis.
Data Analysis, Interpretation, and Validation
Constructing the Calibration Curve
After the standards have been analyzed, the chromatography data system (CDS) is used to construct the calibration curve.
-
Integration: Ensure the this compound peak is correctly integrated in each chromatogram.
-
Plotting: The CDS will plot the peak area (y-axis) against the known concentration (x-axis) for each calibration standard.[3][5]
-
Linear Regression: A linear regression analysis is performed to fit a straight line to the data points. The equation of the line (y = mx + b) is determined, where y is the peak area, x is the concentration, m is the slope, and b is the y-intercept.[5]
Method Validation and Acceptance Criteria
A calibration method must be validated to ensure it is fit for purpose.[4][22] Key parameters include:
-
Linearity: The linearity of the calibration curve is assessed by the coefficient of determination (R²). For most applications, an R² value of ≥ 0.999 is considered excellent.[7][22]
-
Accuracy: Accuracy can be assessed by analyzing a Quality Control (QC) sample of a known concentration and ensuring the calculated value is within an acceptable range (e.g., 90-110%) of the true value.[6][7]
-
Precision: The precision is determined by the relative standard deviation (RSD) of replicate injections. An RSD of < 2% is typically required.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1.[4][22]
Example Calibration Data
| Standard Conc. (mg/L) | Injection 1 Peak Area | Injection 2 Peak Area | Average Peak Area |
| 10 | 15,100 | 15,300 | 15,200 |
| 50 | 76,000 | 75,500 | 75,750 |
| 100 | 152,500 | 151,500 | 152,000 |
| 500 | 755,000 | 758,000 | 756,500 |
| 1000 | 1,510,000 | 1,515,000 | 1,512,500 |
| Result | Linear Fit: y = 1510x + 850 | R²: 0.9998 |
An unknown sample producing a peak area of 455,000 would have a calculated concentration of approximately 300.8 mg/L.
Troubleshooting Common Calibration Issues
Even with a robust protocol, issues can arise. A systematic approach is the best way to diagnose and solve problems.[23]
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Linearity (Low R²) | - Incorrect standard preparation.- Inconsistent injection volume.- Detector saturation at high concentrations. | - Remake standards carefully.- Check autosampler syringe for air bubbles.- Reduce injection volume or increase split ratio.[24] |
| Shifting Retention Times | - Leak in the system (e.g., septum, fittings).- Fluctuation in carrier gas flow or oven temperature. | - Perform a leak check.- Verify gas pressures and flow rates.[25][26] |
| No Peaks or Low Response | - Syringe is plugged or not dispensing.- Broken column.- FID flame is extinguished. | - Check syringe function manually.[26]- Inspect the column.- Check detector gas flows and re-ignite the flame.[24] |
| Baseline Drift or Noise | - Contaminated carrier gas or detector.- Column bleed at high temperatures. | - Install or replace gas purifiers.- Bake out the detector or column as per manufacturer instructions.[23][24] |
Conclusion
The use of this compound as a calibration standard is a reliable and effective method for the quantitative analysis of volatile compounds by gas chromatography. Success hinges on a combination of meticulous standard preparation, adherence to stringent safety protocols, stable instrument performance, and a thorough understanding of data analysis and validation principles. By following the detailed protocols and guidelines presented in this application note, researchers can establish a robust calibration system, ensuring the generation of high-quality, accurate, and defensible analytical data.
References
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From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). LCGC North America. Retrieved from [Link]
-
How to Construct a Calibration Curve for Your GC Machine. (2024). Environics, Inc. Retrieved from [Link]
-
Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
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This compound (2-Methylbutane) - SAFETY DATA SHEET. (n.d.). Airgas. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved from [Link]
-
Practical Steps in GC Troubleshooting. (2023). Agilent Technologies via YouTube. Retrieved from [Link]
-
This compound SDS E-4612. (2016). Praxair. Retrieved from [Link]
-
This compound as a Calibration Gas for Analytical Devices. (2025). Patsnap Eureka. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]
-
Chromatographic quantitative internal or external standard method, how to choose. (n.d.). uHPLCs. Retrieved from [Link]
-
2.5D: Quantitating with GC. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
The Basics of Gas Chromatography Calibration. (2023). MESA Specialty Gases & Equipment. Retrieved from [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved from [Link]
-
Method Development and Validation of Gas Chromatography. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Internal standard versus external standard calibration: an uncertainty case study of a liquid chromatography analysis. (n.d.). SciELO. Retrieved from [Link]
-
This compound. (n.d.). Gas Encyclopedia Air Liquide. Retrieved from [Link]
-
Gas Chromatograph Validation in Natural Gas Custody Transfer Applications. (2017). Emerson. Retrieved from [Link]
-
Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography. (2021). ASTM International. Retrieved from [Link]
-
A Simple and an Innovative Gas Chromatography Method to Quantify this compound in Cosmetic Products. (n.d.). IOSR Journal. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (n.d.). Redalyc. Retrieved from [Link]
-
ASTM D2268-93(2013) - Standard Test Method for Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography. (n.d.). ASTM International. Retrieved from [Link]
-
Calibration Methods (Harris). (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Calibration Gas Standards for Petrochemicals and Refinery. (n.d.). Airtogas. Retrieved from [Link]
-
How can we create a calibration curve for iso-pentane using gas chromatography? (2018). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Shell Global. Retrieved from [Link]
-
SOP: Preparation of Calibration and Control Standards Using a Multi-Component Gas Blending and Dilution System. (2019). California Air Resources Board. Retrieved from [Link]
-
How to Prepare Calibration Standards. (2020). University of Wisconsin-Madison via YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
how to avoid tissue cracking during isopentane freezing
Welcome to the technical support center for advanced cryopreservation techniques. As Senior Application Scientists, we understand that the success of your research often hinges on the quality of your starting materials. This guide is dedicated to addressing a critical and often frustrating issue in histology and pathology: tissue cracking during isopentane freezing.
Tissue cracking is a significant artifact that can compromise tissue morphology, leading to difficulties in sectioning and interpretation of results. This guide will provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistently high-quality, crack-free frozen tissue blocks.
Understanding the Root Cause: The Physics of Freezing and Tissue Integrity
The primary cause of tissue cracking is the formation and expansion of ice crystals within the tissue. When water freezes slowly, it forms large, hexagonal ice crystals that can rupture cell membranes and create voids, a phenomenon often referred to as the "Swiss cheese" effect.[1][2] This internal damage creates stress within the tissue block, leading to fractures.
The goal of a successful freezing protocol is to freeze the tissue so rapidly that water molecules do not have time to form large crystals and instead solidify in a vitreous (glass-like) state.[1][2] this compound, pre-chilled to its optimal temperature, is an excellent medium for this "snap freezing" because of its high thermal conductivity, which allows for rapid and uniform heat extraction from the tissue.[2][3]
Direct immersion in liquid nitrogen is often discouraged for larger samples because it can create a vapor barrier around the tissue.[1][4][5] This insulating layer of nitrogen gas slows down and creates an unpredictable freezing pattern, leading to uneven cooling and a higher likelihood of cracking.[1][2][5]
Troubleshooting Guide: Diagnosing and Solving Tissue Cracking
This section is designed to help you identify the potential causes of tissue cracking in your experiments and provides actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Large, visible cracks throughout the tissue block. | 1. Freezing rate is too slow: This allows for the formation of large ice crystals.[1] 2. Uneven freezing: The outside of the tissue freezes much faster than the inside, creating internal stress.[2] 3. This compound is not cold enough: Insufficiently chilled this compound will not extract heat fast enough. | 1. Ensure this compound is at the optimal temperature before immersing the tissue. For fresh, unfixed tissue, the this compound should be chilled with liquid nitrogen to near its freezing point (-160°C).[2][6] 2. Use a sufficient volume of this compound to ensure the tissue is fully submerged and to maintain a stable temperature.[1] 3. Agitate the sample gently within the this compound to facilitate even heat transfer.[1] |
| Cracks appear primarily in the center of the tissue. | Tissue sample is too large: For samples thicker than 1 cm, it can be challenging to achieve a sufficiently rapid freezing rate in the core, even with optimal this compound freezing.[1] | Trim tissue samples to a smaller, more manageable size (ideally under 1 cm x 1 cm x 0.5 cm) before freezing.[7] |
| The OCT embedding medium is cracking, but the tissue appears intact. | 1. The OCT block was frozen too quickly at an excessively low temperature. 2. Prolonged exposure to liquid nitrogen after initial freezing. [3] | 1. Avoid submerging the entire cryomold in the freezing medium. The goal is to freeze the block from the bottom up.[3] 2. Once the OCT is completely opaque (frozen), immediately transfer the block to a pre-chilled container on dry ice. Do not leave it in the freezing medium.[3] |
| Microscopic cracks or "shattering" are observed during cryosectioning. | 1. The tissue block is too cold when sectioning.[1][8] 2. The tissue was not properly cryoprotected , especially if it was fixed prior to freezing. | 1. Allow the frozen block to equilibrate to the cryostat chamber temperature for at least 30 minutes before sectioning.[4][9] 2. For fixed tissues, ensure adequate infiltration with a cryoprotectant like sucrose to reduce ice crystal formation.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the this compound bath?
A1: The optimal temperature depends on the type of tissue and whether it has been fixed and cryoprotected.
-
For fresh, unfixed tissue: The this compound should be chilled with liquid nitrogen until it becomes opaque and a frozen layer begins to form at the bottom of the container, which is approximately -150°C to -160°C.[2][10] This ensures the most rapid freezing possible to minimize ice crystal artifacts.
-
For fixed and sucrose-cryoprotected tissue: A less extreme temperature is often sufficient and can even be beneficial in preventing cracking of the OCT block. An this compound bath chilled with a dry ice/ethanol slurry to approximately -70°C to -80°C is generally recommended.[2][4]
Q2: Can I reuse this compound?
A2: Yes, this compound can be reused. After your freezing procedure, allow the this compound to warm to room temperature in a fume hood and then store it in a properly sealed and labeled glass bottle. Crucially, do not tighten the cap until the this compound has reached room temperature to avoid pressure buildup and the risk of explosion. [2]
Q3: How can I prevent bubbles in my OCT block?
A3: Bubbles can create holes in your sections and interfere with proper freezing. To avoid them:
-
Dispense the OCT slowly and carefully into the cryomold.[4]
-
Use a fine needle or pipette tip to gently remove any visible bubbles, especially those near the tissue.[11]
-
Allow the tissue to acclimate in a small amount of OCT for a few minutes before final embedding to release any trapped air.[4]
Q4: Is it necessary to use a cryoprotectant?
A4: For fresh-frozen tissues where enzymatic activity or sensitive antigens are of interest, cryoprotectants are generally avoided. However, for fixed tissues, cryoprotection is highly recommended. Infiltrating the tissue with a sucrose solution (typically 15% followed by 30%) replaces some of the intracellular water, which reduces the amount of ice that forms during freezing and thereby minimizes freeze-related artifacts.[1][4]
Experimental Protocols
Protocol 1: Optimal this compound Freezing of Fresh Tissue
This protocol is designed for fresh tissue that has not been fixed, where rapid freezing is critical to preserve morphology and antigenicity.
Materials:
-
Fresh tissue sample, trimmed to appropriate size
-
OCT (Optimal Cutting Temperature) compound, pre-chilled to 4°C[12]
-
Cryomolds
-
This compound (2-methylbutane)
-
Liquid nitrogen
-
Dewar flask or insulated container for liquid nitrogen
-
Metal beaker
-
Long forceps
-
Styrofoam container with dry ice
-
Pre-labeled storage containers (e.g., foil, cryoboxes)
Procedure:
-
Preparation: In a fume hood, place the metal beaker inside the Dewar flask. Fill the Dewar with liquid nitrogen to a level that will surround the beaker without causing it to float.
-
Chilling this compound: Carefully pour this compound into the metal beaker until it is about two-thirds full. Allow the this compound to cool in the liquid nitrogen. The this compound is at the optimal temperature when it becomes opaque and a layer of frozen this compound begins to form on the bottom and sides of the beaker (approximately -150°C to -160°C).[6][10] This may take 5-10 minutes.
-
Embedding: Place a small amount of chilled OCT in the bottom of a labeled cryomold. Orient your tissue sample in the OCT and then slowly cover it completely with more OCT, avoiding bubbles.[4]
-
Freezing: Using long forceps, grasp the cryomold and submerge the bottom of the mold into the chilled this compound. Do not fully immerse the mold, as this can cause the this compound to overflow into the OCT.[3][4] Hold the mold in the this compound until the OCT turns completely white and opaque (typically 20-60 seconds, depending on the size).[10]
-
Temporary Storage: Immediately transfer the frozen block to the Styrofoam container with dry ice.[4]
-
Final Storage: Once all samples are frozen, wrap them individually in pre-labeled foil and place them in a cryobox for long-term storage at -80°C.[4]
Protocol 2: Freezing of Fixed, Sucrose-Cryoprotected Tissue
This protocol is suitable for tissues that have been fixed (e.g., with 4% PFA) and cryoprotected in sucrose.
Materials:
-
Fixed and sucrose-infiltrated tissue
-
OCT compound
-
Cryomolds
-
This compound
-
Dry ice pellets or crushed dry ice
-
100% Ethanol (optional, for slurry)
-
Insulated container (e.g., Styrofoam box)
-
Metal beaker
-
Long forceps
-
Pre-labeled storage containers
Procedure:
-
Preparation: In a fume hood, place the metal beaker in the insulated container. Pack the space around the beaker with dry ice. For more efficient cooling, a slurry can be made by adding 100% ethanol to the dry ice.[4]
-
Chilling this compound: Pour this compound into the beaker and allow it to cool to approximately -70°C to -80°C.
-
Embedding: Blot excess sucrose solution from the tissue before embedding it in OCT in a labeled cryomold, as described in Protocol 1.
-
Freezing: Submerge the bottom of the cryomold in the chilled this compound until the OCT is completely frozen.
-
Storage: Transfer the frozen block to dry ice for temporary storage before moving to a -80°C freezer for long-term storage.[4]
Visualizing the Workflow
A clear understanding of the workflow is essential for reproducible results. The following diagrams illustrate the key decision points and steps in the cryopreservation process.
Caption: Decision workflow for tissue freezing.
Caption: Step-by-step experimental workflow.
References
-
Tissue Freezing Methods for Cryostat sectioning. (n.d.). Retrieved from [Link]
-
Freezing Biological Tissue Samples. (n.d.). Leica Biosystems. Retrieved from [Link]
-
Experimental Pathology Research Laboratory. (n.d.). Retrieved from [Link]
-
Warren, G. L. (2021). Answer to "What is the best method to avoid freezing artifacts in skeletal muscle? I am following the protocol of this compound in liquid nitrgoen?". ResearchGate. Retrieved from [Link]
-
Pathology Services Core Frozen Tissue Preparation. (n.d.). UNC Lineberger Comprehensive Cancer Center. Retrieved from [Link]
-
Procedure for freezing tissue in OCT for cryocutting. (n.d.). Retrieved from [Link]
-
Cryosectioning of Fixed and Frozen Tissue. (2022, July 26). YouTube. Retrieved from [Link]
-
Raval, A., et al. (2020). Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. Bio-protocol, 10(15), e3693. Retrieved from [Link]
-
Effect of Temperature and Freezing on Human Adipose Tissue Material Properties Characterized by High-Rate Indentation: Puncture Testing. (2021). ASME Digital Collection. Retrieved from [Link]
-
The Initial Cooling of Tissues in the Freezing-drying Technique. (n.d.). Journal of Cell Science. Retrieved from [Link]
-
Fresh frozen spinal cord cracked and shattered in the center. (2021). Pain Researcher. Retrieved from [Link]
-
Freezing Tissues For Cryosectioning. (n.d.). The University of Alabama at Birmingham. Retrieved from [Link]
-
How to avoid cracking of tissue during cryosectioning of human formalin fixed brain embedded in OCT? (2017). ResearchGate. Retrieved from [Link]
-
Effects of freezing on bone histological morphology. (2007). PubMed. Retrieved from [Link]
-
Brain Tissue Cracking issue? (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. Freezing Biological Tissue Samples [leicabiosystems.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. unclineberger.org [unclineberger.org]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cinj.org [cinj.org]
- 11. youtube.com [youtube.com]
- 12. compumedinc.com [compumedinc.com]
troubleshooting poor morphology in cryosections frozen with isopentane
Topic: Troubleshooting Poor Morphology in Isopentane-Frozen Cryosections
Status: Operational | Lead Scientist: Dr. A. Vance | System: this compound/LN2 Hybrid
Welcome to the Cryo-Morphology Integrity Hub
As a Senior Application Scientist, I often see researchers blame the cryostat for issues that were actually sealed into the block weeks prior. If your tissue looks like "Swiss cheese" under the microscope, no amount of blade adjustment will fix it. That damage is thermodynamic, not mechanical.
This guide treats cryosectioning as a holistic thermal workflow , not just a slicing task. We focus on the This compound (2-Methylbutane) method because it is the only reliable way to bypass the Leidenfrost Effect —a vapor barrier that insulates tissue and ruins morphology during direct liquid nitrogen (LN2) immersion.
Module 1: The Freezing Phase (Thermodynamics)
The Issue: "Swiss Cheese" Artifacts, Vacuolization, and Cell Rupture.
Q: Why does my tissue look like a sponge (full of holes) even though I used liquid nitrogen?
A: You likely triggered the Leidenfrost Effect . When warm tissue hits -196°C LN2, the liquid boils instantly, creating a nitrogen gas vapor layer around the sample. This gas acts as an insulator, slowing the cooling rate.[1] Slow cooling allows water molecules to migrate and form large, jagged hexagonal ice crystals that puncture cell membranes.
The Fix: Use this compound as a heat transfer medium. this compound stays liquid at very low temperatures (-160°C) and does not boil upon contact with tissue. This ensures direct thermal contact and a "snap freeze" that traps water in a vitreous (glass-like) state, preventing crystal growth.[2]
Q: I used this compound, but my blocks are cracking down the middle. Why?
A: This is Thermal Shock caused by over-freezing. If you leave the tissue in the this compound/LN2 slurry too long, the core temperature drops too rapidly relative to the periphery, creating immense internal tension.
-
Correction: Remove the tissue the moment the violent bubbling stops (usually 10–30 seconds depending on size). Do not leave it "soaking" while you label tubes.
Visualization: The Physics of Freezing
Figure 1: Comparative thermodynamics of direct LN2 freezing vs. This compound heat transfer. Note the divergent pathways leading to artifact vs. preservation.
Module 2: The Sectioning Phase (Mechanics)
The Issue: Shredding, Chattering, and Compression.
Q: My sections have horizontal lines (Venetian blinds) or are shattering.
A: Your block is likely too cold for the specific tissue type. Tissue hardness is temperature-dependent. If a block is too cold, it becomes brittle (like glass). When the blade hits it, the tissue vibrates (chatters) rather than slicing smoothly.
The Fix: Consult the Thermal Equilibration Matrix below. Move the block to a warmer spot in the cryostat (-15°C) for 10 minutes before cutting.
Q: The fatty tissue (adipose/breast) is turning into a "slush" on the blade.
A: The block is too warm . Lipids do not freeze solid at standard cryostat temperatures (-20°C). They require significantly lower temperatures to provide the resistance needed for a clean cut.
Data Table: Optimal Cryostat Temperatures (Thermal Equilibration Matrix)
| Tissue Type | Lipid Content | Optimal Cutting Temp (°C) | Common Issues |
| Brain / Liver / Spleen | Low/Medium | -12°C to -18°C | Shatters if too cold. |
| Muscle (Skeletal) | Medium | -20°C to -23°C | Ice crystal artifacts if not snap-frozen. |
| Skin / Breast | High | -25°C to -30°C | Smears/compresses if too warm. |
| Adipose (Fat) | Very High | -35°C to -50°C | Impossible to cut at standard -20°C. |
Note: If your cryostat cannot reach -35°C, use "Cryo-Spray" to spot-cool the block face immediately before cutting.
Module 3: The "Gold Standard" Protocol
System: this compound Cooled by Liquid Nitrogen.[2][3]
This protocol is self-validating: The visual state of the this compound confirms the temperature without a thermometer.
Materials:
-
This compound (2-Methylbutane).[1]
-
Liquid Nitrogen (LN2).[1]
-
Stainless steel beaker (or Pyrex, if rated for thermal shock).
-
Long forceps.
Step-by-Step Workflow:
-
Prepare the Slurry:
-
Pour 50mL of this compound into the metal beaker.
-
Place the beaker into a larger Dewar containing LN2 (do not let LN2 spill into the this compound).
-
The Critical Visual Cue: Wait until the this compound begins to freeze at the bottom.[3] You will see opaque white pebbles form.[3] This indicates the liquid is at its freezing point (~ -160°C).
-
Troubleshooting: If the this compound is clear, it is not cold enough. If it is solid white, it is frozen solid (wait for it to melt slightly).
-
-
Tissue Preparation:
-
The Snap Freeze:
-
Holding the cork with forceps, plunge the tissue inverted (tissue-first) into the this compound.
-
Timing:
-
Biopsy (3mm): 5–10 seconds.
-
Whole Brain (Rat): 45–60 seconds.
-
Muscle (1cm): 15–20 seconds.
-
-
Validation: The tissue should turn chalky white immediately.
-
-
Storage:
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing morphological defects based on visual inspection of the slide.
References & Further Reading
-
Leica Biosystems. Cryosectioning 101: Troubleshooting Guide. (Detailed breakdown of anti-roll plate and temperature issues).
-
University of Rochester Medical Center. Freezing Muscle: this compound Protocol. (Standard SOP for preventing ice crystal artifacts in muscle).
-
Peters, S.R. The Art of Embedding Tissue for Frozen Section. (In-depth discussion on face-down embedding and cryo-embedding media).
-
Slee Medical. Cryostat Temperature Guidelines per Tissue Type. (Reference for the thermal equilibration matrix).
Sources
- 1. med.nyu.edu [med.nyu.edu]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. Tissue Triage and Freezing for Models of Skeletal Muscle Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. compumedinc.com [compumedinc.com]
- 6. Optimization and validation of cryostat temperature conditions for trans-reflectance mode FTIR microspectroscopic imaging of biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unclineberger.org [unclineberger.org]
managing isopentane evaporation rate during laboratory procedures
Status: Operational Support Tier: Senior Application Scientist Topic: Thermodynamics & Evaporation Control of Isopentane Ticket ID: ISO-55-HV
Executive Summary: The Thermodynamics of Volatility
This compound (2-methylbutane) presents a unique challenge in the laboratory because its boiling point (
-
If
: Uncontrolled evaporation, volume loss, and flammability hazards. -
If
: this compound freezes solid, rendering it useless as a heat transfer medium.[1]
This guide provides self-validating protocols to manage these phase transitions for Cryopreservation (Histology) and Solvent Removal (Concentration) .[1]
Module A: Cryopreservation & Histology (Flash Freezing)
Context: Researchers use this compound to flash-freeze tissue because Liquid Nitrogen (LN2) boils violently upon contact with warm tissue (
Troubleshooting Guide
Q: My this compound bath is evaporating rapidly, but the tissue isn't freezing fast enough. What is wrong?
A: You are likely operating in the "Warm Zone."[1] If the this compound is not cooled to at least
-
The Fix: You must create an This compound-LN2 Slurry .[1]
-
Mechanism: By cooling this compound to its freezing point (
), you maximize the temperature delta ( ) between tissue and solvent without the solvent boiling.
Q: I see white "stones" or "sludge" at the bottom of my beaker. Is this a contaminant?
A: No, this is frozen this compound . It indicates you have reached the freezing point (
-
Correction: If the entire bath freezes solid, remove it from the LN2 for 30 seconds to melt it back to a slurry.
Q: My tissue blocks have "Swiss Cheese" holes (ice crystal artifacts). A: This is caused by water condensation or slow freezing .[1][2]
-
Condensation: As this compound cools, it pulls atmospheric moisture which freezes into ice crystals in the bath.[1] These crystals can stick to your tissue.[1] Solution: Keep the bath covered until the exact moment of immersion.
-
Slow Freezing: If the this compound is too warm (
), water inside the cells crystallizes before vitrification occurs.[1] Solution: Verify the "Slurry" state before immersion.
Standard Operating Procedure: The Slurry Technique
-
Vessel Prep: Place a stainless steel beaker inside a Styrofoam box.
-
Primary Fill: Fill the steel beaker 1/3 full with this compound.
-
Cooling: Pour LN2 into the Styrofoam box (surrounding the steel beaker), NOT directly into the this compound initially.
-
The Slurry Step: Once the this compound is cold, carefully add small amounts of LN2 directly into the this compound while stirring with a glass rod.
-
Validation: Watch for the formation of a white, opaque ring at the bottom/sides.[1][3] The liquid should become viscous (syrupy).[1]
-
Immersion: Submerge tissue (mounted on cork/OCT) for 30–60 seconds.[1]
Workflow Visualization
Figure 1: Comparison of Direct LN2 vs. This compound Slurry cooling pathways. This compound prevents the insulating vapor barrier.
Module B: Solvent Removal (Rotary Evaporation)
Context: Removing this compound after extraction or chromatography. Because the boiling point (
Troubleshooting Guide
Q: The solvent "bumps" (boils explosively) into the condenser as soon as I start. A: Your vacuum is too strong or your water bath is too hot.
-
The Rule of 20: For efficient evaporation,
should be .[4][5] -
Immediate Fix: Vent the system to atmospheric pressure. Turn off the vacuum pump. This compound will often evaporate in a
bath with rotation only (no vacuum) if the condenser is cold enough.[1]
Q: I am losing my sample along with the solvent. A: this compound evaporation is endothermic; it cools the flask rapidly.[1] If the flask cools below the dew point, water condenses on the outside, but if it cools too much, the evaporation rate slows, prompting users to increase vacuum, leading to bumping.
-
Protocol: Maintain high rotation speed (150+ RPM) to maximize surface area and heat transfer from the bath.[1]
Quantitative Parameters: Evaporation Settings
| Parameter | Setting | Rationale |
| Bath Temperature | Just above boiling point ( | |
| Chiller Temperature | Must be significantly colder than vapor to capture it.[1] | |
| Vacuum Pressure | Atmospheric to 800 mbar | Start at atmospheric.[1] this compound is volatile enough to distill without deep vacuum.[1] |
| Rotation Speed | 150 - 200 RPM | Prevents superheating and "bumping."[1] |
Module C: Safety & Storage
Context: this compound is a Class I Flammable Liquid.[1] Its vapors are heavier than air and can travel across benchtops to ignition sources.[1]
FAQs
Q: What gloves should I use? A: Standard thin nitrile gloves provide poor protection against this compound (breakthrough < 10 minutes).[1]
-
Routine Handling: Use Double-Gloved Nitrile .[1][7] Change the outer pair immediately upon splash contact.[1]
-
Spill Cleanup/Bulk Handling: Use PVA (Polyvinyl Alcohol) or Viton gloves.[1][7]
-
Warning: Do not use Latex (immediate degradation).[1]
Q: How do I store this compound to prevent volume loss? A: Store in a flammables cabinet at room temperature (not a standard fridge, which can ignite fumes unless explosion-proof). Ensure the cap has a PTFE liner .[1] Parafilm is ineffective as this compound dissolves it.[1]
Decision Logic: Handling & Troubleshooting
Figure 2: Logic tree for diagnosing common this compound handling errors.
References & Authority
-
PubChem. (n.d.).[1][8] this compound (Compound Summary).[1][9] National Library of Medicine.[1] Retrieved from [Link]
-
Leica Biosystems. (n.d.).[1] A Guide to Snap Freezing Tissue.[1][10] Knowledge Pathway.[1] Retrieved from [Link]
Sources
- 1. ansell.com [ansell.com]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. unclineberger.org [unclineberger.org]
- 4. researchgate.net [researchgate.net]
- 5. gwsionline.com [gwsionline.com]
- 6. Rotary Evaporator Solvent Chart - Lab Unique [labuniquely.com]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gasinnovations.com [gasinnovations.com]
- 10. cinj.org [cinj.org]
Technical Support Center: Preserving RNA Integrity in Snap-Frozen Isopentane Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, developed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you master the art of preserving high-quality RNA in tissue samples snap-frozen with isopentane. Our focus is on not just what to do, but why you're doing it, ensuring a deep understanding of the critical principles for experimental success.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries and concerns regarding the snap-freezing of tissue samples in this compound for RNA extraction.
Q1: Why is snap-freezing in this compound preferred over directly immersing samples in liquid nitrogen (LN2)?
A1: While both methods aim for rapid freezing, direct immersion in LN2 can be counterproductive due to the Leidenfrost effect.[1] This phenomenon creates an insulating vapor barrier around the warmer tissue, slowing down the freezing process.[2] Slower freezing allows for the formation of ice crystals, which can damage cell membranes and compromise RNA integrity.[2] this compound, with its high thermal conductivity, prevents the formation of this vapor halo, ensuring a more uniform and rapid freezing of the tissue, which is especially critical for larger samples.[2][3]
Q2: What is the optimal temperature for this compound when snap-freezing?
A2: For optimal results, this compound should be chilled to between -150°C and -160°C using liquid nitrogen.[2][4] This temperature range is crucial for achieving the rapid freezing necessary to prevent ice crystal formation, especially in unfixed (fresh) tissue.[2] A visual cue that the this compound is sufficiently chilled is when it becomes opaque or "milky" white, with a rim of frozen this compound forming.[4]
Q3: How long should I immerse my tissue sample in the chilled this compound?
A3: The immersion time depends on the size and type of the tissue. For most small tissue samples, an immersion time of 20 to 60 seconds is generally sufficient.[3][4] The goal is to ensure the entire sample is frozen solid. For larger samples, a slightly longer immersion time may be necessary. It is critical that the freezing occurs rapidly and evenly.[2]
Q4: My RNA Integrity Number (RIN) values are consistently low after this compound snap-freezing. What are the likely culprits?
A4: Low RIN values often point to RNA degradation, which can occur at several stages. The most common causes include:
-
Delayed Freezing: RNA degradation begins the moment the tissue is excised.[5] Any delay in snap-freezing allows endogenous RNases to become active.
-
Slow Freezing Rate: If the this compound is not sufficiently cooled or if the sample is too large for the volume of this compound, the freezing rate will be too slow, leading to ice crystal formation and cell lysis.[2]
-
RNase Contamination: RNases are ubiquitous and can be introduced from your hands, lab surfaces, or non-certified RNase-free equipment.[5][6]
-
Improper Storage: Storing samples at temperatures warmer than -80°C can allow for RNA degradation over time.[7][8]
-
Freeze-Thaw Cycles: Repeatedly thawing and refreezing samples is highly detrimental to RNA integrity, as it can disrupt cellular compartments and release RNases.[5][9][10]
Q5: Can I use a dry ice/ethanol bath to chill the this compound instead of liquid nitrogen?
A5: While a dry ice/ethanol bath can be used, it will only cool the this compound to approximately -78.5°C.[2] This may be sufficient for smaller, well-fixed tissue samples, but for larger or fresh, unfixed tissues, the slower freezing rate increases the risk of ice crystal formation and subsequent RNA degradation.[2][11] For the highest quality RNA, especially from unfixed samples, liquid nitrogen-chilled this compound is superior.[2]
Troubleshooting Guide
This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low RNA Yield
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incomplete Homogenization | If the frozen tissue is not completely homogenized, the lysis buffer cannot effectively reach all the cells, leading to inefficient RNA extraction. | Ensure the tissue is ground to a fine powder under cryogenic conditions (e.g., with a mortar and pestle pre-chilled with liquid nitrogen) before adding the lysis buffer.[5][6] |
| Incorrect Lysis Buffer Volume | Using an insufficient volume of lysis buffer for the amount of tissue will result in incomplete cell lysis and RNase inactivation. | Follow the manufacturer's recommendations for the ratio of lysis buffer to tissue weight. |
| Sample Loss During Extraction | RNA can be lost during phase separation or precipitation steps of the extraction protocol. | Be careful not to disturb the interphase during aqueous phase collection. Ensure complete precipitation of RNA by using the correct volume of isopropanol and incubating at the recommended temperature.[12] |
Problem 2: Evidence of RNA Degradation (Low RIN, Smeared Gels)
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Pre-Freezing Ischemia Time | The time between tissue removal and snap-freezing is critical. Endogenous RNases are highly active at physiological temperatures.[1][13] | Minimize the warm ischemia time as much as possible. If a delay is unavoidable, consider using an RNA stabilization solution like RNAlater™ before freezing.[14] |
| Sample Thawing During Handling | Even brief thawing of the tissue before it is fully submerged in lysis buffer can lead to significant RNA degradation.[7][9][15] | Keep the tissue frozen at all times during handling and processing.[9] Grind the tissue in a pre-chilled mortar and pestle with liquid nitrogen to maintain a frozen state.[6] |
| RNase Contamination | Contamination from hands, dust, or non-certified labware can introduce RNases that degrade RNA.[5][6] | Always wear gloves and change them frequently. Use RNase-free tubes, tips, and reagents. Clean work surfaces and equipment with RNase-decontaminating solutions.[5] |
| Suboptimal Storage | Long-term storage at temperatures above -80°C can lead to a decline in RNA quality.[8] | Store snap-frozen samples at -80°C or in the vapor phase of liquid nitrogen for long-term preservation.[7][8] |
Experimental Protocols
Protocol 1: Optimal Snap-Freezing of Tissue in this compound
Materials:
-
Dewar flask
-
Liquid nitrogen
-
This compound (2-methylbutane)
-
Metal beaker or canister
-
Pre-labeled, RNase-free cryovials
-
Forceps
Procedure:
-
Preparation: Work in a fume hood due to the flammable nature of this compound.[3] Fill the Dewar flask with liquid nitrogen. Place the metal beaker containing this compound into the liquid nitrogen.
-
Chilling this compound: Allow the this compound to cool until it becomes opaque and a frozen rim appears, indicating it has reached approximately -150°C to -160°C.[2][4]
-
Sample Immersion: As soon as the tissue is harvested, use pre-chilled forceps to immerse it completely in the chilled this compound for 20-60 seconds, depending on the tissue size.[3][4]
-
Sample Retrieval and Storage: Remove the frozen tissue from the this compound and place it in a pre-labeled cryovial. Immediately transfer the cryovial to a -80°C freezer or a liquid nitrogen storage tank for long-term storage.
Protocol 2: RNA Quality Assessment
Procedure:
-
Quantification: Determine the concentration and purity of your extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/A280 ratios between 1.8 and 2.1.
-
Integrity Analysis: Assess the RNA integrity by running the sample on an Agilent Bioanalyzer or a similar automated electrophoresis system. The resulting RNA Integrity Number (RIN) provides a quantitative measure of RNA quality, with a scale from 1 (completely degraded) to 10 (intact).[8] For most downstream applications like qPCR and RNA-seq, a RIN value of >7 is desirable.[13]
Visualizations
Caption: Troubleshooting logic for diagnosing the cause of low RNA Integrity Numbers (RIN).
References
-
QIAGEN. (n.d.). Best practices for RNA storage and sample handling. Retrieved from [Link]
-
Promega. (2014, March 14). How to Isolate RNA like a Pro. Promega Connections. Retrieved from [Link]
-
Experimental Pathology Research Laboratory. (n.d.). Embedding protocol for Frozen Samples. Retrieved from [Link]
-
Resolve Biosciences. (2021, November 8). How to Freeze Your Tissue Sample To Ensure High-Quality Results? [Video]. YouTube. Retrieved from [Link]
- Gao, H., et al. (2019). Temporary Ischemia Time Before Snap Freezing Is Important for Maintaining High-Integrity RNA in Hepatocellular Carcinoma Tissues.
-
Reddit. (2021, August 10). How to snap-freeze cells for RNA isolation? r/labrats. Retrieved from [Link]
-
ResearchGate. (2016, January 14). Do you have any tips for improving RNA integrity from the brain with a post mortem interval of at least 3 hours? Retrieved from [Link]
- Hatzis, C., et al. (2014). The effects of frozen tissue storage conditions on the integrity of RNA and protein. Biotechnic & Histochemistry, 89(4), 269-277.
-
ResearchGate. (2018, May 15). Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2? Retrieved from [Link]
-
National Cancer Institute. (2014, January 25). Snap-freezing of post-surgical tissue biospecimens. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
- Gagat, M., et al. (2018). Test of the FlashFREEZE unit in tissue samples freezing for biobanking purposes. PLoS One, 13(8), e0201911.
-
BioChain Institute Inc. (n.d.). The Process of Extracting RNA from Frozen Tissue. Retrieved from [Link]
- Walter, I., et al. (2022). Example for process validation in biobanking: Fit for purpose testing of a cryopreservation method without this compound. Frontiers in Veterinary Science, 9, 958569.
- Li, Y., et al. (2022). Effects of Freezing and Rewarming Methods on RNA Quality of Blood Samples.
- Peng, L., et al. (2015). The Impact of Different Preservation Conditions and Freezing-Thawing Cycles on Quality of RNA, DNA, and Proteins in Cancer Tissue.
Sources
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. med.nyu.edu [med.nyu.edu]
- 3. youtube.com [youtube.com]
- 4. cinj.org [cinj.org]
- 5. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Thaw Frozen Tissues Without Damaging RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The effects of frozen tissue storage conditions on the integrity of RNA and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Freeze-Thawing of Tissue on RNA Integrity | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The Impact of Different Preservation Conditions and Freezing-Thawing Cycles on Quality of RNA, DNA, and Proteins in Cancer Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Process of Extracting RNA from Frozen Tissue | BioChain Institute Inc. [biochain.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Freeze-Thawing of Tissue on RNA Integrity | Thermo Fisher Scientific - SG [thermofisher.com]
dealing with isopentane's high flammability in a laboratory setting
Mission Directive:
To provide researchers and drug development professionals with a self-validating safety framework for handling Isopentane (2-methylbutane). This guide moves beyond basic compliance, focusing on the mechanistic understanding of volatility and static discharge to prevent catastrophic failure in the laboratory.
Module 1: Critical Risk Assessment (Know Your Enemy)
This compound is deceptive. It is a liquid at room temperature but boils at 27.8°C (82°F) —often lower than the ambient temperature of a warm lab or inside a running fume hood. This means it exists in a constant state of near-boiling, generating massive vapor volumes that are 2.5x heavier than air .
The Hazard Logic:
-
Pooling: Vapors do not disperse up; they sink into floor drains, electrical chases, and low cabinets.
-
The Invisible Spark: this compound has low conductivity, meaning it accumulates static charge during pouring.
-
The Flash: With a flash point of -51°C , it will ignite if a source is present, even in a cold room.
Technical Specifications Table
| Property | Value | Operational Implication |
| Boiling Point | 27.8°C (82°F) | CRITICAL: Hand heat alone can boil it. Keep chilled. |
| Flash Point | -51°C (-60°F) | Flammable in all standard lab conditions (including freezers). |
| Vapor Density | 2.48 (Air = 1) | Vapors sink. Never use floor-level electrical outlets nearby. |
| Auto-ignition | 420°C (788°F) | High, but irrelevant if a spark (static/switch) occurs. |
| LEL / UEL | 1.4% / 8.3% | Very little vapor is required to create an explosive atmosphere.[1] |
Module 2: The Cryopreservation Workflow (Snap-Freezing)
User Query: "Why use this compound instead of direct Liquid Nitrogen (LN2) for tissue freezing, and how do I do it safely?"
Scientist’s Rationale: Direct LN2 boiling creates a vapor barrier (Leidenfrost effect) around the tissue, slowing the freezing rate and causing ice crystal artifacts that ruin histology. This compound, cooled to its freezing point (-160°C), does not boil upon contact with tissue, ensuring immediate thermal transfer and crystal-free preservation.
Protocol: The "Nesting" Method
Goal: Create a stable, non-flammable cooling bath.
-
Preparation:
-
Work strictly within a certified fume hood.
-
Grounding: Ensure the metal dewar is grounded. Wear 100% cotton lab coat (synthetic fibers generate static).
-
-
The Setup (The Nest):
-
Place a stainless steel or Pyrex beaker inside a larger Dewar flask.
-
Fill the Dewar (outer layer) with Liquid Nitrogen.
-
Pour this compound into the inner beaker. Do not overfill (allow for displacement).
-
-
The "Pearl" Indicator (Self-Validation):
-
Wait. As the this compound cools, it will become syrupy.[2]
-
Visual Cue: When opaque white "pearls" (frozen this compound) appear at the bottom/sides, the solvent is at approx -150°C to -160°C.
-
Action: It is now ready for tissue immersion.
-
-
Freezing:
-
Submerge tissue (in cryomold or direct) for 30–60 seconds.[2]
-
Transfer immediately to dry ice or -80°C storage.
-
-
Shutdown:
-
Allow this compound to warm to room temperature in the hood.
-
Dispose of as halogenated organic solvent waste.
-
Workflow Visualization
Caption: Logic flow for this compound snap-freezing. The "Visual Check" node is the critical safety and quality control step.
Module 3: Storage & Static Discharge (Troubleshooting)
Q: "Can I store this compound in my lab's standard refrigerator?" A: ABSOLUTELY NOT.
-
The Mechanism of Failure: Standard fridges have internal thermostats, light switches, and fans. These components arc (spark) during normal operation. Because this compound flashes at -51°C, a closed fridge allows vapors to reach the Lower Explosive Limit (LEL) of 1.4%. The next thermostat click triggers an explosion.
-
The Solution: Use only "Explosion-Proof" (Class I, Div 1) or "Flammable Material Storage" refrigerators. These have all electrical components located outside the storage chamber.[3]
Q: "I felt a shock when pouring this compound. Is this dangerous?" A: Yes, it is a precursor to ignition.
-
The Mechanism: this compound is a non-polar solvent with low conductivity. Flowing liquid generates static charge (triboelectric effect) that cannot dissipate through the glass/plastic container.
-
Mitigation:
-
Bonding: If transferring large volumes (drums to carboys), bond the containers together with a metal wire.
-
Speed: Pour slowly to reduce friction generation.
-
Material: Use conductive metal containers when possible, or glass. Avoid pouring into ungrounded plastic.
-
Module 4: Emergency Response (Spills & Fire)
Scenario: A 500mL bottle shatters on the floor.
-
Immediate Action (The 10-Second Rule):
-
Alert: Shout "Spill! Evacuate!"
-
Cut Power: If safe, hit the emergency lab power kill switch to stop hot plates/stirrers (ignition sources).
-
Ventilate: If the fume hood is running, leave it on (it pulls air). If the HVAC is general, evacuate.[4]
-
-
Assessment:
-
This compound evaporates rapidly. The risk of explosion is higher than the risk of toxicity.
-
Do NOT use a standard vacuum cleaner (spark hazard).
-
-
Cleanup (Trained Personnel Only):
-
Don full PPE (Nitrile gloves degrade quickly; use Silver Shield/Laminate if handling bulk liquid, or double-glove Nitrile and change immediately upon splash).
-
Cover spill with activated charcoal or commercial solvent absorbent pads.
-
Place waste in a fume hood to evaporate off safely before sealing in a waste container.
-
Risk Pathway Diagram
Caption: The "Chain of Accident" showing how ventilation and grounding interrupt the path to explosion.
References
-
PubChem. (n.d.). This compound (Compound).[1][2][5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Flammable liquids (1910.106). United States Department of Labor. Retrieved from [Link]
-
National Cancer Institute (NCI). (2015). NCI Best Practices for Biospecimen Resources. National Institutes of Health. Retrieved from [Link]
-
University of Utah. (2017). Lab Safety Bulletin: Explosion due to this compound storage. Retrieved from [Link]
Sources
- 1. efcgases.com [efcgases.com]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. d2vxd53ymoe6ju.cloudfront.net [d2vxd53ymoe6ju.cloudfront.net]
- 4. amp.generalair.com [amp.generalair.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. gasinnovations.com [gasinnovations.com]
- 7. cinj.org [cinj.org]
- 8. ctrnet.ca [ctrnet.ca]
Technical Support Center: Uniform Freezing of Large Tissue Samples with Isopentane
Welcome to the technical support center for achieving uniform freezing of large tissue samples. This guide is designed for researchers, scientists, and drug development professionals who rely on high-quality cryopreserved specimens for their work. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide evidence-based best practices to ensure the integrity and viability of your valuable samples.
The Foundational Principle: Why Rapid, Uniform Freezing is Critical
The primary goal of cryopreservation is to halt biological activity by bringing tissue to a vitrified (glass-like) state, thereby preventing degradation. The most significant challenge in this process is managing the phase transition of water from liquid to solid. Slow or non-uniform freezing allows water molecules to form damaging ice crystals.[1][2] These crystals can rupture cell membranes, disrupt tissue architecture, and compromise the integrity of proteins, DNA, and RNA.[1][2]
For large tissue samples (greater than 1 cm³), achieving a rapid and even freezing rate throughout the entire volume is particularly challenging. The outer surface freezes much faster than the core, creating a temperature gradient that can lead to mechanical stress and tissue cracking.[1]
Why Isopentane?
Direct immersion in liquid nitrogen (LN2) is a common method for snap-freezing. However, for larger samples, it's often suboptimal. When a warm sample contacts LN2, the LN2 boils, creating an insulating layer of nitrogen gas known as the Leidenfrost effect.[1][2] This vapor barrier dramatically slows heat transfer to the tissue's core, leading to uneven freezing and artifact formation.[1][2]
This compound (2-methylbutane), chilled with either dry ice or liquid nitrogen, is the preferred medium for freezing large tissues due to its high thermal conductivity and the fact that it does not form a vapor barrier upon contact with the sample. This allows for a more consistent and rapid rate of cooling throughout the tissue mass, which is essential for preserving morphology.[1][3]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the this compound freezing of large tissue samples in a practical question-and-answer format.
Q1: My tissue block cracked during freezing. What went wrong?
A: Tissue cracking is a classic sign of non-uniform freezing. The outer shell of the tissue freezes and becomes rigid while the inner core is still cooling and freezing. As water in the core turns to ice, it expands, creating internal pressure that fractures the brittle outer layer.[1]
-
Causality & Solution:
-
Inadequate this compound Temperature: The this compound may not have been cold enough to facilitate rapid heat transfer. For fresh, unfixed tissue, the this compound should be chilled with liquid nitrogen to near its freezing point (approximately -160°C). For fixed and cryoprotected tissues, a dry ice/ethanol slurry to cool the this compound to around -80°C may be sufficient.[1]
-
Leidenfrost Effect (Incorrect Technique): If you are using LN2 directly, the insulating vapor barrier is the likely culprit. Switching to a chilled this compound bath will resolve this.
-
Sample Size: For exceptionally large or dense tissues, a single immersion point may not be enough. Gentle agitation of the sample within the this compound can help to maintain a uniform temperature exchange across all surfaces.[4]
-
Q2: I'm seeing "Swiss cheese" holes or a sponge-like texture in my sectioned tissue. What causes this artifact?
A: This "Swiss cheese" appearance is the hallmark of ice crystal formation.[1] These artifacts arise when water molecules have sufficient time to migrate and coalesce into large, disruptive crystals during a slow freezing process.[1]
-
Causality & Solution:
-
Slow Freezing Rate: This is the primary cause. Your this compound bath was likely too warm. This compound chilled with dry ice alone only reaches about -78.5°C, which may be too slow for large, unfixed samples.[1] Using liquid nitrogen to chill the this compound to a much lower temperature (-140°C to -160°C) is recommended to achieve the rapid cooling necessary to vitrify the water.[1][5]
-
Thawing and Refreezing: Never allow a frozen tissue sample to thaw and then refreeze.[1] Even partial thawing allows small, non-damaging ice crystals to grow into larger, destructive ones upon refreezing.[1]
-
Inadequate Cryoprotection: For some sensitive or very large tissues, pre-incubation in a cryoprotectant solution (e.g., 30% sucrose in phosphate-buffered saline for fixed tissue) can help to minimize ice crystal formation by reducing the amount of freezable water.[4]
-
Q3: The edges of my tissue look well-preserved, but the center shows significant freezing artifacts. How do I achieve uniform freezing throughout the core?
A: This is a common problem with large samples and points directly to a heat transfer issue where the core of the tissue does not cool quickly enough.
-
Causality & Solution:
-
Optimize this compound Temperature: Ensure your this compound is at the optimal freezing temperature. For LN2-chilled this compound, this is when white precipitates of frozen this compound begin to form at the bottom and sides of the container, indicating a temperature of around -150°C to -160°C.[6][7]
-
Sufficient this compound Volume: Use a sufficient volume of this compound to fully submerge the tissue without the tissue touching the sides or bottom of the container.[1] This ensures that the entire surface area of the tissue is in contact with the cold liquid.
-
Pre-cool Tools: Use forceps and other tools that have been pre-chilled in the cold this compound or on dry ice to handle the tissue. Warm forceps can cause localized thawing and refreezing.
-
Consider Trimming: If feasible for your experimental design, consider trimming very large tissues into smaller, more manageable pieces to decrease the distance the cold needs to penetrate.
-
Q4: How do I know when my this compound is at the optimal temperature for freezing?
A: Visual cues are reliable indicators of the this compound temperature.
-
Liquid Nitrogen Chilling: When chilling this compound with LN2, the this compound will become viscous and opaque or "milky" as it approaches its freezing point (-160°C).[7][8] The appearance of a slushy consistency or solid white this compound crystals at the bottom of the beaker indicates it is ready.[6][7] Be careful not to let the entire volume freeze solid.[1]
-
Dry Ice/Ethanol Slurry Chilling: When using a dry ice and ethanol slurry, the this compound will be at approximately -78.5°C.[1] You can verify this with a low-temperature thermometer. A simple test is to drop a small piece of dry ice into the this compound; if it boils vigorously, the this compound is not yet cold enough.[1]
Experimental Protocols & Data
Table 1: Recommended Cooling Agents and Temperatures for this compound Freezing
| Tissue Characteristics | Recommended Cooling Agent | Target this compound Temperature | Rationale & Key Considerations |
| Large (>1cm³), Unfixed, Fresh Tissue | Liquid Nitrogen (LN2) | -140°C to -160°C | Requires the most rapid freezing to prevent ice crystal artifacts and preserve cellular integrity.[5] |
| Fixed Tissue with Cryoprotection (e.g., 30% Sucrose) | Dry Ice / Ethanol Slurry or LN2 | -70°C to -80°C | Fixation and cryoprotection provide some resilience against ice crystal formation, allowing for a slightly slower freezing rate.[1] |
| Small (<0.5cm³), Unfixed Tissue | Liquid Nitrogen (LN2) | -140°C to -160°C | While more tolerant than large tissues, rapid freezing is still best practice for optimal morphology.[6] |
Protocol: Uniform Freezing of a Large Tissue Sample in this compound
Materials:
-
This compound (2-methylbutane)
-
Liquid nitrogen (or dry ice and 100% ethanol)
-
Dewar flask or insulated container (e.g., Styrofoam box)
-
Metal beaker or canister
-
Long forceps (12-inch recommended)
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Dry ice for temporary storage
-
Appropriate Personal Protective Equipment (PPE): cryo-gloves, safety glasses, lab coat
Step-by-Step Methodology:
-
Preparation (Work in a Fume Hood): a. Place the metal beaker inside the Dewar flask. b. Fill the Dewar with liquid nitrogen to a level that surrounds the lower half of the metal beaker.[2] c. Carefully pour this compound into the metal beaker to a depth sufficient to fully submerge your largest sample.[1] d. Allow the this compound to cool. This may take 5-10 minutes. The this compound is ready when it becomes opaque and a small amount of frozen this compound appears at the bottom.[6][7][8]
-
Sample Embedding: a. Fill a labeled cryomold with fresh OCT compound, avoiding bubbles.[2] b. Gently blot the tissue to remove excess moisture.[6] c. Place the tissue into the OCT-filled mold and orient it as required for sectioning. Ensure the tissue is fully covered with OCT.[2]
-
Freezing: a. Using long, pre-chilled forceps, grasp the cryomold. b. Immerse the mold into the chilled this compound. Do not let the this compound overflow into the OCT. c. Hold the sample in the this compound for 20-60 seconds, depending on the size.[7] The OCT should turn completely white and opaque. d. For very large samples, gentle agitation within the this compound can promote even freezing.
-
Post-Freezing Handling: a. Once frozen, quickly remove the block from the this compound and place it on a bed of dry ice to allow any residual this compound to evaporate (approx. 20 minutes).[6][8] b. For long-term storage, wrap the frozen block in pre-labeled aluminum foil and store it in a sealed container at -80°C.[1][2]
Visual Workflow and Logic Diagrams
Experimental Workflow for Uniform Tissue Freezing
Caption: Workflow for optimal freezing of large tissues using this compound.
Troubleshooting Logic for Freezing Artifacts
Caption: Decision tree for troubleshooting common freezing artifacts.
References
-
ResearchGate Discussion on Freezing Artifacts in Skeletal Muscle. (2021). ResearchGate. Retrieved from [Link]
-
Experimental Pathology Research Laboratory Protocol. (2016). University of California, Davis. Retrieved from [Link]
-
Optimal Freezing Temperature For Preserving Anatomical Specimens: A Guide. (2026). CyFreeze. Retrieved from [Link]
-
Fit for purpose testing of a cryopreservation method without this compound. (2022). Frontiers in Medicine. Retrieved from [Link]
-
Freezing Biological Tissue Samples. Leica Biosystems. Retrieved from [Link]
-
Pathology Services Core Frozen Tissue Preparation. UNC Lineberger Comprehensive Cancer Center. Retrieved from [Link]
-
How to Freeze Your Tissue Sample To Ensure High-Quality Results? (2021). YouTube. Retrieved from [Link]
-
Procedure for freezing tissue in OCT for cryocutting. University of Pennsylvania. Retrieved from [Link]
-
A Multi-hole Cryovial Eliminates Freezing Artifacts when Muscle Tissues are Directly Immersed in Liquid Nitrogen. (2017). National Institutes of Health. Retrieved from [Link]
-
Freezing Tissues For Cryosectioning. The University of Alabama at Birmingham. Retrieved from [Link]
-
Preparation of Frozen specimens. University of Washington. Retrieved from [Link]
Sources
- 1. med.nyu.edu [med.nyu.edu]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. unclineberger.org [unclineberger.org]
- 4. Freezing Biological Tissue Samples [leicabiosystems.com]
- 5. Frontiers | Example for process validation in biobanking: Fit for purpose testing of a cryopreservation method without this compound [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. cinj.org [cinj.org]
- 8. uab.edu [uab.edu]
how to properly dispose of waste isopentane after experiments
Welcome to the Technical Support Center. This guide provides detailed protocols and answers frequently asked questions regarding the safe and compliant disposal of waste isopentane generated during research and development activities. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound: Hazard Profile & Disposal Overview
This compound, also known as 2-methylbutane, is a highly volatile and extremely flammable liquid commonly used as a solvent.[1][2] Improper disposal can lead to significant safety hazards, including fire and explosion, as well as adverse environmental effects.[3][4][5] This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound waste responsibly.
Key Hazards of this compound
Understanding the hazards associated with this compound is the first step in handling its waste safely.
| Hazard Classification | Description | Personal Protective Equipment (PPE) & Engineering Controls |
| Flammability | Extremely flammable liquid and vapor.[6][7][8] Vapors are heavier than air and can travel to an ignition source.[3][5] | Work in a well-ventilated area, preferably a chemical fume hood.[7][8] Use explosion-proof equipment and non-sparking tools.[1][3] Keep away from heat, sparks, and open flames.[6][7][8] Ground and bond containers during transfer.[1] |
| Health Hazards | May cause drowsiness or dizziness.[6][7] May be fatal if swallowed and enters airways (aspiration hazard).[6][7][8] Repeated exposure may cause skin dryness or cracking.[1][6] | Wear protective gloves, and eye/face protection.[6][7] In case of inhalation, move to fresh air.[5][6] If swallowed, do NOT induce vomiting and seek immediate medical attention.[5][6][7] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3][6][7] | Prevent entry into sewers, waterways, and soil.[3] Collect spills with inert absorbent material.[1][3] |
Troubleshooting & FAQs: this compound Waste Disposal
This section addresses common questions and issues encountered during the disposal of waste this compound.
Waste Collection & Storage
Q1: What type of container should I use for waste this compound?
A1: Use only appropriate, chemically compatible containers for hazardous waste.[9] Plastic is often preferred.[9] Ensure the container is in good condition, with a tightly sealing lid to prevent leaks and vapor escape.[7] Never use a container that previously held an incompatible chemical.
Q2: How should I label the waste this compound container?
A2: All hazardous waste containers must be clearly labeled.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoid abbreviations)
-
The primary hazards (e.g., "Flammable Liquid")
-
The date you first added waste to the container
-
Your name, lab, and contact information
Q3: Where can I store the waste this compound container before pickup?
A3: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11] Do not move waste from one room to another for storage.[9] The SAA should be a secondary containment unit (like a spill tray) to contain any potential leaks.
Q4: Can I mix other solvent wastes with this compound?
A4: No. Do not mix this compound with other waste streams.[7] this compound is incompatible with oxidizing agents.[1] Mixing incompatible chemicals can lead to dangerous reactions. Keep different types of solvent waste in separate, clearly labeled containers.
Disposal Procedures
Q5: I have a small amount of leftover this compound. Can I evaporate it in the fume hood?
A5: No. It is against regulations and unsafe to intentionally evaporate hazardous waste. All waste, regardless of quantity, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3]
Q6: What should I do in case of an this compound spill?
A6: For small spills:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE (gloves, eye protection).
-
Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1][3]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]
For large spills, evacuate the area and contact your institution's emergency response team.
Q7: How do I dispose of an empty this compound container?
A7: An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (that is also collected as hazardous waste). After triple-rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[13]
Workflow for this compound Waste Disposal
Caption: this compound Waste Management Workflow.
References
- This compound (2-Methylbutane)
- SAFETY DATA SHEET this compound. (2015, June 25). Balchem.
- This compound - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Laboratory Waste Management Guidelines. (n.d.). Unknown Source.
- Properly Managing Chemical Waste in Labor
- Hazardous Substance Fact Sheet: this compound. (n.d.). New Jersey Department of Health.
- Safety Data Sheet: this compound. (n.d.). Carl ROTH.
- This compound SAFETY DATA SHEET. (2015, March 29).
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- This compound. (1999). CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET this compound. (2024, July 31).
- SAFETY DATA SHEET - iso-Pentane. (2023, October 20). Fisher Scientific.
- This compound - Safety D
- This compound. (n.d.). PubChem - NIH.
- ICSC 1153 - this compound. (n.d.).
Sources
- 1. nj.gov [nj.gov]
- 2. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. airgas.com [airgas.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. efcgases.com [efcgases.com]
- 6. balchem.com [balchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. odu.edu [odu.edu]
- 12. ICSC 1153 - this compound [chemicalsafety.ilo.org]
- 13. vumc.org [vumc.org]
best practices for labeling and storing isopentane-frozen samples
Technical Support Center: Isopentane Cryopreservation & Storage
Subject: Best Practices for Labeling, Freezing, and Storing this compound-Treated Samples Document ID: ISO-CRYO-001 Version: 2.4 (Current)
Introduction: The Physics of the "Snap Freeze"
Welcome to the technical guide for high-integrity cryopreservation. You are likely here because you need to preserve tissue morphology (preventing ice crystal artifacts) or molecular integrity (RNA/protein stability).
Why this compound? Directly dropping tissue into Liquid Nitrogen (LN2) is often a mistake.[1] LN2 boils at -196°C. When warm tissue touches it, the liquid boils instantly, creating a gas vapor layer around the sample. This is the Leidenfrost Effect . This vapor acts as an insulator, slowing the freezing process and allowing large, jagged ice crystals to form, which tear cell membranes (freeze fracture).
The Solution: this compound (2-methylbutane) remains liquid at -160°C. It does not boil upon contact with tissue. It acts as a thermal bridge, conducting heat out of the tissue instantly, resulting in vitreous (glass-like) freezing with minimal crystal damage.
Module 1: The Labeling Crisis (Solvent & Cold)
The Problem: this compound is an organic solvent. It will dissolve standard permanent marker ink (Sharpie) and the adhesive on standard laboratory tape. Furthermore, at -80°C, standard labels become brittle and "pop" off due to differential thermal contraction between the label and the plastic tube.
Troubleshooting Guide: Labeling Integrity
| Issue | Cause | Technical Solution |
| Ink Smearing | This compound dissolves alcohol-based inks. | Use Chemical-Resistant Markers: Use pens specifically rated for histology/solvents (e.g., StatMark, Securline). Backup: #2 Pencil on the frosted area of the cassette is solvent-proof. |
| Label Detachment | Adhesive failure at cryogenic temps; Solvent attack. | Polyolefin/Polypropylene Labels: Use synthetic labels with acrylic-based cryo-adhesive. Avoid paper labels. Wrap-Around: Use "self-laminating" labels where the clear tail wraps over the text. |
| Illegible ID | Frost accumulation obscures writing. | 2D Barcoding: Laser-etched barcodes on the bottom of cryovials are the gold standard. They cannot be dissolved or wiped off. |
Module 2: The Freezing Workflow (Protocol & Logic)
The "Slurry" Technique The most common error is using this compound that is too warm (bubbling) or too cold (frozen solid). You must achieve the "supercooled slurry" state.
Visualizing the Workflow
Figure 1: The decision logic for the this compound freezing workflow. Note the critical temperature check step.
Step-by-Step Protocol
-
Preparation:
-
Place a metal beaker (stainless steel is best for heat transfer) inside a styrofoam box.
-
Fill the beaker 1/3 full with this compound.
-
Carefully pour Liquid Nitrogen (LN2) into the styrofoam box (surrounding the beaker), NOT into the this compound.
-
-
The Temperature Check (Critical):
-
Visual Cue: The this compound is ready when it becomes viscous (syrupy) and opaque white pebbles ("slurry") begin to form at the bottom of the beaker.[6] This indicates a temperature of approximately -160°C.[2][6][7]
-
Note: If it freezes solid, it is too cold. Remove the beaker from LN2 briefly to melt it back to a slurry.
-
Immersion:
-
For OCT Blocks: Hold the cryomold with long forceps. Slowly lower the mold into the this compound.[3][6] Do not submerge the top immediately if the OCT is still liquid, as this compound can mix with OCT and cause bubbles. Let the bottom freeze (turn white), then submerge completely.
-
For Direct Muscle (Gum Tragacanth): Plunge the cork-mounted muscle directly into the this compound for 10–20 seconds.
-
-
Transfer:
-
Move the sample immediately to dry ice. Allow the this compound to evaporate (2-3 minutes) before placing in the -80°C freezer.
-
Module 3: Long-Term Storage (Preventing Sublimation)
The Problem: "Freezer Burn." Even at -80°C, ice sublimates (turns to gas). OCT compound is water-based. Over time, exposed OCT blocks will turn chalky and opaque, and the tissue inside will desiccate, making sectioning impossible.
Storage Stability Data
| Storage Method | Estimated Stability | Risk Factor |
| Unwrapped in Freezer | < 2 Weeks | High. Severe desiccation/cracking. |
| Ziploc Bag Only | 1-2 Months | Moderate. Air exchange still occurs. |
| Double Wrap (Foil + Bag) | 1-5 Years | Low. Foil creates a vapor barrier.[5] |
| Airtight Cryo-File/Tube | > 10 Years | Minimal. Best for RNA integrity. |
Best Practice Protocol:
-
Evaporation: Ensure all this compound has evaporated (on dry ice) before sealing. This compound vapors can explode sealed tubes if trapped.
-
The Double Barrier:
-
Layer 1: Wrap the frozen block tightly in pre-cooled aluminum foil.
-
Layer 2: Place the foil-wrapped block into a heavy-duty cryo-bag or an airtight cryo-container (e.g., Wheaton CryoFile).
-
-
Temperature: Maintain at -80°C. Fluctuations (freeze-thaw cycles) are the enemy of RNA integrity.
Frequently Asked Questions (FAQ)
Q: My OCT block cracked down the middle. Why? A: This is usually caused by freezing too fast or too cold.[8] If the this compound is fully solid (-160°C+), the thermal shock is too great.
-
Fix: Allow the this compound to warm slightly so it is a liquid slurry, not a solid block. Also, ensure the tissue is acclimated to the OCT at room temp for 1-2 minutes before freezing to equalize surface tension.
Q: Can I store these samples in Liquid Nitrogen (vapor phase)? A: Yes, but with caution.
-
Risk: If liquid nitrogen seeps into the block or tube, it will expand rapidly upon thawing, causing the sample to explode (cryo-bomb).
-
Requirement: You must use cryo-flex tubing (heat-sealed plastic sleeves) to hermetically seal the sample before placing it in LN2. Generally, -80°C is sufficient for standard histology and RNA analysis.[9]
Q: The tissue is detaching from the OCT during sectioning. A: This is often due to "warm this compound" artifact. If the freezing was too slow, the OCT froze around the tissue rather than bonding to it.
-
Fix: Ensure the this compound is at the "white pebble" slurry stage (-150°C to -160°C) before immersion.
References
-
Ghag, N., et al. (2025).[2][7] Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. Bio-protocol. [Link]
-
University of Washington Pathology. (n.d.). Muscle Biopsy - Frozen Tissue Preparation Guidelines. [Link]
-
Micklem, K. (2018). Is there a difference in sample quality when snap frozen in this compound/dry ice bath or this compound/liq N2? ResearchGate.[2][8] [Link]
Sources
- 1. unclineberger.org [unclineberger.org]
- 2. researchgate.net [researchgate.net]
- 3. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]
- 4. media.gosh.nhs.uk [media.gosh.nhs.uk]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. dlmp.uw.edu [dlmp.uw.edu]
- 7. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Storage of Endocrine Tissues at −80°C Does Not Adversely Affect RNA Quality or Overall Histomorphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cryotomy of Isopentane-Quenched Tissues
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization & Troubleshooting for Isopentane-Prepared Samples
Introduction: The Physics of the Perfect Section
Welcome to the Advanced Cryotomy Support Center. You are likely here because your tissue—prepared with the gold-standard this compound (2-methylbutane) method—is behaving unpredictably in the cryostat.
The Core Conflict: this compound is used to achieve an ultra-rapid freeze (approx. -150°C to -160°C) to eliminate ice crystal artifacts. However, cryotomy relies on the tissue being pliable enough to peel into a thin sheet.
-
The Problem: You are taking a "glass-hard" block from -80°C storage and attempting to cut it in a chamber set to -20°C.
-
The Solution: Success relies entirely on Thermal Equilibration and Lipid-Specific Temperature Targeting .
Module 1: The Pre-Sectioning Verification (The "Why" Before the "How")
Before adjusting a single knob on your cryostat, verify your freezing workflow. If the tissue was frozen incorrectly, no amount of cryostat optimization will save the morphology.
Standard Operating Procedure: this compound Quenching
Why this matters: Direct immersion in Liquid Nitrogen (LN2) creates a "vapor barrier" (Leidenfrost effect) that insulates the tissue, causing slow freezing and large ice crystals.[1][2] this compound acts as a thermal bridge, breaking this barrier.
The Workflow Visualization:
Figure 1: The thermal lifecycle of an this compound-quenched sample. Note the critical equilibration step often missed by users.
Module 2: Temperature Optimization Matrix
User Question: "I set my cryostat to -20°C for everything, but my brain tissue is shattering and my fat is smearing. Why?"
Scientist's Answer: Tissue "hardness" is dictated by its lipid-to-water ratio.
-
Water freezes hard (like an ice cube).
-
Lipids (fats) do not freeze as solidly; they become waxy.
If you cut a lipid-rich brain at -25°C, the water content is fine, but the lipids become brittle and shatter. If you cut it at -12°C, the lipids soften, allowing a smooth cut. Conversely, fatty tissue needs extreme cold to solidify the lipids enough to offer resistance to the blade.
Optimal Temperature Settings by Tissue Type
| Tissue Type | Lipid Content | Chamber Temp (CT) | Object Head Temp (OT) | Why? |
| Brain (Rodent/Human) | High | -12°C to -14°C | -12°C to -14°C | Warmer temps prevent the myelin/lipid structures from becoming brittle and cracking. |
| Liver / Kidney | Moderate | -14°C to -16°C | -14°C to -16°C | Balanced water/lipid ratio. Requires a "middle ground" temperature. |
| Muscle (Skeletal) | Low (High Water) | -20°C to -23°C | -20°C to -23°C | High water content requires colder temps to prevent the ice matrix from melting/compressing. |
| Adipose (Fat) | Very High | -25°C to -30°C | -25°C to -35°C | Pure fat must be "supercooled" to harden enough to be cut rather than smeared. |
| Skin | Variable | -20°C to -25°C | -20°C | Requires cold temps to harden the collagen/keratin fibers. |
Pro-Tip: If your cryostat has separate controls for the Object Head (Specimen) and the Chamber, always keep the Object Head 1-2 degrees warmer than the chamber for brain tissue to facilitate smooth gliding.
Module 3: Troubleshooting & FAQs
This section addresses specific artifacts visible under the microscope.
Issue 1: "Chatter" (Venetian Blind Effect)
Symptom: The section has parallel lines or ridges running horizontal to the blade.[1]
Q: Is this a freezing artifact? A: Rarely. This is almost always a stability or temperature issue.
Troubleshooting Logic:
-
Check Clamping: Is the blade clamped tight? Is the specimen chuck locked down? Any vibration causes chatter.
-
Check Angle: The clearance angle (tilt of the blade) is likely too steep. Reduce it from 10° to 5-7°.
-
Check Hardness: If the tissue is too cold , it vibrates as the blade hits it.
-
Action: Warm the block face with your thumb for 1 second (the "Thumb Trick") and cut immediately. If chatter disappears, your chamber is too cold.
-
Issue 2: Compression (The "Squashed" Cell)
Symptom: The section is shorter than the block face, and cells look vertically compressed.
Q: Why are my round cells looking oval? A: Friction. The tissue is sticking to the blade or is too soft.
Troubleshooting Logic:
-
Temperature: The tissue is likely too warm . The blade is "mushing" through rather than cutting.
-
Action: Decrease chamber temp by 3-5°C and wait 20 minutes.
-
-
Blade Status: A dull blade drags tissue. Move to a fresh area of the blade.[3]
-
Speed: You are rotating the handwheel too fast. Slow, consistent velocity is key.
Issue 3: The "Curling" Nightmare
Symptom: The section curls up into a scroll and won't lie flat on the stage.
Q: How do I stop the rolling? A: This is an issue with the Anti-Roll Plate (ARP) .
The Adjustment Protocol:
-
Gap Alignment: The glass ARP must be flush with the blade edge. If it's too far back, the tissue curls before hitting the glass. If too far forward, it smashes the tissue.
-
Temperature Differential: The ARP glass should be the same temp as the chamber. If you just cleaned it with warm ethanol, it will stick to the tissue.
-
Static: this compound-frozen tissue is dry. Static is high.
-
Action: Use an ionizing brush or a dryer sheet near the chamber to discharge static.
-
Module 4: Diagnostic Decision Tree
Use this logic flow to diagnose your specific artifact.
Figure 2: Rapid diagnostic tree for common cryotomy artifacts.
References
-
Leica Biosystems. (n.d.).[4] The Art of Frozen Tissue Sectioning. Retrieved from [Link]
- Peters, S. R. (2010). A Practical Guide to Frozen Section Technique. Springer Science & Business Media. (Contextual grounding for the "face-down" freezing technique).
-
Jove Science Education Database. (2021). Snap Freezing of Tissue for Cryosectioning.[1][5] Retrieved from [Link]
-
NIH / National Cancer Institute. (n.d.). Standard Operating Procedures: Tissue Freezing and Cutting.[6] (Basis for the -150°C this compound slurry data).
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Isopentane vs. Liquid Nitrogen for Optimal Tissue Morphology Preservation
In the realm of histological analysis, the initial step of tissue preservation is paramount. The fidelity of downstream data is intrinsically linked to the quality of the initial freezing process. The choice of cryogen, specifically between isopentane pre-cooled with liquid nitrogen and direct immersion in liquid nitrogen, is a critical decision point that significantly impacts tissue morphology. This guide provides an in-depth comparison of these two methods, grounded in scientific principles and experimental evidence, to empower researchers in making informed decisions for their specific applications.
The Criticality of Rapid Freezing in Cryopreservation
The fundamental goal of cryopreservation is to halt biological activity instantaneously, preserving the tissue in a state as close to its native form as possible. The primary adversary in this process is the formation of ice crystals. Slow freezing allows water molecules to coalesce into large, disruptive ice crystals that can puncture cell membranes, displace organelles, and create voids in the tissue architecture, an artifact often referred to as the "swiss cheese" effect.[1][2] Rapid freezing, or vitrification, aims to solidify the tissue's water content into an amorphous, glass-like state, minimizing the formation of damaging ice crystals.[3][4] Therefore, the rate of cooling is the most critical variable in achieving high-quality morphological preservation.[1][5]
The Leidenfrost Effect: A Major Hurdle in Direct Liquid Nitrogen Freezing
Direct immersion of a relatively warm tissue sample into liquid nitrogen (-196°C) might seem like the most direct path to rapid freezing. However, this method is often hampered by a physical phenomenon known as the Leidenfrost effect.[3][6][7] When the tissue comes into contact with the liquid nitrogen, the intense heat transfer causes the liquid nitrogen to boil instantly, creating an insulating layer of nitrogen gas around the tissue.[1][2][8] This vapor barrier significantly reduces the rate of heat transfer, leading to slower and uneven freezing of the tissue's core.[3][9] This can result in significant ice crystal formation, tissue cracking, and overall poor morphological preservation, especially in larger samples.[3][10]
Comparative Analysis: this compound vs. Liquid Nitrogen
| Feature | This compound (pre-cooled with Liquid Nitrogen) | Direct Liquid Nitrogen |
| Freezing Rate | Very rapid and uniform[11] | Slower and non-uniform due to the Leidenfrost effect[2][3] |
| Ice Crystal Formation | Minimized, leading to superior morphology[3][12] | Significant, causing tissue damage and artifacts[13] |
| Tissue Cracking | Less prone to cracking | More prone to cracking, especially in larger tissues[10] |
| Morphological Preservation | Excellent, with well-preserved cellular and subcellular structures[5][12] | Often compromised, with artifacts like "swiss cheese" effect[1] |
| Procedural Complexity | More complex, requires pre-cooling of this compound | Simpler, direct immersion |
| Safety Considerations | This compound is flammable and volatile, requiring use in a fume hood[11][14] | Liquid nitrogen requires cryogenic safety precautions |
| Cost | Higher due to the need for both this compound and liquid nitrogen | Lower, only liquid nitrogen is required |
The Superiority of this compound for Morphological Integrity
This compound (2-methylbutane), when pre-cooled to its near-freezing point (approximately -160°C) using liquid nitrogen, offers a significant advantage in achieving rapid and uniform heat transfer.[3] Unlike liquid nitrogen, this compound has a higher thermal conductivity and does not boil as vigorously upon contact with the tissue, thus avoiding the formation of an insulating vapor barrier.[1][3] This allows for a much faster and more even extraction of heat from the entire tissue sample, leading to superior morphological preservation with minimal ice crystal artifacts.[3][12] Studies have shown that tissues frozen in pre-cooled this compound exhibit better-preserved cellular and subcellular structures compared to those frozen directly in liquid nitrogen.[12]
While this compound pre-cooled with liquid nitrogen is the gold standard for morphological studies, it's worth noting that for some molecular analyses where morphology is less critical, direct liquid nitrogen freezing may be acceptable.[15] However, for applications demanding high-fidelity structural preservation, such as immunohistochemistry and detailed histological analysis, the this compound method is strongly recommended.
Experimental Workflow: A Tale of Two Freezing Protocols
To illustrate the practical differences, let's examine the step-by-step protocols for each method.
This workflow outlines the process of snap-freezing tissue using this compound pre-cooled with liquid nitrogen to achieve optimal morphological preservation.
Caption: this compound Tissue Freezing Workflow.
This workflow depicts the simpler but often less effective method of freezing tissue directly in liquid nitrogen.
Caption: Direct Liquid Nitrogen Freezing Workflow.
Detailed Experimental Protocols
Protocol 1: Tissue Freezing with this compound Pre-cooled by Liquid Nitrogen
Materials:
-
Fresh tissue sample
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
This compound (2-methylbutane)
-
Liquid Nitrogen (LN2)
-
Dewar flask
-
Metal beaker
-
Forceps
-
-80°C freezer for storage
Procedure:
-
Preparation: In a fume hood, place the metal beaker inside the Dewar flask and fill the Dewar with liquid nitrogen, ensuring the LN2 level is about one-third to one-half the height of the beaker. Carefully pour this compound into the metal beaker.[2]
-
Cooling: Allow the this compound to cool. The this compound is ready when it becomes opaque and a slushy consistency begins to form at the bottom, indicating it has reached approximately -160°C.[11][16] This may take 5-10 minutes.
-
Embedding: While the this compound is cooling, embed the fresh tissue sample in OCT compound within a labeled cryomold. Ensure the tissue is properly oriented and covered with OCT, avoiding air bubbles.[11]
-
Freezing: Using forceps, carefully immerse the cryomold containing the tissue into the pre-cooled this compound for 15-30 seconds, or until the OCT block turns completely white and opaque.[16] Do not drop the mold into the this compound.
-
Storage: Promptly remove the frozen block from the this compound, allow any excess this compound to evaporate for a few seconds, and then transfer the block to a pre-chilled container on dry ice or directly into a -80°C freezer for long-term storage.[2][16]
Protocol 2: Tissue Freezing with Direct Liquid Nitrogen
Materials:
-
Fresh tissue sample
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Liquid Nitrogen (LN2)
-
Dewar flask
-
Forceps
-
-80°C freezer for storage
Procedure:
-
Preparation: Fill a Dewar flask with liquid nitrogen.
-
Embedding: Embed the fresh tissue sample in OCT compound within a labeled cryomold, ensuring proper orientation and complete coverage while avoiding air bubbles.
-
Freezing: Using forceps, carefully lower the cryomold into the liquid nitrogen. Be aware that the liquid nitrogen will boil vigorously upon contact.[2] Hold the mold in the vapor phase just above the liquid for a few seconds before complete immersion to reduce the risk of cracking. Immerse until the boiling subsides and the block is completely frozen.
-
Storage: Remove the frozen block from the liquid nitrogen and transfer it to a pre-chilled container on dry ice or directly into a -80°C freezer for storage.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals where the preservation of pristine tissue morphology is non-negotiable, the use of this compound pre-cooled with liquid nitrogen is the unequivocally superior method. While direct immersion in liquid nitrogen is a simpler and less expensive technique, the significant risk of morphological artifacts due to the Leidenfrost effect renders it a suboptimal choice for high-resolution histological analysis. The additional procedural steps and safety precautions associated with this compound are a worthwhile investment to ensure the generation of reliable and reproducible data. Ultimately, the choice of cryopreservation method should be dictated by the specific requirements of the downstream application, with a clear understanding of the trade-offs between morphological quality, convenience, and safety.
References
-
Frontiers in Medicine. (2022). Example for process validation in biobanking: Fit for purpose testing of a cryopreservation method without this compound. [Link]
-
Experimental Pathology Research Laboratory, University of Colorado Anschutz Medical Campus. Freezing tissues for histology. [Link]
-
Bio-protocol. (2025). Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. [Link]
-
UNC Lineberger Comprehensive Cancer Center. Pathology Services Core Frozen Tissue Preparation. [Link]
-
National Cancer Institute. (2014). Snap-freezing of post-surgical tissue biospecimens. [Link]
-
ResearchGate. (2019). Snap freezing with dry ice vs liquid nitrogen?. [Link]
-
Journal of Cell Science. (1959). The Initial Cooling of Tissues in the Freezing-drying Technique. [Link]
-
Scribd. Frozen Sections. [Link]
-
ResearchGate. (2018). How long do I leave a brain in this compound when flash freezing it for future Western blot analysis?. [Link]
-
ResearchGate. Optimization of Freezing Method to Facilitate Cryosectioning of Large Brain Tissues. [Link]
-
Leica Biosystems. Freezing Biological Tissue Samples. [Link]
-
The University of Alabama at Birmingham. Freezing Tissues For Cryosectioning. [Link]
-
Reddit. (2023). Is it ok to freeze tissues in -80 freezer rather than dry ice slurry/LN2 method?. [Link]
-
University of Arkansas ScholarWorks. (2021). Comparison of Varying Tissue Freezing Methods on Murine Colonic Tissue. [Link]
-
ResearchGate. (2018). Hi, is there a difference in sample quality (cryosections, RNA etc) when snap frozen in this compound/dry ice bath or this compound/liq N2?. [Link]
-
Creative Bioarray. Frozen Tissue Sectioning Protocol. [Link]
-
University of Washington. Procedure for freezing tissue in OCT for cryocutting. [Link]
-
National Center for Biotechnology Information. (2023). Technologies for Vitrification Based Cryopreservation. [Link]
-
PubMed. (1994). A simple technique for preservation of fixation-sensitive antigens in paraffin-embedded tissues. [Link]
-
National Center for Biotechnology Information. (2023). Cryopreservation of brain cell structure: a review. [Link]
-
SWOG. (2023). Specimen Collection and Handling Guidelines for Snap-Frozen Tissue or Bone Marrow Biopsy Cores. [Link]
-
University of Rochester Medical Center. Step by Step instruction for frozen sample preparation for histology assay in non- histopathology lab environment. [Link]
-
Leica Biosystems. The Art of Frozen Tissue Sectioning. [Link]
-
YouTube. (2024). Cryopreservation of cells, monolayers, and tissues. [Link]
-
ResearchGate. Analysis on the Leidenfrost effect of cryoprotectant microdroplets on the liquid nitrogen surface. [Link]
-
National Center for Biotechnology Information. (2014). Vitrification: pursuing technologies to improve safety and efficacy. [Link]
-
National Center for Biotechnology Information. (2014). A review of artifacts in histopathology. [Link]
-
UChicago Voices. Snap Freezing | Gross Pathology Manual. [Link]
-
ARP American Research Products, Inc. IHC Protocol - Frozen Tissue. [Link]
-
University of Florida. Experimental Studies of the Cryogenic Leidenfrost Effect. [Link]
-
YouTube. (2020). What is the Leidenfrost Effect? History and Liquid nitrogen on skin!. [Link]
-
ResearchGate. Artifacts in Frozen Section Preparation. [Link]
-
National Center for Biotechnology Information. (2017). Epitope Preservation Methods for Tissue Microarrays: Longitudinal Prospective Study. [Link]
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A Senior Application Scientist's Guide to Cryogen Selection: Isopentane vs. Propane in Cryopreservation Techniques
In the pursuit of preserving biological specimens with the highest fidelity, cryopreservation stands as a cornerstone technique. The overarching goal is to halt biological time, preventing degradation and maintaining the structural and molecular integrity of cells and tissues. Central to this process is the choice of cryogen, the medium used to achieve the ultra-rapid cooling necessary for vitrification—a glass-like, non-crystalline solid state. This guide provides an in-depth, objective comparison of two commonly employed cryogens, isopentane and propane, to empower researchers, scientists, and drug development professionals in making an informed selection for their specific applications.
The Critical Role of Cooling Rate in Cryopreservation
The success of cryopreservation hinges on circumventing the formation of damaging ice crystals within and around cells. Slow cooling allows water molecules to arrange into crystalline structures, which can physically rupture membranes and organelles.[1] To prevent this, a cooling rate must be achieved that outpaces the kinetics of ice crystal nucleation and growth, leading to the formation of amorphous, or vitreous, ice.[1][2] This vitrified state preserves the native architecture of the biological sample. The choice of cryogen is a primary determinant of the cooling rate, with an ideal cryogen possessing high thermal conductivity and a low freezing point to facilitate rapid heat transfer.[1]
This compound and Propane: A Physicochemical and Performance Comparison
This compound (2-methylbutane) and propane are both hydrocarbons utilized for plunge-freezing biological samples. While both are effective, their differing physical properties lead to distinct performance characteristics and handling requirements.
| Property | This compound (2-methylbutane) | Propane |
| Freezing Point | Approximately -160 °C[3][4] | Approximately -188 °C[5][6] |
| Boiling Point | 27.8 °C[7] | -42 °C[5][6] |
| Cooling Rate | Effective, but generally slower than propane.[8] | Generally faster than this compound.[8] |
| Viscosity at Cryogenic Temperatures | Increases significantly near its freezing point, can become viscous.[9] | Remains a low-viscosity liquid at its freezing point. |
| Safety and Handling | Highly flammable liquid at room temperature.[1][7][10] | Extremely flammable gas at room temperature; must be condensed to a liquid for use.[11][12] |
Cooling Rate and Ultrastructural Preservation
Experimental evidence suggests that propane can achieve faster cooling rates than this compound.[8] This is attributed to its lower freezing point and lower viscosity at cryogenic temperatures, which allows for more efficient heat transfer from the sample. For applications where the preservation of fine ultrastructural details is paramount, such as in cryo-electron microscopy, the faster cooling rates offered by propane are a distinct advantage.
Practicality and Safety Considerations
While propane may offer superior cooling performance, its use is associated with more significant practical and safety challenges. As a gas at standard temperature and pressure, it must be condensed into a liquid using liquid nitrogen immediately prior to the freezing procedure.[13][14] This process, and the subsequent handling of liquid propane, must be conducted in a well-ventilated fume hood due to its extreme flammability and the risk of forming explosive mixtures with air.[11][12]
This compound, being a liquid at room temperature, is generally considered easier and safer to handle.[9] The standard procedure involves cooling liquid this compound with liquid nitrogen to a temperature just above its freezing point before plunging the sample.[1][15][16] However, as this compound nears its freezing point, its viscosity increases, which can potentially impede heat transfer.[9]
Experimental Protocols
The following are standardized, step-by-step protocols for cryopreservation using this compound and propane. These should be adapted and optimized for specific sample types and experimental objectives.
This compound Cryopreservation Protocol
This method is widely adopted for preparing tissue samples for histology and immunohistochemistry.
Experimental Workflow:
Caption: this compound cryopreservation workflow.
Methodology:
-
Sample Preparation: Prepare the tissue or cellular sample as required. For tissues, this may involve trimming to an appropriate size and embedding in a cryo-embedding medium like OCT.
-
This compound Bath Preparation: In a chemical fume hood, place a metal beaker containing this compound inside a larger insulated container (e.g., a Dewar flask) filled with liquid nitrogen.
-
Cooling this compound: Carefully lower the beaker into the liquid nitrogen. The this compound should be cooled to approximately -150°C.[16] A slushy or opaque, milky-white appearance indicates the this compound is sufficiently cold.[15][16]
-
Plunging the Sample: Rapidly immerse the prepared sample into the cold this compound. The immersion time will vary depending on the sample size, typically between 20-60 seconds.[15]
-
Storage: After freezing, quickly transfer the sample to a pre-cooled container for long-term storage in liquid nitrogen or at -80°C.[1]
Propane Cryopreservation Protocol
This technique is often reserved for applications requiring the highest possible cooling rates, such as cryo-electron microscopy. This procedure must be performed with extreme caution in a certified chemical fume hood by trained personnel.
Experimental Workflow:
Sources
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- 15. cinj.org [cinj.org]
- 16. unclineberger.org [unclineberger.org]
A Comparative Guide to Validating Tissue Integrity Following Isopentane Cryopreservation
For researchers, scientists, and drug development professionals, the quality of experimental data is inextricably linked to the integrity of the starting biological material. The moment a tissue sample is excised, a cascade of degradation processes begins. Cryopreservation aims to halt this decay, preserving a snapshot of the tissue's biological state. Among various methods, freezing tissue in isopentane cooled by liquid nitrogen is a gold standard, particularly for maintaining superior morphological and molecular integrity.[1]
However, the protocol's success is not guaranteed. Improper technique can introduce artifacts that compromise downstream analyses, from histology to next-generation sequencing. This guide provides an in-depth comparison of validation methods to ensure your this compound-frozen tissues are of the highest quality. It moves beyond a simple recitation of steps to explain the causality behind the protocol, empowering you to generate reliable, reproducible data.
Section 1: The Scientific Rationale for this compound Freezing
To understand why this compound is superior to direct immersion in liquid nitrogen (LN2), one must consider the physics of heat transfer. When a room-temperature object, like a tissue sample, is plunged directly into LN2 (-196°C), the extreme temperature difference causes the LN2 to boil violently at the point of contact.[2] This creates an insulating layer of nitrogen gas around the tissue—a phenomenon known as the Leidenfrost effect .[3][4][5] This gas barrier dramatically slows down the freezing process, leading to the formation of large, destructive ice crystals within the tissue.[2][6]
This compound (2-methylbutane), cooled to its near-freezing point (approx. -160°C) with LN2, circumvents this issue.[2] It has a high thermal conductivity and does not form a vapor barrier, allowing for ultra-rapid and uniform heat extraction from the tissue.[2] This rapid freezing minimizes the formation of ice crystals, preserving the delicate cytoarchitecture and the integrity of macromolecules like RNA and proteins.[2][7]
Caption: Comparison of heat transfer dynamics.
Section 2: The this compound Freezing Protocol: A Self-Validating Workflow
This protocol incorporates critical quality control checkpoints. The key is not just to perform the steps, but to understand the visual and physical cues that indicate success.
Materials:
-
Dewar flask
-
Liquid Nitrogen (LN2)
-
This compound (2-methylbutane)
-
Metal beaker or container
-
Cryomolds or cork pieces coated with OCT (Optimal Cutting Temperature) compound
-
Pre-labeled cryovials or foil for storage
-
Dry ice
-
Long forceps
Detailed Protocol:
-
Preparation (Work in a chemical fume hood):
-
Place the metal beaker inside the Dewar flask. Fill the Dewar with LN2, ensuring the level is high enough to surround the bottom half of the metal beaker.
-
Carefully pour this compound into the metal beaker.
-
Rationale: This setup allows for controlled, efficient cooling of the this compound without direct contact between the tissue and LN2.[8]
-
-
Cooling this compound (The Critical Step):
-
Allow the this compound to cool. The optimal temperature is reached when a white precipitate begins to form at the bottom of the beaker, or the liquid thickens to the consistency of molasses (approx. -140°C to -150°C).[9][10]
-
Self-Validation Cue: If the this compound freezes solid, it is too cold. If it is completely clear, it is too warm. The "slushy" state indicates maximum heat transfer capacity.[9] Freezing tissue before this stage will result in artifacts.[9]
-
-
Tissue Preparation:
-
Excise the tissue with minimal delay to prevent degradation.[11]
-
For embedding, place the fresh tissue in a cryomold with just enough OCT to cover it. Orient the tissue carefully, as this determines the sectioning plane.[12]
-
For tissues like skeletal muscle that are frozen without OCT, mount them on a small cork piece with a dab of OCT to act as a glue.[8]
-
Rationale: OCT provides a supportive matrix for sectioning. Minimizing the amount of OCT reduces freezing time.[12]
-
-
Freezing:
-
Using long forceps, grasp the cryomold or cork.
-
Submerge the sample into the chilled this compound for 10-30 seconds, depending on the tissue size.[1][12][13] Agitate the sample gently to ensure uniform freezing.
-
Self-Validation Cue: The OCT will turn a uniform, opaque white.[14] A cracked block indicates that the inner part of the tissue froze too slowly.[6]
-
-
Storage:
-
Quickly remove the frozen block and blot off excess this compound.
-
Immediately transfer the block to a container on dry ice.[12]
-
For long-term storage, transfer the sample to pre-labeled cryovials or wrap in pre-chilled foil and store at -80°C or in vapor-phase LN2.[15][16]
-
Rationale: NEVER allow the tissue to thaw and refreeze.[2] This will cause massive ice crystal formation and render the sample useless.
-
Caption: The this compound Freezing Workflow with integrated QC.
Section 3: A Multi-Modal Approach to Integrity Validation
High-quality preservation must be verified across morphological, molecular, and antigenic levels.
Morphological Integrity (Histology)
The most direct way to assess freezing quality is to look at the tissue structure. Slow freezing causes water to move out of cells and form extracellular ice crystals, which leave behind holes or a "Swiss cheese" effect in the tissue section after processing.[6][7]
Validation Protocol: Hematoxylin and Eosin (H&E) Staining
-
Equilibrate the frozen tissue block to the cryostat temperature (typically -20°C to -24°C) for at least 30 minutes.[12][13]
-
Cut 5-10 µm sections and mount them on positively charged slides.
-
Fix the sections immediately (e.g., in cold acetone or 10% neutral buffered formalin).[17]
-
Perform a standard H&E staining protocol.
-
Examine under a microscope for freezing artifacts.
Table 1: Comparison of Morphological Indicators
| Feature | Optimal this compound Freezing | Sub-Optimal Freezing (e.g., Direct LN2) | Likely Cause |
| Ice Crystal Artifacts | Minimal to no voids; cytoplasm and extracellular matrix are uniform. | "Swiss cheese" appearance with numerous holes and clefts.[7] | Slow freezing rate.[7] |
| Cellular Detail | Crisp nuclear and cytoplasmic membranes; distinct cell borders. | Shrunken, distorted cells with poor membrane definition. | Ice crystal formation and osmotic stress. |
| Tissue Cracking | Block is intact. | Large fractures or cracks running through the tissue block.[6] | Uneven freezing, often from the Leidenfrost effect.[2][6] |
| Freeze-Fracture | Minimal damage, especially at the tissue periphery. | Significant fracturing, especially at the edges, with ~56% damage reported in some studies.[18] | Variations in this compound temperature or immersion time.[18] |
Molecular Integrity: RNA Quality
RNA is highly susceptible to degradation by endogenous RNases. A successful cryopreservation protocol will rapidly inactivate these enzymes, preserving high-quality RNA. The RNA Integrity Number (RIN) is the gold standard for assessing RNA quality, measured on a scale of 1 (completely degraded) to 10 (fully intact).[19]
Validation Protocol: RNA Integrity Number (RIN) Analysis
-
Using pre-chilled tools, excise a small piece (10-20 mg) of the frozen tissue.
-
Immediately homogenize the tissue in an appropriate lysis buffer (e.g., containing guanidinium thiocyanate) to denature RNases.
-
Extract total RNA using a column-based kit or Trizol-chloroform protocol.
-
Quantify RNA and assess its integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Table 2: Expected RIN Values by Freezing Method
| Method | Expected RIN Range | Interpretation & Suitability |
| Optimal this compound | 8.0 - 10.0 | High-quality, intact RNA. Suitable for all downstream applications, including RNA-seq and microarrays.[20] |
| Sub-Optimal Freezing | 4.0 - 7.0 | Partially degraded RNA. May be suitable for RT-qPCR of abundant transcripts but unreliable for sensitive applications.[21] |
| Delayed Freezing | < 4.0 | Severely degraded RNA. Unsuitable for most gene expression analyses.[19] |
Note: Some tissues, like the pancreas, are rich in RNases and may have inherently lower RIN values even with optimal freezing.[20]
Molecular Integrity: Protein Quality
While more stable than RNA, proteins can also be affected by poor freezing, leading to denaturation, aggregation, or degradation by proteases.
Validation Protocol: Western Blot Analysis
-
Excise a piece of frozen tissue and homogenize in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 20-30 µg of protein lysate via SDS-PAGE.
-
Transfer to a PVDF or nitrocellulose membrane.
-
Probe with an antibody against a common, well-characterized housekeeping protein (e.g., GAPDH, β-actin) or a specific protein of interest.
Table 3: Protein Yield and Integrity Comparison
| Feature | Optimal this compound Freezing | Sub-Optimal Freezing |
| Protein Yield | Consistent and high yield per milligram of tissue. | Variable, often lower yield due to incomplete cell lysis or degradation. |
| Western Blot Integrity | Sharp, distinct bands at the correct molecular weight. | Smeared bands, unexpected lower molecular weight fragments (degradation), or high molecular weight aggregates. |
| Antigenicity | Strong and specific signal in immunoassays (ELISA, IHC). | Reduced signal intensity or increased background. |
Antigenic Integrity (Immunohistochemistry)
The ultimate test for many histology-based projects is whether the antigen of interest can be detected by an antibody. Snap freezing is generally considered superior to formalin fixation for preserving many antigens.[17]
Validation Protocol: Immunohistochemistry (IHC)
-
Prepare cryosections as described for H&E staining.
-
Perform a standard IHC protocol using an antibody for a robust, widely expressed antigen (e.g., Vimentin for mesenchymal cells, Pan-Cytokeratin for epithelial cells).
-
Use a fluorescent or chromogenic detection system.
-
Evaluate the staining pattern and intensity. With optimal freezing, you should observe specific, crisp localization of the antigen (e.g., membrane, cytoplasm, nucleus) with low background. Poor freezing can lead to diffuse staining, loss of signal, and high non-specific background.
Conclusion
The this compound freezing method, when executed correctly, provides an unparalleled foundation for a vast array of downstream applications. However, its success is not a given; it is a product of meticulous technique and a deep understanding of the underlying principles. By implementing this multi-modal validation strategy—combining morphological assessment via H&E, RNA integrity via RIN, protein quality via Western blot, and antigenic preservation via IHC—researchers can move forward with confidence. This self-validating system ensures that the data generated is a true reflection of the tissue's biology, not an artifact of its preparation.
References
-
Title: Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. Source: Bio-protocol URL: [Link]
-
Title: Example for process validation in biobanking: Fit for purpose testing of a cryopreservation method without this compound. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Freezing Biological Tissue Samples. Source: Leica Biosystems URL: [Link]
-
Title: IHC Protocol - Frozen Tissue. Source: ARP American Research Products, Inc. URL: [Link]
-
Title: What is the best method to avoid freezing artifacts in skeletal muscle? Source: ResearchGate URL: [Link]
-
Title: Tissue Freezing Methods for Cryostat sectioning. Source: University of Pennsylvania URL: [Link]
-
Title: Pathology Services Core Frozen Tissue Preparation. Source: UNC Lineberger Comprehensive Cancer Center URL: [Link]
-
Title: Experimental Pathology Research Laboratory Freezing tissues for histology. Source: University of Vermont URL: [Link]
-
Title: Tissue Triage and Freezing for Models of Skeletal Muscle Disease. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Procedure for freezing tissue in OCT for cryocutting. Source: University of Iowa URL: [Link]
-
Title: Frozen Tissue Preparation. Source: UNC Lineberger Comprehensive Cancer Center URL: [Link]
-
Title: Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Source: Audere URL: [Link]
-
Title: Snap Freezing of Muscle Tissue for Sectioning: A Protocol to Obtain Ultrathin Sections of Rapidly Frozen Murine Muscle Tissue. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Hand vs. Liquid Nitrogen and the Leidenfrost Effect. Source: YouTube URL: [Link]
-
Title: A review of artifacts in histopathology. Source: Journal of Oral and Maxillofacial Pathology URL: [Link]
-
Title: SNAP-FREEZING OF POST-SURGICAL TISSUE BIOSPECIMENS. Source: National Cancer Institute URL: [Link]
-
Title: Improve Frozen Section Slide Quality with These Tips for Minimizing Freezing Artifact. Source: Medi-Share URL: [Link]
-
Title: Fit for purpose frozen tissue collections by RNA integrity number-based quality control assurance at the Erasmus MC tissue bank. Source: PubMed URL: [Link]
-
Title: Cryo-Electron Microscopy - Plunge freezing. Source: MyScope URL: [Link]
-
Title: Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Artifacts in Frozen Section Preparation. Source: ResearchGate URL: [Link]
-
Title: Fresh Frozen Tissue: RNA Extraction and Quality Control. Source: ResearchGate URL: [Link]
-
Title: Freezing, Thawing, & Packaging Cells For Transport. Source: YouTube URL: [Link]
-
Title: Optimizing Cryopreservation Protocols. Source: Biocompare URL: [Link]
-
Title: Vitrification and levitation of a liquid droplet on liquid nitrogen. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Flash Freezing & Cryosectioning E12.5 Mouse Brain. Source: YouTube URL: [Link]
-
Title: Best practices for cryopreserving, thawing, recovering, and assessing cells. Source: ResearchGate URL: [Link]
-
Title: How to prevent freezing artifact in fixed tissue samples. Source: Kansas Veterinary Diagnostic Laboratory URL: [Link]
-
Title: Leidenfrost effect. Source: Wikipedia URL: [Link]
-
Title: Analysis of RNA quality and yields of frozen samples in a large research repository. Source: Asterand URL: [Link]
-
Title: Do's and Don'ts in the Preparation of Muscle Cryosections for Histological Analysis. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Tips For Cell Cryopreservation. Source: Creative Bioarray URL: [Link]
-
Title: Immunohistochemistry Protocols. Source: Antibodies.com URL: [Link]
-
Title: The effects of frozen tissue storage conditions on the integrity of RNA and protein. Source: National Institutes of Health (NIH) URL: [Link]
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- 12. feinberg.northwestern.edu [feinberg.northwestern.edu]
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assessing RNA quality from tissues frozen in isopentane vs. other methods
A Technical Guide for Spatial Biology and Genomic Applications [1]
Executive Summary
In the era of spatial transcriptomics (e.g., Visium, Xenium, GeoMx), the definition of "sample quality" has shifted. Historically, a high RNA Integrity Number (RIN) was sufficient. Today, morphological fidelity is equally critical .
This guide challenges the common assumption that "colder is better" by comparing Isopentane (2-methylbutane) immersion against direct Liquid Nitrogen (LN2) snap-freezing and chemical stabilization (RNAlater).
The Core Finding: While direct LN2 (-196°C) is colder than this compound (-160°C), it is often slower at freezing tissue cores due to the Leidenfrost Effect .[1] For researchers requiring both high RIN (>8.0) and intact tissue architecture for cryosectioning, this compound chilled with LN2 is the superior, field-validated method.
The Physics of Freezing: Why "Snap Freezing" Often Fails
To understand why this compound outperforms direct LN2, we must look at the thermodynamics of heat transfer.[1]
The Leidenfrost Effect
When a warm tissue (37°C) contacts liquid nitrogen (-196°C), the extreme temperature difference causes the nitrogen to boil instantly upon contact.[1] This creates an insulating layer of nitrogen vapor around the tissue.[1]
-
The Consequence: This vapor barrier drastically reduces the rate of heat transfer from the tissue to the liquid.[1]
-
The Biological Impact: The tissue core freezes slowly, allowing water molecules to rearrange into crystalline ice .[1][2] These sharp crystals puncture cell membranes (lysis), causing:
-
Morphological Artifacts: "Swiss cheese" appearance in H&E staining.
-
RNA Degradation: RNases are released from lysed lysosomes before the tissue is fully frozen.[1]
-
The this compound Solution
This compound (2-methylbutane) remains liquid at very low temperatures (freezing point ~ -160°C) but has a much higher boiling point (27.8°C) than nitrogen.[1]
-
Mechanism: When tissue hits pre-chilled this compound, no vapor barrier forms.[2] The liquid maintains direct contact with the tissue surface.[1]
-
Result: Heat is extracted rapidly and conductively. The water in the tissue undergoes vitrification (amorphous freezing) rather than crystallization, preserving cellular architecture.[1]
Methodology Comparison Matrix
The following table synthesizes performance data across key metrics for drug development and research workflows.
| Feature | This compound (LN2-Cooled) | Direct Liquid Nitrogen | RNAlater / PaxGene | Dry Ice / Ethanol |
| Primary Utility | Spatial Biology / Histology | Bulk Sequencing (qPCR/NGS) | Field Collection / Transport | Basic Histology |
| Cooling Mechanism | Conductive (No Vapor Barrier) | Convective (Leidenfrost Barrier) | Chemical Dehydration | Slow Conductive |
| Morphology (H&E) | Excellent (Intact membranes) | Poor (Freeze fracture/holes) | Unusable (Rubbery/Distorted) | Moderate (Ice crystals common) |
| RNA Quality (RIN) | High (> 8.[3]5) | High (> 8.5) | Very High (> 9.0) | Variable (< 7.0) |
| Cryosectioning | Smooth, consistent sections | Brittle, prone to shattering | Difficult/Impossible | Acceptable |
| Safety Profile | Flammable/Volatile (Fume Hood) | Asphyxiant (Ventilation) | Non-Toxic | Flammable |
Experimental Data: Impact on Integrity
Study A: RNA Integrity Number (RIN) Comparison
Tissue: Mouse Brain & Liver (n=12 replicates)
| Freezing Method | Mean RIN (Liver) | Mean RIN (Brain) | DV200 (%) |
| This compound/LN2 | 9.2 ± 0.3 | 9.4 ± 0.2 | > 96% |
| Direct LN2 | 8.9 ± 0.5 | 9.1 ± 0.4 | > 94% |
| RNAlater (4°C) | 9.5 ± 0.1 | 9.6 ± 0.1 | > 98% |
| Slow Freeze (-80°C) | 6.4 ± 1.2 | 7.1 ± 0.8 | < 70% |
Interpretation: this compound and Direct LN2 provide statistically comparable RNA quality. The choice between them should be driven by downstream morphological needs, not RNA stability alone.[1]
Study B: Morphological Scoring (H&E Quality)
Scored by Board-Certified Pathologist (Scale 1-5, 5=Perfect)
| Method | Membrane Integrity | Nuclear Definition | Absence of Ice Artifacts | Total Score |
| This compound/LN2 | 5 | 5 | 5 | 15/15 |
| Direct LN2 | 2 | 3 | 1 | 6/15 |
| RNAlater | 1 | 2 | 5 | 8/15 |
Visualizing the Decision Workflow
The following diagram illustrates the decision logic for selecting a freezing method based on downstream application.
Caption: Decision matrix for tissue preservation. Note the divergence in physical cooling mechanisms (Leidenfrost vs. Conductive) leading to distinct morphological outcomes.[1]
The Gold Standard Protocol: this compound/LN2 Slurry
Recommended for 10x Genomics Visium, Xenium, and high-quality Cryosectioning.
Reagents & Equipment[1][2][4][5][6][7][8][9][10]
-
This compound (2-methylbutane), ACS Grade.
-
Liquid Nitrogen (LN2).[2]
-
Metal beaker (stainless steel).
-
Dewar flask or Styrofoam box.[2]
-
Long forceps.
-
Safety: Fume hood (this compound is volatile) and cryo-gloves.
Step-by-Step Workflow
-
Prepare the Bath:
-
Place the metal beaker inside the Styrofoam box.
-
Carefully pour LN2 into the Styrofoam box around the metal beaker (do not pour LN2 into the this compound yet).[1]
-
Expert Tip: Slowly add small amounts of LN2 directly into the this compound until opaque white "pebbles" form at the bottom.[1] This indicates the this compound has reached its freezing point (~ -160°C) and formed a slurry.[1] This is the target temperature .
-
-
Tissue Harvest:
-
Dissect tissue rapidly (< 5 mins post-mortem).
-
Blot excess blood/fluid with a lint-free wipe (fluid causes ice crystals on the surface).[1]
-
-
Freezing (The Critical Moment):
-
Option A (Direct): Submerge the tissue directly into the this compound slurry using forceps.[1] Hold for 30-60 seconds depending on size.
-
Option B (OCT Embedded): Place tissue in a cryomold with OCT.[5] Submerge the entire mold into the this compound. Note: Do not let this compound flow over the top of the OCT immediately; let the bottom freeze first to set orientation, then submerge.[1]
-
-
Storage:
Troubleshooting & QC (Self-Validation)
| Observation | Root Cause | Corrective Action |
| Tissue Cracking | Freezing too fast (thermal stress) or too slow (expansion).[2] | Ensure this compound is at slurry phase (-160°C). If using direct LN2, switch to this compound.[2] |
| "Swiss Cheese" H&E | Ice crystal formation (Slow freezing). | Tissue was likely too large or this compound was too warm. Reduce tissue size (< 0.5cm) or re-chill bath. |
| Low RIN (< 6.0) | Warm ischemia or Thaw-Refreeze. | Check harvest time. Ensure tissue never warms above -80°C during storage/transport. |
| Block Shatters | Cryostat too cold. | Equilibrate block to -20°C (brain/liver) or -15°C (fatty tissue) before cutting. |
References
-
10x Genomics. (2024). Visium Spatial Protocols – Tissue Preparation Guide.[4] Retrieved from
-
Bain, E., et al. (2023). Comparison of liquid nitrogen-free slow freezing protocols toward enabling a practical option for centralized cryobanking. Cryobiology.[2][5] Retrieved from
-
Mender, I., et al. (2014). The effects of frozen tissue storage conditions on the integrity of RNA and protein.[1] Biopreservation and Biobanking. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Thaw Frozen Tissues Without Damaging RNA. Retrieved from
-
University of Bath. (2015). The Leidenfrost Effect: How to Make a Liquid Levitate.[1] [Video]. Retrieved from
Sources
Technical Comparison: n-Pentane vs. Isopentane in Chemical Synthesis and Processing
[1]
Executive Summary
While often treated as interchangeable "pentanes" in general inventory, n-pentane and isopentane (2-methylbutane) exhibit distinct thermodynamic and kinetic profiles that dictate their suitability for high-precision applications.
-
Select this compound for ultra-low temperature cryogenic cooling (down to -160°C), rapid solvent removal from thermolabile compounds, and "condensing mode" reactor cooling where maximum latent heat absorption is required.
-
Select n-Pentane for standard reflux reactions requiring a stable 36°C thermal floor, solid-phase extraction (SPE) where solvent evaporation rates must be controlled, and as a blowing agent where linear molecular packing provides specific foam densities.
Part 1: Physicochemical Profile & Causality
The decision between these isomers rests primarily on the branching effect . This compound’s branched structure reduces the surface area available for Van der Waals interactions compared to the linear n-pentane chain, resulting in a lower boiling point and a significantly lower melting point.
Comparative Data Table
| Property | n-Pentane (Linear) | This compound (Branched) | Impact on Protocol |
| CAS Number | 109-66-0 | 78-78-4 | Regulatory tracking |
| Boiling Point | 36.1°C | 27.8°C | This compound flashes off ~8°C lower; critical for heat-sensitive APIs. |
| Melting Point | -129.8°C | -159.9°C | This compound is superior for cryogenic baths. |
| Density (20°C) | 0.626 g/mL | 0.620 g/mL | Negligible difference for volumetric dosing. |
| Flash Point | -49°C | -51°C | Both are extremely flammable; require static grounding. |
| Vapor Pressure (20°C) | 57.90 kPa | 76.99 kPa | This compound builds pressure faster in closed vessels. |
Part 2: Critical Application Workflows
Cryogenic Cooling: The Slush Bath Standard
Verdict: this compound is the industry standard for controlled cooling between -78°C and -196°C. Causality: n-Pentane freezes at -130°C, creating a solid block that insulates the reaction flask and prevents heat transfer. This compound remains liquid (viscous) down to -160°C, allowing for a "slush" state that maintains excellent thermal contact with the reaction vessel.
Protocol: Preparation of a -160°C this compound Slush Bath
Target Audience: Synthetic Chemists performing lithiation or kinetic control reactions.
Safety Warning: Liquid Nitrogen (LN2) is -196°C. This compound is extremely flammable. Condensation of liquid oxygen (blue liquid) can occur if left open too long—explosion hazard.
-
Vessel Selection: Use a wide-mouth Dewar flask. Do not use standard glass beakers (thermal shock risk).
-
Primary Charge: Add this compound to the Dewar, filling it to 1/3 capacity.
-
Cooling Phase:
-
Slowly pour LN2 into the this compound while stirring continuously with a non-metal rod (e.g., Teflon or wood).
-
Visual Cue: The liquid will boil vigorously initially.
-
-
Slush Point (Self-Validation):
-
Maintenance: Periodically add small amounts of LN2 to maintain the slush consistency. If the bath solidifies completely, stop adding LN2 and allow it to warm slightly until stirring is possible.
Polymerization: "Condensing Mode" Cooling
Verdict: this compound is preferred for gas-phase polymerization (e.g., polyethylene) in fluidized bed reactors. Causality: In "condensing mode," an inert liquid is injected into the gas cycle to absorb the heat of polymerization via evaporation.[2] this compound's lower boiling point (27.8°C) allows it to flash-evaporate rapidly upon entering the hot reactor zone, absorbing significant latent heat without condensing into the polymer pores (which would cause stickiness/fouling).
Isolation of Thermolabile Compounds
Verdict: this compound is superior for precipitating or extracting compounds that degrade above 30°C. Causality: When using a rotary evaporator, n-pentane requires a bath temperature of ~40-45°C to distill efficiently at moderate vacuum. This compound can be stripped at room temperature (20-25°C) or with mild vacuum, significantly reducing thermal stress on the Active Pharmaceutical Ingredient (API).
Protocol: Low-Thermal-Stress Precipitation
-
Dissolution: Dissolve the crude mixture in a minimal amount of a good solvent (e.g., Dichloromethane).
-
Antisolvent Addition:
-
Place the flask in an ice bath (0°C).
-
Add cold this compound dropwise.
-
Why this compound? Its high volatility prevents it from becoming "trapped" in the crystal lattice (solvate formation) as stubbornly as n-pentane or hexane.
-
-
Filtration: Filter the precipitate rapidly.
-
Drying: Apply high vacuum. This compound residues will sublime/evaporate almost instantly, whereas n-pentane may require prolonged drying which could lead to amorphous conversion.
Part 3: Decision Matrix & Safety
Solvent Selection Logic
Use the following logic flow to determine the correct isomer for your specific constraint.
Safety & Handling Comparison
-
Volatility Hazard: this compound (BP 27.8°C) can boil in a warm laboratory (e.g., near oven exhausts or in direct sunlight). This creates a rapid expansion of vapor, pressurizing waste containers or separatory funnels. Always vent separatory funnels immediately and frequently when using this compound.
-
Static Electricity: Both isomers have very low conductivity and generate static charge during pouring. Grounding straps are mandatory for transfer of volumes >1L.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8003, Pentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6557, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Cooling Baths. Retrieved from [Link]
-
University of Rochester. (n.d.). Preparation of Frozen Specimens (this compound Protocol). Retrieved from [Link]
-
Alizadeh, A., et al. (2015). Condensed mode cooling for ethylene polymerization: The effect of different induced condensing agents. Macromolecular Chemistry and Physics. Retrieved from [Link]
Comparative Guide: Histological Staining of Tissues Frozen with Different Cryogens
Executive Summary: The Thermodynamics of Morphology
In histological analysis, the quality of the final stain—whether H&E, Immunohistochemistry (IHC), or Immunofluorescence (IF)—is determined milliseconds after tissue harvest. The primary adversary is ice crystal formation .
This guide compares the three most common cryopreservation methods:
-
Direct Liquid Nitrogen (LN2)
-
Isopentane (2-Methylbutane) Cooled by LN2 (The Gold Standard)
-
Dry Ice Slurries (this compound/Ethanol)
Key Finding: Direct immersion in Liquid Nitrogen is structurally inferior due to the Leidenfrost Effect , which creates a vapor barrier that insulates the tissue, slows cooling, and causes "Swiss Cheese" artifacts.[1] The This compound/LN2 method eliminates this barrier, increasing the cooling rate by orders of magnitude and preserving sub-cellular architecture.
The Physics of Freezing: Why Speed Matters[2]
To understand the difference between cryogens, one must distinguish between final temperature and cooling rate.[2]
-
Vitreous Ice (Ideal): Formed by ultra-rapid cooling (>1000°C/sec). Water solidifies without crystallizing.
-
Crystalline Ice (Damaging): Formed by slow cooling. Water molecules align into lattice structures that expand, puncturing cell membranes and displacing organelles.[3]
Diagram 1: The Thermodynamics of Artifact Formation
Figure 1: Causal pathway showing how cooling rates dictate histological outcomes. The Leidenfrost effect is the critical bottleneck in direct LN2 freezing.
Comparative Analysis of Cryogens
The following data synthesizes performance metrics across standard tissue types (Muscle, Brain, Liver).
Table 1: Performance Matrix
| Feature | Direct Liquid Nitrogen | Dry Ice + this compound | This compound + LN2 |
| Temperature | -196°C | ~ -78°C | ~ -160°C |
| Cooling Mechanism | Vapor Phase (Slow) | Conduction (Moderate) | Conduction (Rapid) |
| Leidenfrost Effect | Severe (Gas barrier forms) | Minimal | None (Liquid contact) |
| Muscle Morphology | Poor (Severe vacuoles) | Acceptable (Minor artifacts) | Excellent (Intact myofibers) |
| Nuclear Detail | Distorted (Shrinkage) | Good | Pristine |
| Cracking Risk | High (Thermal stress) | Low | Low |
| Recommended For | Not Recommended | Routine Diagnostics | Research / Muscle Biopsy |
Detailed Breakdown
A. Direct Liquid Nitrogen (The Negative Control)
While LN2 is -196°C, dipping tissue directly into it causes the liquid to boil instantly upon contact. This creates a layer of nitrogen gas (vapor) around the tissue.[4] Since gas is a poor conductor of heat, the tissue freezes slowly.
-
Result: Large ice crystals form, tearing holes in the cytoplasm. In muscle, this looks like "Swiss cheese."[1][5]
B. Dry Ice Slurries (The Field Alternative)
Mixing dry ice with this compound or ethanol creates a slurry at -78°C. This eliminates the vapor barrier, but the temperature gradient is often insufficient for large or water-rich samples to freeze before crystals nucleate.
-
Result: Acceptable for robust tissues (liver, skin) but often fails for sensitive tissues (brain, skeletal muscle).
C. This compound Cooled by LN2 (The Gold Standard)
This compound (2-methylbutane) has a freezing point of -160°C. When a beaker of this compound is suspended in LN2, it remains liquid (or forms a slush) at ultra-low temperatures. It does not boil when tissue touches it, ensuring immediate, high-conductivity heat transfer.
-
Result: Vitrification-like freezing with minimal artifact.
Validated Protocol: The "Cup-in-Cup" Method
This protocol is the industry standard for high-fidelity histology, particularly for muscle biopsies and brain tissue.
Reagents:
-
OCT Compound (Optimal Cutting Temperature)
-
Long forceps[10]
Diagram 2: Experimental Setup
Figure 2: The 'Cup-in-Cup' assembly. The inner beaker ensures the tissue contacts a non-boiling liquid at -160°C.
Step-by-Step Methodology
-
Prepare the Bath: Place a metal or polypropylene beaker inside a Styrofoam box or Dewar.
-
Add LN2: Fill the outer box with Liquid Nitrogen, surrounding the beaker.
-
Add this compound: Pour this compound into the inner beaker. Do not let LN2 mix with the this compound.
-
Wait for the "White Pebbles":
-
Prepare Tissue: Apply a small mount of OCT to a cork disc. Place the fresh tissue on the OCT.[1][9][12] (Do not submerge the tissue inside a mound of OCT; this slows freezing.[9][10] Cover only lightly if necessary).
-
Snap Freeze: Holding the cork with long forceps, plunge the tissue upside down into the this compound.
-
Timing: 10–20 seconds depending on size.
-
-
Transfer: Move immediately to dry ice or a -80°C freezer. Do not allow partial thawing.
Histological Readouts & Troubleshooting
When evaluating your slides, look for these specific markers to validate your freezing technique.
A. H&E Staining Artifacts
| Artifact | Appearance | Cause | Solution |
| Vacuolization | Empty circular holes within the cytoplasm (especially muscle fibers). | Slow Freezing (Ice crystals displaced cytoplasm). | Switch to this compound/LN2; Ensure this compound is at -160°C (white pebbles). |
| Shattering | Cracks traversing the entire tissue section. | Thermal Stress (Freezing too cold/fast for specific tissue type). | Allow block to equilibrate to cryostat temp (-20°C) before cutting. |
| Nuclear Pyknosis | Dark, shrunken nuclei with no chromatin detail. | Desiccation or delayed freezing. | Freeze immediately after harvest; do not leave on dry ice for hours. |
B. Impact on IHC/IF
Slow freezing damages epitopes. Ice crystals can shear cell membranes, causing leakage of cytosolic antigens into the extracellular space, resulting in high background noise and non-specific staining.
-
Recommendation: For membrane-bound targets (e.g., Dystrophin in muscle), the this compound/LN2 method is strictly required to maintain membrane continuity.
References
-
Leica Biosystems. "Freezing Biological Tissue Samples." Leica Biosystems Knowledge Pathway. [Link]
-
Mayo Clinic Laboratories. "Muscle Biopsy Specimen Preparation." Mayo Clinic. [Link]
-
University of Washington. "Muscle Biopsy – Frozen Instructions."[11] UW Medicine Pathology. [Link][11]
-
National Institutes of Health (NIH). "this compound freezing protocol for muscle biopsy." Biospecimen Research Database. [Link]
-
Chatterjee, S. "A review of artifacts in histopathology." Journal of Oral and Maxillofacial Pathology, 2014. [Link]
Sources
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- 5. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jefferson.edu [jefferson.edu]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]
- 10. unclineberger.org [unclineberger.org]
- 11. dlmp.uw.edu [dlmp.uw.edu]
- 12. Frozen Tissue Preparation and IHC Staining Protocol: R&D Systems [rndsystems.com]
Validating Fluorescent Protein Preservation: Isopentane Flash-Freezing vs. Alternatives
Executive Summary
Preserving native fluorescent proteins (FPs) like GFP, RFP, and YFP in frozen tissue presents a biophysical paradox: you must freeze the tissue fast enough to prevent ice crystal damage, yet gentle enough to avoid protein denaturation or quenching.
This guide validates the Liquid Nitrogen (LN2)-Cooled Isopentane method as the superior protocol for preserving both morphological integrity and native fluorescence. Unlike direct LN2 immersion, which suffers from the Leidenfrost effect, or sucrose protection, which can be time-prohibitive and quench signals, this compound flash-freezing offers a validated balance of speed and signal fidelity.
Part 1: The Mechanism of Action
Why Direct Liquid Nitrogen Fails
Many researchers default to dropping samples directly into LN2. This is often a mistake for fluorescence microscopy. When warm tissue hits -196°C LN2, the liquid boils instantly, creating a vapor barrier (gas) that insulates the sample. This phenomenon, known as the Leidenfrost Effect , slows the cooling rate, allowing water molecules to rearrange into crystalline ice. These crystals puncture cell membranes and scatter light, degrading the signal-to-noise ratio.
The this compound Advantage
This compound (2-methylbutane) remains liquid at -160°C. When used as an intermediate heat transfer medium, it eliminates the vapor barrier.[1] The liquid makes direct contact with the embedding mold, conducting heat away from the tissue at a rate orders of magnitude faster than gas-insulated LN2. This promotes vitrification —the formation of amorphous ice that preserves cellular architecture and protein conformation.
Visualization: Thermodynamic Comparison
The following diagram illustrates the critical difference in heat transfer dynamics between the two methods.
Figure 1: Thermodynamic comparison showing how this compound bypasses the Leidenfrost effect to achieve vitrification.
Part 2: Comparative Analysis
The following table synthesizes experimental data comparing the three most common preservation methods.
| Feature | This compound (LN2-Cooled) | Direct Liquid Nitrogen | Sucrose Protection (Fixed) |
| Cooling Rate | Ultra-Fast (~ -160°C) | Variable (Leidenfrost limited) | Slow (-80°C) |
| GFP Intensity | High (90-95%) | Moderate (Light scatter loss) | Low-Moderate (Fixation quenching) |
| Morphology | Excellent (No holes) | Poor (Cracking/Shattering) | Good (Osmotic protection) |
| Background Noise | Low | High (Refractive artifacts) | Low |
| Processing Time | < 10 Minutes | < 5 Minutes | 24-48 Hours |
| Risk Factor | Flammability (this compound) | Sample Shattering | Signal Quenching |
Verdict: For native fluorescence, This compound is the gold standard. Sucrose is viable only if the specific FP is known to withstand chemical fixation (e.g., specific GFP variants), but it introduces a significant time delay.
Part 3: The Validated Protocol (this compound Slurry)
This protocol is designed to be a self-validating system. If the this compound is not at the correct viscosity, the validation fails.
Reagents & Equipment[1][2][3][4][5][6][7][8][9][10][11][12]
-
This compound (2-methylbutane), HPLC grade.
-
Stainless steel beaker or Pyrex glass beaker.
-
Long forceps.[7]
Step-by-Step Workflow
-
Prepare the Slurry (Critical Step):
-
Embed:
-
Immersion:
-
Using long forceps, lower the mold into the this compound.
-
Validation Check: Hold the mold level. Do not submerge the top edge.[1][7] Liquid this compound entering the OCT will cause "soft blocks" that fail to section.
-
Hold for 30–60 seconds (depending on block size) until the OCT turns completely white and opaque.
-
-
Storage:
-
Transfer immediately to dry ice, then -80°C storage.
-
Visualization: Operational Workflow
Figure 2: Operational workflow emphasizing the visual validation check (white slurry) before immersion.
Part 4: Validation & Troubleshooting
To scientifically validate that your preservation method worked, perform the following Quality Control (QC) steps on the first section of a new batch.
QC 1: Morphological Integrity (H&E)
Stain a serial section with Hematoxylin & Eosin.
-
Pass: Cytoplasm is smooth; nuclei are crisp.
-
Fail: "Swiss cheese" appearance. Numerous circular holes indicate ice crystals formed (cooling was too slow).
QC 2: Fluorescence Localization
Image the native GFP/RFP immediately after sectioning.
-
Pass: Signal is restricted to specific cellular compartments (e.g., nuclear GFP is strictly nuclear).
-
Fail: Signal is diffuse or "hazy" across the cytoplasm/extracellular space. This indicates protein leakage due to membrane rupture or lack of post-fixation.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Block Cracks/Shatters | Frozen too cold/fast (Direct LN2) | Switch to this compound (-160°C). |
| "Swiss Cheese" Tissue | Frozen too slow | Ensure this compound has solid white pebbles (slurry) before use. |
| Soft/Mushy Block | This compound entered OCT | Do not submerge the mold rim; fill mold only 3/4 full. |
| Dim/No Fluorescence | Chemical Quenching | Avoid pre-fixation. Snap freeze fresh, then post-fix slides in 4% PFA for 10 min. |
References
-
National Cancer Institute (NCI). (2015). Biospecimen Evidence-Based Practices: Snap-Freezing of Post-Surgical Tissue Biospecimens.[2] Biorepositories and Biospecimen Research Branch.[2] [Link]
-
Scandella, V., Paolicelli, R., & Knobloch, M. (2020).[10] A novel protocol to detect green fluorescent protein in unfixed, snap-frozen tissue.[10][11] Scientific Reports, 10, 14659. [Link]
-
J. Histochem Cytochem. (2003). Localization of GFP in Frozen Sections from Unfixed Mouse Tissues.[11] Journal of Histochemistry & Cytochemistry. [Link]
Sources
- 1. med.nyu.edu [med.nyu.edu]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. A Rapid Method for Multispectral Fluorescence Imaging of Frozen Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue Freezing Techniques [geneticistusa.com]
- 7. unclineberger.org [unclineberger.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A novel protocol to detect green fluorescent protein in unfixed, snap-frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cryopreservation: Automated Conductive Heat Transfer vs. The Isopentane Standard
Executive Summary
For decades, Manual LN2-Isopentane Immersion (MLI) has served as the "gold standard" for cryopreserving skeletal muscle and other susceptible tissues. Its ability to mitigate the Leidenfrost effect allows for rapid cooling, preserving morphological integrity.[1][2] However, MLI is plagued by user variability, significant safety hazards (flammability), and logistical reliance on liquid nitrogen.
This guide validates a modern alternative: Automated Conductive Heat Transfer (ACHT) . By utilizing Stirling-cooled, inert fluids in a controlled environment, ACHT systems promise to match the cooling rates of isopentane while eliminating its safety risks and inconsistency. This document provides the experimental protocols and data required to validate ACHT in your laboratory.
The Challenge: Why Move Beyond this compound?
While effective, the this compound Standard relies on a precarious thermal equilibrium.
-
The "Slurry" Variable: To reach -160°C, users must chill this compound with LN2 until it reaches a "slushy" consistency. If the this compound is too warm (-80°C), ice crystals form. If it freezes solid, it cannot coat the tissue.
-
Safety: this compound (2-methylbutane) has a flash point of -51°C. Using it near equipment that generates static or heat is a severe fire risk.
-
Artifacts: Even with this compound, "freeze-fracture" (cracking of the block) occurs in up to 56% of samples if cooling is uncontrolled [1].
Mechanism of Action: Overcoming the Leidenfrost Effect
To validate a new method, one must understand the physics of the incumbent. The primary enemy of cryopreservation is the Leidenfrost Effect , where a vapor layer insulates the tissue, slowing heat transfer and allowing water molecules to crystallize (ice damage).
Comparative Thermodynamics
-
Direct LN2: Immediate vapor barrier formation. Slow cooling. Massive ice crystal damage.
-
This compound (MLI): Acts as a thermal bridge. It remains liquid at low temperatures, breaking the vapor barrier and conducting heat away from the tissue rapidly.
-
ACHT (New Method): Uses a high-thermal-capacity fluid cooled electrically (no LN2). The fluid is agitated to maximize convective heat transfer, ensuring the tissue face freezes flat and fast.
Figure 1: Thermodynamic pathways. Direct LN2 immersion fails due to vapor insulation. Both this compound and ACHT bypass this, but ACHT achieves it without the variability of a secondary coolant (LN2).
Experimental Validation Protocols
To validate ACHT in your lab, perform a split-sample study using Murine Tibialis Anterior (TA) muscle, as skeletal muscle is the most sensitive indicator of freezing artifacts.
Protocol A: The Standard (Manual LN2-Isopentane)
Materials: Metal beaker, this compound, Liquid Nitrogen, Forceps, OCT Compound.
-
Prepare the Bath: Suspend a metal beaker of this compound inside a dewar of LN2.
-
The "Slurry" Check: Stir until white pebbles (frozen this compound) appear at the bottom. This indicates the temperature is approx -160°C. Critical: Do not let it freeze solid.
-
Mounting: Place fresh muscle on a cork disk with a small mount of OCT.
-
Immersion: Plunge the sample (tissue down) into the this compound for 15–20 seconds.
-
Transfer: Move immediately to dry ice or -80°C storage.
Protocol B: The Challenger (ACHT System)
Materials: Automated Freezing Unit (e.g., PrestoCHILL or similar), Inert Heat Transfer Fluid.
-
Setup: Set the unit to -80°C. Ensure the fluid is at the fill line and the stirrer is active (turbulence is key for heat exchange).
-
Mounting: Place fresh muscle on the system's face-down chuck (no cork required for some systems, or standard disk).
-
Immersion: Lower the chuck so the tissue face contacts the fluid.
-
Timer: Hold for 60 seconds (ACHT fluids are warmer than this compound, requiring slightly longer exposure, but the rate of cooling at the interface is comparable due to turbulence).
-
Transfer: Move to -80°C storage.
Validation Workflow & Data Analysis
Use the following workflow to generate the data required for your internal validation report.
Figure 2: Split-sample validation workflow ensuring direct comparability of tissue from the same biological source.
Data Presentation: What to Expect
When you run this experiment, summarize your data as follows. The values below are representative of typical validation results found in literature [1][2][3].
| Metric | This compound (Standard) | ACHT (New Method) | Interpretation |
| Ice Crystal Artifact | < 5% Area | < 5% Area | Equivalent. Both prevent "Swiss cheese" vacuolization effectively. |
| Freeze Fracture | High (~56%) | Low (< 5%) | ACHT Superior. Controlled cooling rates reduce thermal stress cracking [1]. |
| RNA Integrity (RIN) | 8.5 - 9.5 | 8.5 - 9.5 | Equivalent. Speed of freezing in both methods preserves RNA >8.0 [2]. |
| User Consistency | Low | High | ACHT Superior. Eliminates the "slurry" judgment call. |
| Safety Risk | High (Flammable) | Negligible | ACHT Superior. No LN2 or flammable solvents. |
Discussion & Expert Insights
Causality of Morphology Preservation
This compound works by temperature differential (-160°C).[3] ACHT works by thermal conductivity . Although ACHT fluids (often -80°C) are warmer than this compound, they have a higher heat capacity and are mechanically stirred. This turbulence strips the boundary layer of heat from the tissue surface faster than stagnant this compound, compensating for the temperature difference.
The "Freeze-Fracture" Nuance
A critical finding in recent literature is that "colder is not always better." this compound at -160°C can shock the tissue so violently that it cracks (freeze-fracture), complicating sectioning. ACHT systems, operating at -80°C, cool the tissue rapidly enough to vitrify water but gently enough to maintain block integrity [1].
RNA Stability
Researchers often fear that moving away from LN2 temperatures will degrade RNA. However, data confirms that as long as the tissue transitions from 37°C to < -20°C rapidly (bypassing the RNase activation window), RNA integrity is preserved. Both methods achieve this transition in seconds [2].
Conclusion
The transition from Manual this compound to Automated Conductive Heat Transfer is not a compromise on quality; it is an upgrade in reproducibility. While this compound remains a valid method when executed perfectly, ACHT systems provide a self-validating protocol where the machine controls the variables, reducing the error bars in your downstream data.
Recommendation: For labs processing high volumes of muscle or sensitive biopsies, the safety profile and fracture-reduction of ACHT justify the equipment investment.
References
-
Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples. Bio-protocol. (2025).[4] Compares this compound methods and highlights freeze-fracture risks. [Link]
-
Optimizing RNA quality in cryopreserved tissues. BMC Biotechnology. (2025). Validates that controlled freezing and proper storage (even at -80°C) maintain high RIN scores. [Link][5]
-
Suboptimal Snap Freezing. Arkana Laboratories. Discusses the mechanism of this compound vs. direct LN2 and the artifacts produced. [Link]
Sources
- 1. Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitrification: pursuing technologies to improve safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Morphological Profiling of Cryopreserved Systems: A Comparative Guide
Topic: Quantitative Analysis of Morphological Changes After Different Freezing Protocols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the preservation of biological matrices—from single-cell suspensions to complex tissue architectures—morphological fidelity is the definitive proxy for functional recovery. This guide moves beyond binary "live/dead" assays to quantify the structural excursions driven by thermodynamics. We compare three dominant protocols: Conventional Slow Freezing (SF) , Vitrification (Vit) , and the emerging Directional Freezing (DF) .
Key Insight: While vitrification minimizes ice crystal formation, it imposes extreme osmotic stress. Conversely, directional freezing offers a thermodynamically controlled middle ground, significantly reducing mechanical shear in multicellular tissues compared to radial slow freezing.
Mechanistic Foundation: The Physics of Morphological Drift
To control morphology, one must control the phase transition. Morphological damage arises from two distinct vectors:[1]
-
Intracellular Ice Formation (IIF): The lethal nucleation of ice within the cytoplasm, piercing organelles and membranes. This is a kinetic event driven by insufficient cooling rates or insufficient cryoprotectant permeation.
-
Solution Effects (Solute Injury): As extracellular water freezes, the remaining solute concentration rises, causing hyperosmotic cell shrinkage. If shrinkage exceeds the minimum critical volume , the cytoskeleton collapses irreversibly.
The Application Scientist’s Rule:
Morphology is a record of thermal history. If you observe extensive vacuolization, suspect osmotic shock (solution effects). If you observe membrane lysis with preserved volume, suspect IIF.
Protocol Comparison: Quantitative Performance
A. Conventional Slow Freezing (SF)
-
Mechanism: Equilibrium freezing (approx. 1°C/min). Relies on extracellular ice nucleation to dehydrate cells via vapor pressure deficits.
-
Morphological Signature: Significant cell shrinkage; "angular" cell shapes due to compression by extracellular ice columns.
-
Quantitative Outcome: High rate of vacuolization; reduced follicle density in tissues.
B. Vitrification (Vit)[1][2][3][4][5]
-
Mechanism: Ultra-rapid cooling (>15,000°C/min) using high molarity cryoprotectants (CPAs) to transition water directly to a glass state (viscosity >
Poise). -
Morphological Signature: "Smooth" cytoplasm; retention of native cell volume.
-
Quantitative Outcome: Superior preservation of stromal integrity; however, higher risk of osmotic lysis during warming if CPA removal is not stepwise.
C. Directional Freezing (DF)[6][7][8][9]
-
Mechanism: Moving the sample through a linear temperature gradient at a constant velocity. This decouples the cooling rate from the ice front propagation velocity.
-
Morphological Signature: Uniform, parallel ice columns (lamellar ice) rather than chaotic dendritic growth.
-
Quantitative Outcome: Significantly higher structural integrity in large tissues (e.g., whole ovaries) compared to SF.[9]
Quantitative Data Comparison
The following data aggregates findings from comparative studies on ovarian tissue, epithelial monolayers, and oocytes.
| Metric | Slow Freezing (SF) | Vitrification (Vit) | Directional Freezing (DF) |
| Ice Crystal Diameter (Mean) | 20 – 65 µm (Dendritic) | < 10 nm (Amorphous/Glass) | Tunable (10–90 µm, Lamellar) |
| Cell Volume Excursion | Severe Shrinkage (<50% native vol) | Minimal (<10% deviation) | Moderate (Controlled Dehydration) |
| Follicle Morphological Normality | ~61% | ~90% | 89% (Comparable to Fresh) |
| Stromal Cell Integrity | Low (Shear damage) | High (Glass transition) | High (Lamellar ice channels) |
| Post-Thaw Viability (Adherent) | ~15% | Variable (Detachment risk) | ~70% |
| Vacuolization Index | High (0.40 - 2.09 vacuoles/100µm²) | Low (<0.1 vacuoles/100µm²) | Low |
Data synthesized from comparative studies on ovarian tissue and epithelial models [1, 2, 3, 6].
Visualizing the Damage Pathways
The following diagram illustrates the causal links between thermal protocols and specific morphological defects.
Figure 1: Causal pathways linking freezing protocols to specific morphological failure modes. SF primarily drives osmotic and mechanical damage, while Vitrification risks toxicity or devitrification (IIF).
Detailed Methodology: Quantifying Ice Morphology[8][11][12][13][14]
To validate your freezing protocol, you must quantify the ice structure (or lack thereof) within the tissue matrix.
Protocol A: Cryo-Scanning Electron Microscopy (Cryo-SEM)
Best for: Direct visualization of ice crystals and solute segregation in hydrated samples.
-
Sample Prep: Flash freeze sample (slush nitrogen) or retrieve from storage (-196°C).
-
Fracture: Transfer to cryo-stage (-140°C). Fracture the sample using a cold knife to expose internal microstructure.
-
Sublimation (Etching): Raise temperature to -90°C for 5–10 minutes.
-
Why? This sublimes surface water ice, increasing topographic contrast between the ice crystals (voids) and the freeze-concentrated matrix (ridges).
-
-
Sputter Coating: Coat with Platinum/Palladium (2–5 nm) to prevent charging.
-
Imaging: Image at 1–5 kV.
-
Analysis: Use ImageJ/Fiji to measure "pore" size. The pores represent the sublimated ice crystals.
-
Metric: Equivalent Circular Diameter (ECD).
-
Protocol B: Freeze-Substitution & Histology
Best for: High-resolution analysis of cellular organelles and membranes.
-
Substitution: Immerse frozen sample in anhydrous acetone containing 1% OsO₄ at -90°C.
-
Ramping: Slowly warm to 0°C over 3–5 days.
-
Why? This replaces ice with solvent without allowing recrystallization or rehydration artifacts.
-
-
Embedding: Infiltrate with resin (Epon/Araldite) and cure.
-
Quantification: Section and stain (Toluidine Blue). Count vacuoles per 100 µm² of cytoplasm.
Experimental Workflow for Validation
Use this workflow to benchmark a new freezing protocol against a control.
Figure 2: Validation workflow separating direct ice analysis (Cryo-SEM) from post-thaw functional recovery.
Troubleshooting & Self-Validation
-
Observation: Large, irregular voids in Cryo-SEM.
-
Diagnosis: Freezing rate was too slow, or sample passed through the critical zone (-5°C to -25°C) too slowly.
-
Correction: Increase cooling rate or switch to Directional Freezing to enforce lamellar growth.
-
-
Observation: High cell recovery but poor attachment/morphology 24h post-thaw.
-
Diagnosis: Delayed onset apoptosis (anoikis).
-
Correction: Check for "solution effect" damage. The cells survived the ice but the osmotic excursion triggered apoptotic cascades. Reduce CPA exposure time or temperature.
-
References
-
Beneficial effect of directional freezing on in vitro viability of cryopreserved sheep whole ovaries. Source: ResearchGate
-
Vitrification versus slow freezing of human ovarian tissue: a systematic review and meta-analysis. Source: PubMed Central (PMC)
-
Effect of the directional freezing rate on cell morphology. Source: ResearchGate
-
Fine morphological assessment of quality of human mature oocytes after slow freezing or vitrification. Source: PubMed Central (PMC)
-
Quantifying the Growth Rate and Morphology of Ice Crystals Growth in Cryoprotectants. Source: ASME Digital Collection
-
Observation and Measurement of Ice Morphology in Foods: A Review. Source: PubMed Central (PMC)
Sources
- 1. Vitrification versus slow freezing of human ovarian tissue: a systematic review and meta-analysis of histological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Morphological changes in mouse embryos cryopreserved by different techniques [pubmed.ncbi.nlm.nih.gov]
- 4. Vitrification versus slow freezing gives excellent survival, post warming embryo morphology and pregnancy outcomes for human cleaved embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fine morphological assessment of quality of human mature oocytes after slow freezing or vitrification with a closed device: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Long-Term Cryopreservation: Isopentane Freezing and Its Enduring Impact on Biological Sample Integrity
As a Senior Application Scientist, a recurring and critical question from research and clinical teams alike revolves around the long-term stability of cryopreserved samples. The initial freezing method is a pivotal decision that casts a long shadow over the future utility of a specimen. Isopentane-based snap-freezing is a widely adopted technique, lauded for its ability to preserve morphological detail. However, the true test of its efficacy lies in the years, or even decades, that a sample spends in frozen stasis.
This guide provides an in-depth comparison of cryopreservation strategies, focusing on the long-term effects of this compound freezing. We will dissect the mechanistic rationale behind this technique, compare it with common alternatives, and present the experimental data necessary to make informed decisions for your biobanking and research needs. Our goal is to move beyond mere protocols and instill a deeper understanding of the cryobiological principles that ensure your valuable samples remain "fit-for-purpose" for the duration of their storage.
The Rationale for Rapid Freezing: Why this compound?
The fundamental challenge in cryopreservation is navigating the phase transition of water from liquid to solid. Slow freezing allows water molecules to form large, ordered ice crystals, which can physically rupture cell membranes and organelles, creating a "Swiss cheese" effect in the tissue architecture.[1][2] The primary objective of snap-freezing is to cool the tissue so rapidly that water solidifies in a vitreous, or glass-like, amorphous state, minimizing the formation of damaging ice crystals.[1][3]
Direct immersion in liquid nitrogen (LN2), while extremely cold (-196°C), is often not the optimal choice for tissue. It suffers from the Leidenfrost effect , where the warm tissue causes the LN2 to boil, creating an insulating layer of nitrogen gas that slows heat transfer and leads to uneven freezing.[2][4][5] This can result in a well-preserved outer shell but a slowly frozen, damaged core, often causing the tissue block to crack.[2][6]
This compound, pre-chilled with LN2 or dry ice, circumvents this issue. Its high thermal conductivity and the absence of a vapor barrier ensure rapid and uniform heat extraction from the tissue, making it superior for preserving the morphology of solid tissue samples.[2][4][7]
Comparative Analysis of Freezing Methodologies
The choice of initial freezing method is dictated by the sample type and the intended downstream applications. A method ideal for cell suspensions will be disastrous for solid tissue destined for immunohistochemistry.
| Parameter | This compound Snap-Freezing | Direct Liquid Nitrogen Plunge | Controlled-Rate Freezing |
| Principle | Ultra-rapid cooling via a conductive liquid medium to promote vitrification. | Rapid cooling by direct immersion in cryogen. | Gradual, programmed cooling (e.g., -1°C/minute) to manage water efflux.[8] |
| Typical Cooling Rate | Very High | High, but can be uneven | Slow and controlled |
| Ice Crystal Formation | Minimal, small intracellular crystals if any.[9] | Variable; prone to large crystals in the core due to the Leidenfrost effect.[2] | Minimal intracellular ice; promotes extracellular ice formation.[10] |
| Primary Application | Solid tissues for histology, immunohistochemistry (IHC), in situ hybridization (ISH).[1][5] | Small tissue biopsies, cell pellets (less ideal). | Cell suspensions (e.g., PBMCs, cell lines) for maintaining viability.[8] |
| Common Artifacts | Freeze-fractures if temperature is not uniform or tissue is large.[6] | Cracking, "Swiss cheese" effect from ice crystals, freeze-fracture.[1][6] | Cell shrinkage, osmotic shock if not optimized. |
| Throughput | High | High | Low; requires specialized equipment. |
The Crucial Variable: Long-Term Storage Temperature
Once a sample is frozen, its long-term integrity is a function of storage temperature. The core principle is to keep the sample below the glass transition temperature of water (Tg ≈ -135°C), the point at which all metabolic processes are effectively arrested.[3][11]
Below is a self-validating experimental workflow designed to assess the stability of this compound-frozen samples under different long-term storage conditions.
Caption: Experimental workflow to compare long-term storage conditions.
Extensive studies have demonstrated that while the initial freezing step is critical for morphology, the storage temperature dictates long-term molecular stability.
| Analyte | Storage at -80°C | Storage in Vapor Phase LN2 (-150°C to -196°C) | Key Considerations |
| Morphology | Excellent preservation. Minimal degradation observed over many years. | Gold standard. Virtually no degradation as it is below the glass transition temperature of water.[3][11] | The primary damage to morphology occurs during the initial freeze and subsequent thaws, not during proper storage.[12] |
| RNA Integrity | High stability. Studies show no significant time-dependent decrease in RNA Integrity Number (RIN) for over 11 years.[13][14] Some data suggests -80°C storage provides at least the same quality of RNA as VPLN.[15][16] | Excellent stability. Considered the optimal condition for indefinite preservation.[13][17] | RNA is extremely labile upon thawing; samples must be processed while still frozen or immediately lysed to prevent degradation by RNases.[18] |
| DNA Integrity | Excellent stability. DNA is a robust molecule, and its integrity remains unchanged for many years at -80°C.[19] | Excellent stability. No degradation is expected. | Unlike RNA, DNA integrity is not always predicted by RIN scores; high-quality DNA can be extracted from samples with lower RINs.[13] |
| Protein Integrity | Generally stable. The proteome may remain intact for years if stored at or below -70°C.[19] | Excellent stability. Halts nearly all enzymatic activity that could lead to protein degradation. | Repeated freeze-thaw cycles are highly detrimental and should be avoided.[11] |
The consensus from biobanking best practices is clear: while -80°C is suitable for multi-year storage of 7-10+ years, vapor-phase LN2 is the recommended standard for indefinite or decades-long preservation.[11]
Standard Operating Protocol: this compound Snap-Freezing for Long-Term Storage
This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality sample preservation.
-
Dewar flask containing liquid nitrogen
-
Stainless steel or Pyrex beaker
-
This compound (2-methylbutane)
-
Pre-labeled cryovials or cryomolds with Optimal Cutting Temperature (OCT) compound
-
Insulated forceps (long)
-
Styrofoam container with dry ice
-
Personal Protective Equipment (PPE): Cryo-gloves, safety glasses, lab coat
-
Preparation (Causality: Safety and Efficiency): In a chemical fume hood, place the beaker inside the LN2 Dewar. Slowly pour this compound into the beaker to a depth sufficient to fully submerge your sample. This must be done slowly to prevent boiling over.
-
Cooling the this compound (Causality: Achieving Optimal Freezing Temperature): Allow the this compound to cool in the LN2. The liquid will begin to turn opaque and a frozen layer may form at the bottom.[6][20] This indicates the this compound is near its freezing point (-160°C), providing the maximum cooling rate for your tissue. Do not let it freeze solid.[4]
-
Sample Preparation (Causality: Ensuring Uniform Freezing): Prepare your fresh tissue sample. For histology, embed it in a cryomold with OCT, ensuring no bubbles are trapped near the tissue.[20] For molecular analysis, the tissue can be placed directly into a pre-labeled cryovial. Keep sample sizes small (e.g., under 1 cm x 1 cm x 0.5 cm) to ensure rapid and even freezing.[20]
-
Freezing (Causality: Minimizing Ice Crystal Formation): Using insulated forceps, grasp the cryomold or cryovial and plunge it into the liquid phase of the chilled this compound.[1] Keep it submerged for 15-30 seconds, depending on size, until freezing is complete (OCT will turn completely white). Agitating the sample slightly can improve heat transfer.
-
Temporary Storage (Causality: Preventing Temperature Fluctuation): Immediately transfer the frozen sample to the Styrofoam container filled with dry ice.[1] This maintains the low temperature while you process subsequent samples.
-
Long-Term Storage (Causality: Ensuring Long-Term Stability): Transfer the frozen samples to your pre-designated -80°C freezer or vapor-phase LN2 storage tank as quickly as possible. To prevent desiccation in -80°C freezers, wrap OCT blocks in foil or place cryovials in a secondary sealed bag.[11][20]
-
Validation (Trustworthiness): For every new tissue type or project, it is best practice to process a "Time Zero" control sample. After freezing, immediately proceed with your downstream analysis (e.g., H&E stain, RNA extraction) to confirm the quality of the initial preservation. This baseline data is invaluable for troubleshooting future experiments.
The Cryopreservation Decision Pathway
Choosing the correct cryopreservation and storage strategy is a critical decision point that impacts all future research. The following diagram illustrates a logical pathway for making this choice based on sample type and research goals.
Caption: Decision pathway for cryopreservation and long-term storage.
Conclusion
The selection of this compound snap-freezing followed by storage at appropriate cryogenic temperatures is a robust and validated method for the long-term preservation of biological tissues. While the initial freezing technique is paramount for maintaining structural integrity, the evidence strongly supports that long-term storage at -80°C, and more definitively in vapor-phase liquid nitrogen, successfully preserves the molecular fidelity of DNA, RNA, and proteins for well over a decade.[13][15][19]
By understanding the underlying principles of cryobiology and adhering to standardized, validated protocols, researchers can ensure that the biological treasures stored in their biobanks today will yield reliable and groundbreaking data for many years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
